Precocene I
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2,2-dimethylchromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTJXGLQLVPIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037261 | |
| Record name | Precocene I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-02-6 | |
| Record name | Precocene I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Precocene I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Precocene 1 | |
| Source | DTP/NCI | |
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| Record name | Precocene I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-2,2-dimethylchromene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.772 | |
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| Record name | PRECOCENE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25HLF91DGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Whitepaper: The Discovery, Mechanism, and Biological Activity of Precocene I from Ageratum conyzoides
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery of Precocene I, a naturally occurring chromene derivative from the plant genus Ageratum, marked a pivotal moment in insect endocrinology and the development of novel pest control strategies. Initially isolated from Ageratum houstonianum, this compound was subsequently identified in higher concentrations in the common weed Ageratum conyzoides. This compound exhibits potent anti-juvenile hormone (anti-JH) activity, effectively inducing precocious metamorphosis in immature insects and sterilizing adults by selectively destroying the corpora allata, the glands responsible for juvenile hormone (JH) biosynthesis. This technical guide provides a comprehensive overview of the discovery of this compound, detailed experimental methodologies for its isolation and analysis, a summary of its biological effects with quantitative data, and an elucidation of its molecular mechanism of action.
Introduction: The Quest for Anti-Juvenile Hormones
Insect juvenile hormones (JH) are sesquiterpenoids that play a crucial role in regulating a multitude of physiological processes, including development, metamorphosis, reproduction, and behavior.[1][2] For decades, the strategy for disrupting insect endocrine systems focused on developing JH analogs or mimics (juvenile hormone agonists), which interfere with normal development. However, the discovery of compounds that could inhibit the biosynthesis or action of JH—so-called anti-juvenile hormones or antagonists—represented a paradigm shift, offering a new avenue for creating highly specific and targeted insecticides.[3] The landmark discovery of such compounds in plants, specifically the precocenes, validated this approach and opened the door to a new class of insect growth regulators.
The Seminal Discovery of Precocenes
The initial discovery of anti-juvenile hormone compounds from a natural source was reported by Bowers et al. in 1976.[3] Two simple chromenes were isolated from the plant Ageratum houstonianum. These compounds were named "precocenes" due to their remarkable ability to induce precocious metamorphosis in treated insects, causing immature larval or nymphal stages to prematurely molt into sterile adult forms.[4] This effect was a clear indication that the compounds were interfering with the production of juvenile hormone.[3][4] The two compounds identified were this compound (7-methoxy-2,2-dimethylchromene) and Precocene II (6,7-dimethoxy-2,2-dimethylchromene).
While first identified in A. houstonianum, subsequent research revealed that the common tropical weed Ageratum conyzoides is a particularly rich source of this compound.[5][6] Studies have shown that the essential oil of A. conyzoides can contain exceptionally high concentrations of this compound, sometimes exceeding 90%, making it a primary subject for the study and extraction of this compound.[5][6]
Experimental Protocols: Isolation and Identification
The isolation and identification of this compound from Ageratum conyzoides involve a multi-step process combining extraction, chromatography, and spectroscopy.
Plant Material and Extraction
-
Plant Collection : Whole plants or specific parts (leaves, flowers, stems) of Ageratum conyzoides are collected.[7][8]
-
Extraction of Essential Oil (Hydrodistillation) : The most common method for extracting precocenes involves hydrodistillation of the fresh or dried plant material. The plant matter is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected.
-
Solvent Extraction : Alternatively, dried and powdered plant material can be subjected to solvent extraction. This can be done through maceration, where the material is soaked in a solvent like ethanol (B145695) or methanol (B129727) for several days, or through more advanced methods like ultrasound-assisted extraction (UAE).[8][9] One study noted a conventional maceration in 70% limonene (B3431351) for 8 days yielded 16.5% w/w extract.[9]
Chromatographic Separation and Purification
-
Gas Chromatography (GC) : The extracted essential oil or crude extract is analyzed using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) to separate and quantify the various volatile components.[7]
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC has been successfully used for the preparative isolation of both this compound and Precocene II from extracts.[10]
-
High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC serves as a precise and efficient method for the quantification of this compound in alcoholic plant extracts.[10]
Structural Elucidation
-
Gas Chromatography-Mass Spectrometry (GC-MS) : The definitive identification of this compound is achieved by coupling GC with Mass Spectrometry (MS). The GC separates the components, and the MS provides a mass spectrum for each component, which serves as a molecular fingerprint for positive identification.[7][11]
-
Nuclear Magnetic Resonance (NMR) : For novel compounds or absolute structural confirmation, ¹H and ¹³C NMR spectroscopy are employed to determine the precise arrangement of atoms within the molecule.
Mechanism of Action: Cytotoxic Targeting of the Corpora Allata
The anti-JH activity of this compound is not due to competitive binding at JH receptor sites. Instead, it acts as a "suicide substrate" or pro-toxin that specifically targets the corpora allata (CA), the endocrine glands that synthesize and secrete JH.[4]
The mechanism proceeds as follows:
-
Uptake : this compound is absorbed by the insect and circulates in the hemolymph.
-
Selective Activation : The parenchymal cells of active corpora allata contain high levels of cytochrome P450 monooxygenases, enzymes critical for the final steps of JH biosynthesis. These same enzymes recognize this compound.[12][13]
-
Bioactivation : The P450 enzymes epoxidize the 3,4-double bond of the this compound molecule, converting it into a highly reactive and unstable epoxide intermediate.[4]
-
Cytotoxicity : This reactive epoxide is a potent alkylating agent. It rapidly binds to and alkylates essential cellular macromolecules (such as proteins and nucleic acids) within the CA cells, leading to irreversible damage and cell death (cytotoxicity).[4]
-
Chemical Allatectomy : The destruction of the CA cells effectively stops JH production, an effect described as a "chemical allatectomy." This loss of JH is what triggers the subsequent physiological effects.[4]
Crucially, this cytotoxic action is specific to actively secreting glands, meaning the precocenes are only effective when the corpora allata are producing JH.[4]
Quantitative Data on Biological Activity
This compound has been shown to have a range of anti-hormonal effects across different insect orders. The primary effects are the induction of premature adulthood and sterilization, but other impacts include growth inhibition, increased mortality, and morphological deformities.[12][13][14]
Table 1: Lethal and Sub-lethal Effects of this compound on Various Insect Species
| Insect Species | Developmental Stage Treated | Application Method | Observed Effect | Quantitative Data | Reference |
| Spodoptera littoralis (Cotton Leafworm) | 5th & 6th Instar Larvae | Topical | Larval, pupal, and adult mortality | LD₅₀ (5th Instar): 70.48 µ g/larva LD₅₀ (6th Instar): 234.96 µ g/larva | [14] |
| Eurygaster integriceps (Sunn Pest) | Eggs (2 and 5 days old) | Egg Dipping | Egg and nymphal mortality, developmental delay | LC₅₀ (2-day eggs): 15.4 µg/mLLC₅₀ (5-day eggs): 15.1 µg/mLNymphal period increased from 34.8 to 39.3 days | [13] |
| Bombus terrestris (Bumble Bee) | Adult Workers | Oral | Inhibition of JH biosynthesis, reduced ovarian activation and aggression | 3 mg and 6 mg doses significantly reduced ovarian activation compared to control. | [2] |
| Aedes aegypti (Dengue Mosquito) | Adult Females | Topical | Adult mortality | LD₅₀ (from A. conyzoides leaf oil rich in this compound): 0.84% | [11] |
Table 2: this compound Content in Different Parts of Ageratum conyzoides
| Plant Part | This compound (%) | Precocene II (%) | β-caryophyllene (%) | Reference |
| Leaf | 72.3 | 3.1 | 12.1 | [7] |
| Stem | 66.5 | 0.3 | 10.2 | [7] |
| Flower | 50.3 | 10.5 | 14.6 | [7] |
| Root | 79.3 | 0.4 | 6.0 | [7] |
Conclusion and Future Perspectives
The discovery of this compound in Ageratum species represents a cornerstone in the field of chemical ecology and insect physiology. It was the first definitive demonstration of a plant-derived anti-juvenile hormone, providing researchers with an invaluable chemical tool to study the role of JH through "chemical allatectomy."[1] For drug development and agricultural professionals, precocenes and their synthetic analogs offer a blueprint for creating a "fourth generation" of insecticides that are highly selective and disrupt a fundamental insect-specific biological process.[3] The targeted cytotoxic mechanism of this compound—requiring metabolic activation by enzymes in the target gland—minimizes off-target effects and provides a sophisticated model for the rational design of future insect growth regulators. Further research into the structure-activity relationships of precocene derivatives and their efficacy in field conditions remains a promising area of investigation.
References
- 1. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Discovery of insect anti-juvenile hormones in plants.?2U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ageratum_conyzoides_l [Tinkturenpresse] [tinkturenpresse.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. tmrjournals.com [tmrjournals.com]
- 10. scispace.com [scispace.com]
- 11. Insecticidal and Histopathological Effects of Ageratum conyzoides Weed Extracts against Dengue Vector, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 13. jast.modares.ac.ir [jast.modares.ac.ir]
- 14. researchgate.net [researchgate.net]
A Technical History of Precocene Research: From Discovery to Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides an in-depth technical guide to the history of precocene research, charting the course from the initial discovery of these fascinating compounds to their synthesis and potential applications in pest management. Precocenes, a class of chromene derivatives first isolated from the plant Ageratum houstonianum, have garnered significant interest for their unique anti-juvenile hormone activity in insects. This document details the key scientific milestones, elucidates the mechanism of action, presents quantitative data on their biological effects, and provides detailed experimental protocols for their study. Furthermore, it explores the synthesis of precocene analogues and visualizes critical biological pathways and experimental workflows through detailed diagrams.
A Serendipitous Discovery: The Dawn of Anti-Juvenile Hormone Research
The history of precocene research began in the mid-1970s with the work of biologist William S. Bowers and his colleagues. While investigating plants with insecticidal properties, they isolated two chromene compounds from the common bedding plant Ageratum houstonianum[1]. These compounds, which they named precocene I and precocene II, exhibited a novel biological activity: they induced precocious metamorphosis in immature insects and sterilized adults[1]. This effect was akin to the surgical removal of the corpora allata, the glands responsible for producing juvenile hormone (JH), a critical regulator of insect development and reproduction. This groundbreaking discovery provided researchers with a chemical tool to study the effects of juvenile hormone deficiency without invasive surgery.
Mechanism of Action: A Tale of Lethal Metabolism
Subsequent research revealed that precocenes are not direct antagonists of the juvenile hormone receptor. Instead, they act as "suicide substrates" or pro-allatocidins, requiring metabolic activation within the insect's corpus allatum to exert their cytotoxic effects. The primary mechanism involves the oxidation of the precocene molecule by cytochrome P450 monooxygenases, which are highly active in the corpus allatum during juvenile hormone biosynthesis[2][3]. This enzymatic reaction converts the relatively inert precocene into a highly reactive 3,4-epoxide[2][3]. This epoxide is a potent alkylating agent that readily attacks and covalently binds to cellular macromolecules within the corpus allatum, leading to cell death and the cessation of juvenile hormone production.
Quantitative Analysis of Precocene Activity
The biological activity of precocenes has been quantified in various insect species. The following tables summarize key data from published studies, providing a comparative overview of their efficacy.
Table 1: Lethal and Developmental Effects of this compound on Various Insect Species
| Insect Species | Instar/Stage | Application Method | Parameter | Value | Reference |
| Eurygaster integriceps | 2-day old eggs | Bioassay | LC50 | 15.4 µg/mL | [4] |
| Eurygaster integriceps | 5-day old eggs | Bioassay | LC50 | 15.0 µg/mL | [4] |
| Spodoptera littoralis | 5th Instar Larvae | Topical | LD50 | 70.48 µ g/larva | |
| Spodoptera littoralis | 6th Instar Larvae | Topical | LD50 | 234.96 µ g/larva |
Table 2: Sub-lethal Effects of this compound on Spodoptera litura
| Concentration (ppm) | Larval Mortality (%) | Pupation (%) | Fecundity (eggs/female) | Egg Hatchability (%) |
| 2 | >90 | 61 | Reduced | Reduced |
| 4 | >90 | 54 | Reduced | Reduced |
| 6 | 100 | 41 | Reduced | Reduced |
| 8 | 100 | 32 | Reduced | Reduced |
Data adapted from studies on the effects of this compound on S. litura after 20 days of treatment.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. Below are generalized methodologies for key experiments in precocene research, synthesized from common practices in the field.
Protocol for Topical Application Bioassay
This protocol outlines a standard method for assessing the toxicity and developmental effects of precocenes on hemimetabolous insects, such as Oncopeltus fasciatus (the large milkweed bug).
1. Insect Rearing:
-
Maintain a colony of Oncopeltus fasciatus under controlled conditions (e.g., 27°C ± 1°C, 16:8 hour light:dark photoperiod).
-
Provide a constant supply of food (e.g., sunflower seeds) and water.
2. Preparation of Precocene Solutions:
-
Dissolve this compound or II in a volatile solvent such as acetone to create a stock solution of known concentration (e.g., 10 µg/µL).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations for dose-response analysis.
3. Treatment Application:
-
Select insects of a specific developmental stage (e.g., newly molted 4th instar nymphs).
-
Anesthetize the insects briefly using CO2.
-
Using a microapplicator, apply a precise volume (e.g., 1 µL) of the precocene solution to the ventral thorax of each insect.
-
For the control group, apply 1 µL of the solvent (acetone) only.
4. Post-Treatment Observation:
-
House the treated and control insects in separate, clean containers with adequate food and water.
-
Monitor the insects daily for mortality and developmental changes.
-
Record the incidence of precocious metamorphosis (molting into a miniature adult) at the next ecdysis.
-
For adult insects, monitor for effects on reproduction, such as reduced fecundity or sterility.
5. Data Analysis:
-
Calculate the percentage of insects exhibiting the desired response (e.g., mortality, precocious metamorphosis) at each concentration.
-
Determine the LD50 (median lethal dose) or ED50 (median effective dose) using probit analysis.
Protocol for Synthesis of Precocene Analogues
The synthesis of precocene analogues is crucial for structure-activity relationship studies and the development of more potent and selective compounds. This generalized protocol describes a common synthetic route to 2,2-dimethylchromene derivatives.
1. Starting Materials:
-
A substituted phenol (B47542) (as the aromatic precursor).
-
An isoprenoid synthon, such as 3-chloro-3-methyl-1-butyne (B142711) or 2-methyl-3-buten-2-ol.
2. Reaction Setup:
-
In a round-bottom flask, dissolve the substituted phenol in a suitable solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide).
-
Add a base (e.g., sodium hydroxide) to the solution and stir.
3. Addition of Isoprenoid Synthon:
-
Slowly add the isoprenoid synthon to the reaction mixture.
-
Heat the reaction mixture to reflux for a specified period (e.g., 18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
4. Workup and Purification:
-
After the reaction is complete, cool the mixture and add water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine and dry over an anhydrous salt (e.g., magnesium sulfate).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).
5. Characterization:
-
Confirm the structure of the synthesized precocene analogue using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Future Directions and Conclusion
Precocene research has provided invaluable insights into insect endocrinology and has opened avenues for the development of novel, targeted insecticides. The unique mode of action of precocenes, which relies on metabolic activation within the target gland, offers a high degree of selectivity. Future research in this field is likely to focus on several key areas:
-
Development of More Potent and Selective Analogues: The synthesis and screening of new precocene derivatives will continue to be a priority, with the aim of identifying compounds with enhanced activity against specific pest species and minimal off-target effects.
-
Understanding Resistance Mechanisms: As with any insecticide, the potential for insects to develop resistance to precocenes is a concern. Research into the mechanisms of resistance will be crucial for the long-term viability of precocene-based pest management strategies.
-
Exploring New Applications: The anti-hormonal activity of precocenes may have applications beyond insect pest control. For example, their effects on other arthropods or even non-arthropod species could be a subject of future investigation.
References
Precocene I: Natural Sources, Analogues, and Mechanism of Action - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precocene I is a naturally occurring chromene derivative first isolated from the plant Ageratum houstonianum. It belongs to a class of compounds known as "anti-juvenile hormones" or "pro-allatocidins" due to their ability to disrupt the endocrine system of insects. Specifically, precocenes induce premature metamorphosis in larval stages and sterilize adult insects by inhibiting the biosynthesis of juvenile hormone (JH), a crucial hormone regulating development, reproduction, and behavior. This technical guide provides a comprehensive overview of the natural sources of this compound, its synthetic analogues, detailed experimental protocols for its extraction and bioassay, its mechanism of action with a focus on the juvenile hormone biosynthesis pathway, and a summary of its quantitative bioactivity.
Natural Sources of this compound
This compound has been identified as a significant constituent in the essential oils and extracts of several plant species. The primary sources include plants from the Asteraceae family, particularly the genus Ageratum. More recently, it has also been isolated from a perennial grass, highlighting its presence in diverse plant families.
Table 1: Natural Sources of this compound and its Concentration
| Plant Species | Family | Plant Part | Extraction Method | This compound Concentration (% of Essential Oil/Extract) | Reference(s) |
| Ageratum conyzoides | Asteraceae | Aerial parts | Hydrodistillation | 74.30% | [1] |
| Ageratum houstonianum | Asteraceae | Aerial parts | Hydrodistillation | 18.65% | [2] |
| Desmosstachya bipinnata | Poaceae | Whole plant | Chloroform extraction | Not specified, but identified as the active compound | [3] |
Experimental Protocols
Extraction and Isolation of this compound from Ageratum conyzoides
This protocol describes the extraction of the essential oil from Ageratum conyzoides followed by the purification of this compound.
3.1.1. Materials and Equipment
-
Fresh aerial parts of Ageratum conyzoides
-
Clevenger-type apparatus for hydrodistillation
-
Distilled water
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Glass column for chromatography
-
Ethyl acetate (B1210297)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware (beakers, flasks, etc.)
3.1.2. Protocol for Hydrodistillation
-
Weigh 500 g of fresh, chopped aerial parts of Ageratum conyzoides.
-
Place the plant material into a 2 L round-bottom flask and add 1.5 L of distilled water.
-
Set up the Clevenger-type apparatus for hydrodistillation.
-
Heat the flask using a heating mantle to boil the water.
-
Continue the distillation for 3-4 hours, collecting the essential oil in the collection arm of the Clevenger apparatus.
-
After distillation, carefully collect the oil layer from the apparatus using a pasture pipette.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Store the dried essential oil in a sealed vial at 4°C until further purification.
3.1.3. Protocol for Chromatographic Purification
-
Prepare a slurry of silica gel (100 g) in hexane and pack it into a glass column (50 cm length, 3 cm diameter).
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.
-
Dissolve 2 g of the crude essential oil in a minimal amount of hexane.
-
Carefully load the dissolved oil onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions of 20 mL each.
-
Monitor the fractions by TLC using a mobile phase of hexane:ethyl acetate (95:5).
-
Spot the collected fractions on a TLC plate and visualize under a UV lamp (254 nm). This compound will appear as a UV-active spot.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain pure this compound.
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as GC-MS, ¹H-NMR, and ¹³C-NMR.
Synthesis of this compound Analogues
The synthesis of this compound analogues often involves the construction of the chromene ring system with various substituents. The following is a general procedure for the synthesis of 7-alkoxy-2,2-dimethylchromene analogues.
3.2.1. General Synthetic Scheme
A common route involves the reaction of a suitably substituted phenol (B47542) with an α,β-unsaturated aldehyde or ketone, followed by cyclization. For 7-alkoxy analogues, the starting material would be a 3-alkoxyphenol.
3.2.2. Example Protocol: Synthesis of 7-ethoxy-2,2-dimethylchromene
-
Step 1: Synthesis of 3-ethoxyphenol (B1664596). This can be achieved by the Williamson ether synthesis from resorcinol (B1680541) and ethyl iodide in the presence of a base like potassium carbonate.
-
Step 2: Pechmann Condensation. To a solution of 3-ethoxyphenol (1 eq.) in a suitable solvent like toluene, add a Lewis acid catalyst (e.g., Montmorillonite K-10).
-
Add 3-methyl-2-butenal (B57294) (1.2 eq.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80°C) for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the catalyst.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-ethoxy-2,2-dimethylchromene.
-
Characterize the final product by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Insect Bioassay Protocols
3.3.1. Topical Application Bioassay
-
Test Insects: Use laboratory-reared, synchronized last instar larvae of the target insect species (e.g., Spodoptera litura).
-
Preparation of Test Solutions: Dissolve this compound or its analogues in acetone (B3395972) to prepare a series of concentrations (e.g., 1, 5, 10, 20, 50 µg/µL).
-
Application: Using a micro-applicator, apply 1 µL of the test solution to the dorsal thoracic region of each larva. The control group should be treated with 1 µL of acetone only.
-
Rearing: After treatment, place each larva individually in a petri dish with an artificial diet.
-
Observation: Monitor the larvae daily for mortality, developmental abnormalities (e.g., premature pupation, malformed pupae or adults), and effects on the duration of larval and pupal stages.
-
Data Analysis: Calculate the lethal dose 50 (LD50) or effective dose 50 (ED50) for developmental effects using probit analysis.
3.3.2. Diet Incorporation Bioassay
-
Preparation of Treated Diet: Prepare the artificial diet for the target insect. While the diet is still liquid, add the test compound (dissolved in a small amount of a suitable solvent like acetone) to achieve the desired final concentrations (e.g., 10, 25, 50, 100 ppm). Ensure thorough mixing. A control diet should be prepared with the solvent alone.
-
Bioassay Setup: Dispense the treated and control diets into individual wells of a multi-well plate or small containers.
-
Insect Infestation: Place one neonate larva in each well.
-
Incubation: Maintain the bioassay plates under controlled conditions of temperature, humidity, and photoperiod.
-
Data Collection: Record larval mortality at regular intervals (e.g., 7 days). Other parameters such as larval weight, time to pupation, and adult emergence can also be recorded.
-
Data Analysis: Calculate the lethal concentration 50 (LC50) using probit analysis.
Mechanism of Action: Inhibition of Juvenile Hormone Biosynthesis
This compound exerts its anti-hormonal effects by targeting the corpora allata (CA), the endocrine glands responsible for the synthesis of juvenile hormone in insects. The primary mechanism involves the inhibition of key enzymes in the JH biosynthesis pathway.
The biosynthesis of JH starts from acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP). FPP is then converted through a series of insect-specific steps to the active JH. This compound is a suicide substrate for the cytochrome P450 monooxygenases involved in the epoxidation step of JH biosynthesis. The precocene is metabolized by these enzymes to a highly reactive epoxide intermediate, which then alkylates and irreversibly inactivates the enzyme, leading to the destruction of the corpora allata cells.
Caption: Signaling pathway of this compound's anti-juvenile hormone activity.
Quantitative Bioactivity Data
The biological activity of this compound and its analogues has been quantified against various insect species. The following tables summarize some of the available data.
Table 2: Lethal Concentration (LC50) and Lethal Dose (LD50) of this compound against Various Insect Pests
| Insect Species | Developmental Stage | Bioassay Method | LC50/LD50 | Reference(s) |
| Spodoptera litura | 3rd Instar Larvae | Diet Incorporation | 23.2 ppm | [4] |
| Spodoptera litura | 2nd Instar Larvae | Diet Incorporation | 97% mortality at 60 ppm | [4] |
| Spodoptera litura | 3rd Instar Larvae | Diet Incorporation | 87% mortality at 60 ppm | [4] |
| Spodoptera litura | 4th Instar Larvae | Diet Incorporation | 81% mortality at 60 ppm | [4] |
| Eurygaster integriceps | 2-day old eggs | Egg Dipping | 15.4 µg/mL | [5] |
| Eurygaster integriceps | 5-day old eggs | Egg Dipping | 15.0 µg/mL | [5] |
| Bombus terrestris | Adult Workers | Oral Administration | Decreased JH titer at 3 and 6 mg | [6] |
Table 3: Structure-Activity Relationship of Precocene Analogues
| Analogue | R6-substituent | R7-substituent | Bioactivity | Notes | Reference(s) |
| This compound | H | OCH₃ | Anti-JH activity | Natural product | [7] |
| Precocene II | OCH₃ | OCH₃ | Higher anti-JH activity than this compound | Natural product | [7] |
| 7-ethoxy-PII | OCH₃ | OC₂H₅ | Both antiallatal and P-like activity in nematodes | Synthetic analogue | [7] |
| 7-(prop-2-ynyloxy)-PI | H | OCH₂C≡CH | Both antiallatal and P-like activity in nematodes | Synthetic analogue | [7] |
| 6-methoxy-7-(prop-2-ynyloxy)-PII | OCH₃ | OCH₂C≡CH | Enhanced antiallatal and P-like activity | Synthetic analogue | [7] |
| 6,7-methylenedioxy-2,2-dimethylchromene | \multicolumn{2}{c | }{-O-CH₂-O-} | Severe nematocidal effect, no P-like activity | Synthetic analogue | [7] |
Conclusion
This compound and its analogues represent a valuable class of compounds for research in insect endocrinology and for the potential development of novel, targeted insecticides. Their specific mechanism of action, involving the disruption of juvenile hormone biosynthesis, offers a more selective approach to pest control compared to broad-spectrum neurotoxic insecticides. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and biology of these fascinating natural products. Further research is warranted to fully elucidate the structure-activity relationships of a wider range of analogues and to optimize their efficacy and safety for practical applications in agriculture and public health.
References
- 1. Essential oils of Ageratum conyzoides: composition and antioxidant activity. [wisdomlib.org]
- 2. Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 4. entomoljournal.com [entomoljournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.rdagriculture.in [journals.rdagriculture.in]
An In-depth Technical Guide on the Mechanism of Action of Precocene I in Insects
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Precocene I, a naturally occurring chromene derivative isolated from plants of the genus Ageratum, is a potent anti-juvenile hormone (AJH) agent in many insect species. Its mechanism of action is primarily centered on the targeted destruction of the corpora allata (CA), the endocrine glands responsible for the biosynthesis of juvenile hormone (JH). This targeted cytotoxicity is achieved through a process of bioactivation within the CA cells. This compound is metabolized by cytochrome P450 monooxygenases into a highly reactive epoxide intermediate. This epoxide then alkylates cellular macromolecules, leading to cell death and the subsequent cessation of JH production. The resulting JH deficiency induces a range of physiological and developmental abnormalities, including precocious metamorphosis in larval stages and sterility in adults. This whitepaper provides a comprehensive overview of the molecular mechanism of this compound, summarizes key quantitative data on its biological effects, outlines relevant experimental protocols, and presents visual diagrams of the pertinent pathways and workflows.
Molecular Mechanism of Action
The primary and most well-documented mode of action of this compound is its cytotoxic effect on the parenchymal cells of the corpora allata.[1][2] This action is not direct but requires metabolic activation within the target cells.
2.1 Bioactivation in the Corpora Allata:
This compound acts as a "suicide substrate" for specific cytochrome P450 enzymes located within the corpora allata, the same enzymes that are involved in the terminal steps of JH biosynthesis.[1][3] The process unfolds as follows:
-
Uptake: this compound is ingested or absorbed by the insect and circulates in the hemolymph.
-
Selective Targeting: It is selectively taken up by the active corpora allata. The susceptibility of the CA to this compound is directly related to its JH biosynthetic activity; inactive glands are not affected.[2][4]
-
Epoxidation: Within the CA cells, cytochrome P450 monooxygenases catalyze the epoxidation of the 3,4-double bond of the this compound molecule.[2][5][6] This reaction forms a highly unstable and reactive epoxide intermediate, this compound-3,4-epoxide.
-
Cytotoxicity via Alkylation: The electrophilic epoxide readily reacts with and alkylates various cellular nucleophiles, including proteins, lipids, and nucleic acids. This widespread alkylation leads to irreversible damage to cellular macromolecules, disruption of cellular function, and ultimately, cell death (necrosis) of the CA parenchymal cells.[1][2]
This targeted destruction of the JH-producing glands is often referred to as "chemical allatectomy."
Signaling Pathway Diagram: Bioactivation and Cytotoxicity of this compound
Caption: Bioactivation pathway of this compound within a corpus allatum cell.
Physiological and Developmental Effects
The destruction of the corpora allata and the resulting deficiency in juvenile hormone leads to a variety of profound physiological and developmental effects, which vary depending on the insect species and the life stage at the time of exposure.
3.1 Induction of Precocious Metamorphosis: In larval or nymphal stages of sensitive insects, a high titer of JH is necessary to maintain the juvenile status and prevent metamorphosis.[3] Treatment with this compound eliminates the JH source, causing the insect to undergo premature metamorphosis into a sterile adultoid or a non-viable intermediate stage.[3][7]
3.2 Sterilization of Adult Insects: In adult female insects, JH is crucial for vitellogenesis, the process of yolk protein synthesis and uptake by developing oocytes.[3] this compound-induced allatectomy blocks vitellogenesis, leading to ovarian atrophy and sterility.[5][8][9] In some male insects, JH is involved in the development and function of accessory reproductive glands, and its absence can also lead to reduced fertility.
3.3 Disruption of Morphogenesis and Development: Exposure to this compound can lead to a range of morphological abnormalities, including deformed wings, cuticle malformations, and incomplete molting (ecdysis).[1][10] It can also prolong the duration of nymphal stages in some species.[1][10]
3.4 Alteration of Behavior: Juvenile hormone is known to regulate various behaviors in insects, including aggression, dominance, and social interactions.[5][8][11] Studies in bumble bees have shown that this compound treatment can decrease aggressiveness.[5][8]
3.5 Other Effects: this compound has also been shown to have larvicidal and growth-inhibiting properties.[3] In some cases, it can also affect the expression of detoxification enzymes like cytochrome P450s and esterases.[12][13]
Logical Relationship Diagram: Downstream Effects of this compound Action
Caption: Physiological consequences of this compound-induced juvenile hormone deficiency.
Quantitative Data Summary
The biological activity of this compound varies significantly among different insect species and developmental stages. The following tables summarize available quantitative data from various studies.
Table 1: Toxicity of this compound against various insect species.
| Insect Species | Instar/Stage | Assay Type | LC50 / LD50 | Reference |
| Eurygaster integriceps | 2-day old eggs | Bioassay | 15.4 µg/mL | [1][10] |
| Eurygaster integriceps | 5-day old eggs | Bioassay | 15.0 µg/mL | [1][10] |
| Spodoptera litura | 3rd Instar Larvae | Dietary Assay | 23.2 ppm | [14][15] |
| Spodoptera littoralis | 5th Instar Larvae | Topical Application | 70.48 µ g/larva | [16] |
| Spodoptera littoralis | 6th Instar Larvae | Topical Application | 234.96 µ g/larva | [16][17] |
Table 2: Effects of this compound on Insect Development.
| Insect Species | Parameter | Treatment Details | Observation | Reference |
| Eurygaster integriceps | Nymphal Period | Treatment of eggs with LC30 & LC50 | Increased to 39.3 days (Control: 34.8 days) | [1][10] |
| Bombus terrestris | Ovarian Activation | 3 mg and 6 mg fed to workers | Significantly decreased ovarian activation | [5] |
| Spodoptera litura | Pupation Rate | Sub-lethal concentrations (2-8 ppm) | Decreased pupation rate with increasing concentration | [14] |
| Drosophila melanogaster | Oocyte Development | Exposure of adult females | Dose-dependent reduction in vitellogenic oocytes | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are outlines of key experimental protocols cited in the literature.
5.1 Mortality and Developmental Bioassays:
This protocol is a generalized workflow for assessing the lethal and sub-lethal effects of this compound.
-
Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, DMSO).[16][17] Make serial dilutions to obtain the desired test concentrations.
-
Application Method:
-
Topical Application: Apply a precise volume (e.g., 1 µL) of the this compound solution to the thoracic sternum of individual insects using a microapplicator.[16][17]
-
Dietary Incorporation: Mix the this compound solution into the artificial diet of the insects at various concentrations.[12]
-
Contact/Fumigation: Expose insects to surfaces treated with this compound or to its vapors in a sealed container.[7]
-
-
Observation: Monitor the treated and control groups daily. Record mortality, developmental stage duration, timing of ecdysis, and any morphological abnormalities.
-
Data Analysis: Calculate LC50 or LD50 values using probit analysis.[14] Use statistical tests (e.g., ANOVA, t-test) to determine significant differences in developmental parameters between treated and control groups.
Experimental Workflow Diagram: Evaluating this compound Effects
Caption: Generalized workflow for bioassays assessing this compound's impact.
5.2 Assessment of Reproductive Effects:
-
Treatment: Treat adult female insects with this compound shortly after eclosion, before the onset of significant ovarian development.
-
Ovarian Dissection: At specific time points post-treatment, dissect the ovaries from both treated and control females in a saline solution.
-
Microscopic Examination: Examine the ovaries under a microscope to assess the stage of oocyte development.[9] Measure oocyte length or classify them based on the presence and amount of yolk (vitellogenesis).
-
Fecundity and Fertility: Pair treated females with untreated males and record the number of eggs laid (fecundity) and the percentage of eggs that hatch (fertility) over a set period.
5.3 Histological Examination of Corpora Allata:
-
Treatment and Dissection: Treat insects with this compound and dissect out the corpora allata-corpora cardiaca complex at various time points.
-
Fixation and Embedding: Fix the tissues in an appropriate fixative (e.g., Bouin's fluid), dehydrate through an ethanol (B145695) series, and embed in paraffin (B1166041) wax.
-
Sectioning and Staining: Cut thin sections using a microtome and stain with histological stains (e.g., hematoxylin (B73222) and eosin) to visualize cellular structures.
-
Microscopy: Examine the sections under a light microscope to assess the cellular integrity of the corpora allata, looking for signs of pyknosis, necrosis, or atrophy.
Conclusion
This compound is a potent pro-insecticide that exerts its anti-hormonal effects through a targeted, metabolism-dependent destruction of the corpora allata. Its ability to induce precocious metamorphosis and sterilize adult insects makes it a valuable tool for endocrinological research and a promising candidate for the development of novel, targeted insect pest management strategies. The specificity of its action, being dependent on the metabolic activity of the target gland, offers a potential advantage over broad-spectrum conventional insecticides. Further research into the structure-activity relationships of precocene analogues and their efficacy against a wider range of pest species is warranted to fully realize their potential in modern crop protection and vector control programs.
References
- 1. jast.modares.ac.ir [jast.modares.ac.ir]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. scilit.com [scilit.com]
- 7. The effects of precocene II on reproduction and development of triatomine bugs (Reduviidae: Triatominae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "this compound and II Inhibition of Vitellogenic Oöcyte Development in Dr" by Thomas G. Wilson, Milton H. Landers et al. [digitalcommons.kansascity.edu]
- 10. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. innspub.net [innspub.net]
Precocene I: An In-depth Technical Guide to its Anti-Juvenile Hormone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precocene I, a chromene derivative first isolated from the plant Ageratum houstonianum, represents a significant tool in the study of insect endocrinology and a potential lead compound for the development of novel insect control agents. Its notoriety stems from its potent anti-juvenile hormone (AJH) activity, primarily through the targeted destruction of the corpora allata, the endocrine glands responsible for juvenile hormone (JH) biosynthesis. This targeted action, termed "allatocidal," effectively creates a state of JH deficiency, leading to a cascade of developmental and physiological disruptions in susceptible insect species. These effects can range from the induction of precocious metamorphosis in larval stages to the sterilization of adults, making this compound a valuable compound for both basic research and applied entomology. This guide provides a comprehensive overview of the mechanism of action of this compound, its physiological effects, and detailed experimental protocols for its study.
Mechanism of Action
The anti-juvenile hormone effect of this compound is not direct but relies on its metabolic activation within the target tissue, the corpora allata.[1] This process of "lethal metabolism" is a key feature of its mode of action.
Bioactivation in the Corpora Allata
This compound is taken up by the insect and transported to the corpora allata. Within the parenchymal cells of these glands, cytochrome P450 monooxygenases, enzymes normally involved in the terminal steps of JH biosynthesis, recognize this compound as a substrate.[1][2] The enzyme epoxidizes the 3,4-double bond of the this compound molecule, converting it into a highly reactive and unstable 3,4-epoxide metabolite.[1][3][4]
Cytotoxicity and Glandular Destruction
The resulting this compound epoxide is a potent alkylating agent. It readily reacts with nucleophilic macromolecules within the corpora allata cells, such as proteins and nucleic acids. This indiscriminate alkylation leads to cellular damage, necrosis, and ultimately the destruction of the parenchymal cells of the corpora allata.[5] This targeted cytotoxicity effectively ablates the insect's ability to produce juvenile hormone. The rescue of this compound-induced effects by the administration of exogenous juvenile hormone confirms that its primary mode of action is indeed the induction of a JH-deficient state.[4][5]
References
- 1. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro biosynthesis of juvenile hormone by the larval corpora allata of Manduca sexta: quantificationby radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radioimmunoassay of insect juvenile hormones and of their diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 7-Methoxy-2,2-dimethylchromene: An In-depth Technical Guide
An Overview for Researchers, Scientists, and Drug Development Professionals
7-Methoxy-2,2-dimethylchromene, also known as ageratochromene or precocene I, is a naturally occurring chromene derivative found in a variety of plant species, most notably in the genus Ageratum. This compound has garnered significant scientific interest due to its diverse range of biological activities, including potent insecticidal, cytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of 7-methoxy-2,2-dimethylchromene, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Insecticidal Activity: A Potent Anti-Juvenile Hormone Agent
7-Methoxy-2,2-dimethylchromene is perhaps best known for its profound effects on insect physiology, primarily acting as an anti-juvenile hormone agent. Juvenile hormones (JH) are crucial for regulating insect development, metamorphosis, and reproduction. By interfering with JH synthesis or action, 7-methoxy-2,2-dimethylchromene can induce precocious metamorphosis, sterilization, and mortality in various insect species.
The primary mechanism behind its insecticidal and fungicidal action is believed to be the elevation of mitochondrial superoxide (B77818) levels within the cells of these organisms[1]. This increase in reactive oxygen species leads to cellular damage and ultimately cell death.
Quantitative Insecticidal Data
The insecticidal efficacy of 7-methoxy-2,2-dimethylchromene has been quantified against several insect pests. The following table summarizes key lethal dose (LD50) and lethal concentration (LC50) values reported in the literature.
| Insect Species | Developmental Stage | Parameter | Value | Reference |
| Spodoptera litura | 3rd Instar Larvae | LC50 | 23.2 ppm | [1] |
| Spodoptera littoralis | 5th Instar Larvae | LD50 | 70.48 µ g/larva | [2][3] |
| Spodoptera littoralis | 6th Instar Larvae | LD50 | 234.96 µ g/larva | [2][3] |
| Eurygaster integriceps | 2-day old eggs | LC50 | 15.4 µg/mL | [4] |
| Eurygaster integriceps | 5-day old eggs | LC50 | 15.0 µg/mL | [4] |
Furthermore, studies on Spodoptera litura have shown that 7-methoxy-2,2-dimethylchromene can modulate the expression of cytochrome P450 genes, which are involved in detoxification and insecticide resistance mechanisms. This suggests a complex interaction with the insect's metabolic machinery.
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
A common method to assess the insecticidal activity of a compound against lepidopteran larvae is the leaf-dip bioassay.
Objective: To determine the lethal concentration (LC50) of 7-methoxy-2,2-dimethylchromene against a target insect species.
Materials:
-
7-methoxy-2,2-dimethylchromene
-
Acetone or other suitable solvent
-
Distilled water
-
Tween-80 or other non-ionic surfactant
-
Fresh host plant leaves (e.g., castor leaves for Spodoptera litura)
-
Petri dishes or ventilated containers
-
Insect larvae of a uniform age and developmental stage
-
Micropipettes
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of 7-methoxy-2,2-dimethylchromene in the chosen solvent. From this stock, prepare a series of dilutions of varying concentrations. A small amount of surfactant (e.g., 0.1% Tween-80) should be added to the final aqueous dilutions to ensure even coating of the leaves. A control solution containing the solvent and surfactant but no test compound should also be prepared.
-
Leaf Treatment: Dip fresh, undamaged host plant leaves into each test solution for a standardized period (e.g., 10-30 seconds). Allow the leaves to air-dry completely.
-
Bioassay Setup: Place one treated leaf into each Petri dish or ventilated container.
-
Insect Introduction: Introduce a known number of larvae (e.g., 10-20) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, and a 12:12 hour light:dark photoperiod).
-
Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence limits using probit analysis.
Caption: Workflow for a typical insecticidal leaf-dip bioassay.
Cytotoxic Activity: Potential as an Anticancer Agent
Emerging research has highlighted the cytotoxic potential of chromene derivatives against various cancer cell lines. While specific IC50 values for 7-methoxy-2,2-dimethylchromene against widely studied cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7) and the human liver cancer cell line (HepG2) are not yet extensively documented in publicly available literature, related compounds have shown promising activity. Further investigation is warranted to fully elucidate the anticancer potential of this specific molecule.
The proposed mechanism for the cytotoxic effects of many natural compounds involves the induction of apoptosis. This programmed cell death is a critical process for eliminating damaged or unwanted cells and is often dysregulated in cancer.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-methoxy-2,2-dimethylchromene on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
7-methoxy-2,2-dimethylchromene
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare a stock solution of 7-methoxy-2,2-dimethylchromene in DMSO and then prepare serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Standard workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Activity
7-Methoxy-2,2-dimethylchromene has demonstrated activity against a range of microbial pathogens, including bacteria and fungi. The proposed mechanism of action, similar to its insecticidal activity, involves the induction of oxidative stress through the generation of superoxide radicals in mitochondria.
Quantitative Antimicrobial Data
Specific minimum inhibitory concentration (MIC) values for 7-methoxy-2,2-dimethylchromene against common bacterial and fungal strains are not yet widely available in the public domain. However, studies on the essential oil of Ageratum conyzoides, which contains this compound, have shown antimicrobial effects. For instance, precocene II, a closely related compound, has been shown to interact synergistically with antibiotics like norfloxacin (B1679917) and oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA)[2]. Research on synthetic analogues has also demonstrated the antifungal potential of the chromene scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Objective: To determine the MIC of 7-methoxy-2,2-dimethylchromene against a bacterial or fungal strain.
Materials:
-
Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
7-methoxy-2,2-dimethylchromene
-
DMSO
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a series of two-fold dilutions of 7-methoxy-2,2-dimethylchromene in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Modulation of Cellular Signaling Pathways
The interaction of 7-methoxy-2,2-dimethylchromene with mammalian cellular signaling pathways is an area of active investigation. While direct experimental evidence specifically for this compound is limited, the chromene scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Studies on other natural products and related synthetic compounds suggest that potential targets for chromene derivatives could include key signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a crucial regulator of the inflammatory response and cell survival. Inhibition of NF-κB is a common mechanism for the anti-inflammatory and anticancer effects of many natural products.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade of proteins plays a critical role in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is frequently observed in cancer.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This is a major signaling pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.
Future research is needed to delineate the specific effects of 7-methoxy-2,2-dimethylchromene on these and other signaling pathways to fully understand its therapeutic potential.
Caption: Putative signaling pathways targeted by 7-methoxy-2,2-dimethylchromene.
Conclusion
7-Methoxy-2,2-dimethylchromene is a multifaceted natural product with a range of biological activities that hold significant promise for the development of new therapeutic agents. Its well-established insecticidal properties, coupled with emerging evidence of its cytotoxic and antimicrobial potential, make it a compelling subject for further research. Future studies should focus on elucidating its precise mechanisms of action in mammalian cells, including the identification of its molecular targets and its effects on key signaling pathways. A deeper understanding of these aspects will be crucial for translating the therapeutic potential of this interesting molecule into clinical applications.
References
- 1. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III - PMC [pmc.ncbi.nlm.nih.gov]
Precocene I and its Allatocidal Effects: A Technical Guide to Understanding its Impact on Insect Corpora Allata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Precocene I, a chromene derivative first isolated from the plant Ageratum houstonianum, has garnered significant attention in the field of insect endocrinology and pest management for its potent anti-juvenile hormone activity. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on the insect corpora allata, the primary glands responsible for the biosynthesis of juvenile hormone (JH). Through a comprehensive review of existing literature, this document details the cytotoxic action of this compound, summarizes quantitative data on its physiological impacts, outlines key experimental protocols for its study, and visualizes the involved signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel insect control strategies.
Mechanism of Action: Cytotoxic Destruction of the Corpora Allata
This compound's primary mode of action is the targeted destruction of the parenchymal cells within the corpora allata (CA), a process termed "chemical allatectomy".[1] This cytotoxic effect is not direct but relies on bioactivation within the target cells. The currently accepted mechanism involves the following key steps:
-
Uptake and Metabolism: this compound is taken up by the active corpora allata cells.
-
Epoxidation: Within the CA cells, cytochrome P-450 monooxygenases, enzymes also involved in the final steps of JH biosynthesis, metabolize this compound.[2] This process converts this compound into a highly reactive and unstable epoxide intermediate, this compound-3,4-epoxide.[1][3]
-
Alkylation and Cell Death: The reactive epoxide readily alkylates various cellular macromolecules, including proteins and nucleic acids.[1][2] This widespread alkylation leads to cellular damage, disruption of normal physiological processes, and ultimately, necrotic cell death. The destruction of the CA parenchymal cells results in a significant and often irreversible reduction in the insect's capacity to produce juvenile hormone.[1]
This targeted cytotoxicity is particularly effective in insects where the corpora allata are actively producing JH, making this compound a specific tool for studying JH-dependent processes and a potential candidate for selective pest control.[1]
Quantitative Effects of this compound on Insect Physiology
The reduction in juvenile hormone titers following this compound treatment leads to a range of profound physiological and developmental effects. The following tables summarize quantitative data from various studies, illustrating the impact of this compound across different insect species.
| Insect Species | Treatment Details | Observed Effect | Quantitative Data | Reference |
| Eurygaster integriceps (Sunn Pest) | 2- and 5-day old eggs dipped in this compound solutions for 10 seconds. | Egg Mortality | LC50 (2-day old eggs): 15.4 µg/mLLC50 (5-day old eggs): 15 µg/mL | [2][4] |
| Eurygaster integriceps (Sunn Pest) | Eggs treated with LC30 and LC50 concentrations. | Nymphal Period | Increased to 39.3 days compared to 34.8 days in control. | [2][4] |
| Eurygaster integriceps (Sunn Pest) | Eggs treated with LC30 and LC50 concentrations. | Nymphal Mortality | Highest mortality in 1st instar (14.28%) and 3rd instar (13.26%). | [2][4] |
| Bombus terrestris (Bumble Bee) | Workers fed a diet containing this compound. | Ovarian Activation (measured by oocyte length) | Untreated: 2.24 ± 0.25 mm1.2 mg this compound: 2.39 ± 0.6 mm3 mg this compound: 0.35 ± 0.14 mm6 mg this compound: 0.48 ± 0.3 mm | [5] |
| Bombus terrestris (Bumble Bee) | Workers fed a diet containing 3 mg of this compound. | Juvenile Hormone III Titer | Significant decrease in JH titer. | [5][6][7] |
| Spodoptera littoralis (Cotton Leafworm) | Topical application to 1-day old 5th and 6th instar larvae. | Larval Mortality | LD50 (5th instar): 70.48 µ g/larva LD50 (6th instar): 234.96 µ g/larva | [8] |
| Spodoptera litura | Larvae fed a diet containing Precocene 1. | Larval Mortality (LC50) | 78.05 mg ai/L | [9] |
Experimental Protocols
The study of this compound's effects on the corpora allata necessitates a range of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
General Bioassay for this compound Efficacy
This protocol is adapted from studies on Eurygaster integriceps.[2]
-
Preparation of this compound Solutions:
-
Dissolve this compound (99% purity) in acetone (B3395972) to create a stock solution.
-
Perform serial dilutions of the stock solution with acetone to achieve the desired final concentrations (e.g., 1, 5, 10, 20, and 50 µg/mL).
-
The control solution should be pure acetone.
-
-
Treatment Application (Egg Dipping Method):
-
Collect insect eggs of a specific age (e.g., 2-day and 5-day old).
-
Immerse the eggs in the this compound solutions or the control solution for a standardized duration (e.g., 10 seconds).
-
After dipping, place the eggs on filter paper to air dry.
-
-
Incubation and Observation:
-
Transfer the treated eggs to Petri dishes.
-
Maintain the eggs under controlled environmental conditions (e.g., 25±1°C, 65±5% RH, 16:8 hour light:dark cycle).
-
Monitor the eggs daily to record hatching rates, embryonic period, and any developmental abnormalities.
-
Continue to observe the emerged nymphs to record nymphal mortality, duration of nymphal instars, and any morphological changes in subsequent developmental stages.
-
In Vitro Corpora Allata Culture for JH Biosynthesis Assay
This is a generalized protocol based on the principles of in vitro organ culture and JH biosynthesis measurement.[10][11][12][13]
-
Dissection and Gland Isolation:
-
Anesthetize the insect on ice.
-
Dissect out the corpora allata-corpora cardiaca complex under sterile insect Ringer's solution.[14]
-
Carefully clean the glands of any adhering tissue.
-
-
In Vitro Incubation:
-
Place the isolated glands in a suitable culture medium (e.g., L-15B medium supplemented with fetal bovine serum and insect hemolymph).[12]
-
For this compound treatment, add the compound (dissolved in a suitable solvent like DMSO) to the culture medium at the desired concentration. Control cultures should receive the solvent alone.
-
Incubate the glands for a specific period (e.g., 3, 6, or 9 hours).[15]
-
-
Measurement of Juvenile Hormone Biosynthesis:
-
A common method is the radiochemical assay (RCA).[16] This involves adding a radiolabeled precursor, such as [³H-methyl]-methionine, to the culture medium. The corpora allata incorporate the radiolabeled methyl group into the JH molecule.
-
After incubation, extract the JH from the medium using an organic solvent (e.g., hexane).
-
Quantify the amount of radiolabeled JH produced using liquid scintillation counting.
-
A decrease in the amount of radiolabeled JH in the this compound-treated samples compared to the control indicates inhibition of JH biosynthesis.
-
Quantification of Juvenile Hormone Titers from Hemolymph
This protocol outlines a method for measuring JH levels in hemolymph, often performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with fluorescence detection (HPLC-FD).[16][17][18][19][20]
-
Hemolymph Collection:
-
Collect hemolymph from insects by making a small puncture in the cuticle and drawing the hemolymph into a chilled capillary tube containing an anticoagulant solution.
-
-
Extraction of Juvenile Hormone:
-
Immediately mix the collected hemolymph with a solvent like methanol (B129727) to precipitate proteins and extract the lipophilic JH.
-
Vortex the mixture and then centrifuge to pellet the precipitated material.
-
Transfer the supernatant containing the JH to a new tube.
-
Perform a liquid-liquid extraction by adding a nonpolar solvent such as hexane (B92381). The JH will partition into the hexane layer.
-
Carefully collect the hexane layer and evaporate it to dryness under a gentle stream of nitrogen.
-
-
Analysis by GC-MS or HPLC-FD:
-
For GC-MS: The dried extract may need to be derivatized to improve its volatility and detection. The sample is then injected into the GC-MS system, and the JH is identified and quantified based on its retention time and mass spectrum.[17]
-
For HPLC-FD: The extracted JH can be derivatized with a fluorescent tag. The derivatized sample is then analyzed by HPLC with a fluorescence detector. The amount of JH is quantified by comparing the peak area to a standard curve.[16]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling concepts and experimental procedures discussed in this guide.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. scilit.com [scilit.com]
- 4. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
- 5. journals.biologists.com [journals.biologists.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Precocene II inhibits juvenile hormone biosynthesis by cockroach corpora allata in vitro | Semantic Scholar [semanticscholar.org]
- 12. In vitro growth of corpora allata from Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro inactivation of corpora allata of the bugOncopeltus fasciatus by precocene II [ouci.dntb.gov.ua]
- 14. entomology.rutgers.edu [entomology.rutgers.edu]
- 15. researchgate.net [researchgate.net]
- 16. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Cytotoxic Effects of Precocene I on Endocrine Glands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Precocene I, a chromene derivative first isolated from the plant Ageratum houstonianum, is a well-documented endocrine disruptor with potent cytotoxic effects, particularly within invertebrate species. Its primary mechanism of action involves the targeted destruction of the corpora allata, the insect endocrine glands responsible for the synthesis of juvenile hormone. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on endocrine glands, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the known and hypothetical signaling pathways involved in its cytotoxicity. While the effects on insect endocrinology are well-characterized, this guide also addresses the significant knowledge gap concerning the impact of this compound on vertebrate endocrine systems, framing it within the broader context of endocrine-disrupting chemicals (EDCs).
Introduction
This compound (7-methoxy-2,2-dimethyl-2H-chromene) and its analogue Precocene II have garnered significant interest in the scientific community for their anti-juvenile hormone activity in insects. This activity stems from their ability to induce necrosis in the corpora allata, effectively sterilizing the insect and inducing premature metamorphosis.[1] The mechanism of this cytotoxicity is a classic example of bioactivation, where a relatively inert compound is metabolized into a highly reactive and cytotoxic intermediate within the target cells. Understanding the specifics of this process is crucial for the development of novel insect control agents and for assessing the potential risks of this compound and similar compounds to non-target organisms, including vertebrates. This guide will synthesize the current knowledge on this compound's cytotoxic effects on endocrine glands, with a primary focus on the well-studied insect model and a discussion on the potential implications for vertebrate systems.
Quantitative Data on the Cytotoxic Effects of this compound
The cytotoxic effects of this compound have been quantified in various insect species, primarily focusing on mortality, developmental abnormalities, and reproductive inhibition. The following tables summarize key quantitative data from published studies.
Table 1: Lethal Concentration (LC50) Values of this compound in Various Insect Species
| Insect Species | Developmental Stage | Assay Type | LC50 Value | Reference |
| Eurygaster integriceps | 2-day old eggs | Egg bioassay | 15.4 µg/mL | [2] |
| Eurygaster integriceps | 5-day old eggs | Egg bioassay | 15.0 µg/mL | [2] |
| Spodoptera litura | Third instar larvae | Dietary assay | 78.05 mg ai/L | [3] |
| Spodoptera litura | Third instar larvae | Leaf dip bioassay | 23.2 ppm | [4] |
Table 2: Effects of this compound on Insect Development and Reproduction
| Insect Species | Treatment Details | Observed Effects | Quantitative Data | Reference |
| Bombus terrestris | 3 mg and 6 mg oral administration | Decreased ovarian activation | Ovarian activation significantly lower than control | [5] |
| Eurygaster integriceps | Treatment of eggs with LC30 and LC50 concentrations | Increased nymphal mortality | Highest mortality in first (14.28%) and third (13.26%) instars | [2] |
| Spodoptera litura | 60 ppm treatment on second, third, and fourth instar larvae | High mortality | 97%, 87%, and 81% mortality, respectively | [4] |
| Microplitis rufiventris | 25 µg topical application to host larvae | Reduced progeny production | Significant reduction in parasitoid emergence | [6] |
Mechanism of Action and Signaling Pathways
In Insect Corpora Allata
The cytotoxic action of this compound in the insect corpora allata is a well-established example of suicide inhibition. The process is initiated by the enzymatic activity of cytochrome P450 monooxygenases present in the corpora allata.
-
Bioactivation: this compound is oxidized by cytochrome P450, leading to the formation of a highly reactive and unstable intermediate, this compound-3,4-epoxide.[5]
-
Cellular Damage: This reactive epoxide readily alkylates cellular macromolecules, including proteins and nucleic acids, leading to widespread cellular damage.[5]
-
Cell Death: The extensive damage culminates in cell death, primarily through necrosis, characterized by cell shrinkage and subsequent breakdown.[1] Histological studies have shown mitochondrial degeneration following Precocene treatment.[7]
Effects on Other Insect Endocrine Glands
While the corpora allata are the primary target, some studies suggest that this compound may also have effects on other insect endocrine glands, such as the prothoracic glands which produce ecdysone, a molting hormone.[8] However, the cytotoxic effects on these glands are less characterized.
Hypothetical Effects on Vertebrate Endocrine Glands
There is a significant lack of research on the direct cytotoxic effects of this compound on vertebrate endocrine glands. However, as an endocrine-disrupting chemical (EDC), this compound has the potential to interfere with vertebrate endocrine systems. The following diagram illustrates a hypothetical pathway based on the known mechanisms of other EDCs. It is important to note that this is a generalized and speculative pathway, and further research is required to determine the specific effects of this compound.
Experimental Protocols
The following section provides a detailed methodology for a key experiment used to assess the cytotoxicity of this compound.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Endocrine cell line (e.g., insect corpora allata primary culture, or a vertebrate endocrine cell line for screening purposes)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (appropriate for the chosen cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen endocrine cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at the appropriate temperature and CO2 concentration for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in cell culture medium. A suggested concentration range for initial screening is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at the appropriate temperature. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Discussion and Future Directions
The cytotoxic effects of this compound on insect endocrine glands, particularly the corpora allata, are well-established and provide a strong foundation for its potential use as an insect control agent. The mechanism of bioactivation to a reactive epoxide is a key feature of its mode of action.
The most significant gap in our current understanding is the lack of data on the cytotoxic effects of this compound on vertebrate endocrine glands. As an EDC, it is plausible that this compound could interfere with vertebrate endocrine function, but whether this manifests as direct cytotoxicity remains to be determined. Future research should focus on:
-
In vitro screening of this compound against a panel of vertebrate endocrine cell lines (e.g., adrenal, thyroid, pituitary, and gonadal cell lines) to assess for any cytotoxic effects.
-
Mechanistic studies in vertebrate systems to determine if bioactivation via cytochrome P450 enzymes leads to cytotoxicity, and to identify the specific P450 isoforms involved.
-
Investigation of the downstream signaling pathways involved in this compound-induced cell death in both insect and potentially susceptible vertebrate cells, including the roles of apoptosis and necrosis.
-
In vivo studies in vertebrate models to assess the potential for this compound to cause endocrine disruption and toxicity at environmentally relevant concentrations.
Conclusion
This compound is a potent cytotoxic agent against the endocrine glands of many insect species, with a well-defined mechanism of action. This makes it a valuable tool for studying insect endocrinology and a promising candidate for the development of novel insecticides. However, the absence of data on its effects on vertebrate endocrine systems is a critical knowledge gap that warrants further investigation to fully assess its environmental and health implications. This technical guide serves as a comprehensive resource for researchers in this field, summarizing the current state of knowledge and highlighting the key areas for future research.
References
- 1. Precocene-induced necrosis and haemocyte-mediated breakdown of corpora allata in nymps of the locust Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 4. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Role of Precocene I in Inducing Precocious Metamorphosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Precocene I, a naturally derived chromene from the plant Ageratum houstonianum, has garnered significant attention in the field of insect endocrinology and pest management for its potent anti-juvenile hormone (AJH) activity. By selectively inducing the destruction of the corpora allata, the glands responsible for synthesizing juvenile hormone (JH), this compound effectively creates a state of JH deficiency. This hormonal imbalance disrupts the normal developmental trajectory of immature insects, leading to a phenomenon known as precocious metamorphosis, where larval or nymphal stages prematurely molt into sterile adult forms. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizes key quantitative data from various studies, outlines detailed experimental protocols for its application, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Insect metamorphosis is a complex biological process meticulously orchestrated by the interplay of two principal hormones: the molting hormone, 20-hydroxyecdysone (B1671079) (20E), and juvenile hormone (JH).[1] While 20E initiates and coordinates the molting process, JH acts as a status quo signal, ensuring that at each molt, the insect retains its immature characteristics.[1] A decline in the JH titer is a prerequisite for the transition from a larva to a pupa and subsequently to an adult in holometabolous insects, or from a nymph to an adult in hemimetabolous insects.
This compound exploits this hormonal dependency. Its discovery provided a powerful chemical tool—a "chemical allatectomy"—to study the physiological roles of JH without the need for intricate microsurgery.[2] The primary mode of action of this compound is its cytotoxic effect on the parenchymal cells of the corpora allata. This is believed to occur through bioactivation within the glands to a reactive epoxide, which then alkylates essential cellular macromolecules, leading to cell death and a subsequent drop in JH biosynthesis.[2] This chemically induced absence of JH in the presence of a molting stimulus (20E) triggers the initiation of metamorphic development ahead of schedule, resulting in smaller, often sterile, adultoids.
Mechanism of Action: Allatocidal Effects and JH Suppression
The allatocidal (corpus allatum-destroying) activity of this compound is central to its ability to induce precocious metamorphosis. The proposed mechanism involves the following key steps:
-
Uptake and Transport: this compound is absorbed by the insect, either topically through the cuticle or orally via feeding, and is transported via the hemolymph to the corpora allata.
-
Bioactivation: Within the active corpora allata, cytochrome P450 monooxygenases, the same enzymes involved in the final steps of JH biosynthesis, metabolize this compound. This process is thought to convert this compound into a highly reactive and unstable 3,4-epoxide intermediate.
-
Cytotoxicity: This reactive epoxide is a potent alkylating agent. It readily binds to and damages critical cellular components within the corpora allata cells, such as proteins and nucleic acids, leading to cellular dysfunction and ultimately, cell death.
-
Inhibition of JH Biosynthesis: The destruction of the corpora allata cells effectively halts the production and secretion of JH into the hemolymph.[3]
-
Induction of Precocious Metamorphosis: In the now JH-deficient environment, the next pulse of ecdysone, which would normally trigger a larval-larval or nymphal-nymphal molt, instead initiates the genetic cascade leading to metamorphosis.
This targeted destruction of the JH-producing glands makes this compound a specific and potent anti-juvenile hormone agent.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound on different insect species.
Table 1: Mortality and Developmental Effects of this compound
| Insect Species | Instar Treated | Application Method | Dose/Concentration | Observed Effects | Reference |
| Spodoptera littoralis | 5th Instar | Topical | 150 µ g/larva | 14.3% mortality in 6th instar, pupal mortality, adult female toxicity | [4] |
| Spodoptera littoralis | 6th Instar | Topical | 150 µ g/larva | Larval mortality, pupal mortality, adult female toxicity | [4] |
| Spodoptera litura | 2nd Instar | Dietary (on castor leaves) | 60 ppm | 97% mortality | [5] |
| Spodoptera litura | 3rd Instar | Dietary (on castor leaves) | 60 ppm | 87% mortality | [5] |
| Spodoptera litura | 4th Instar | Dietary (on castor leaves) | 60 ppm | 81% mortality | [5] |
| Eurygaster integriceps | 2-day old eggs | Dipping | 50 µg/mL | 92% embryonic mortality | [6] |
| Eurygaster integriceps | 5-day old eggs | Dipping | 15.0 µg/mL (LC50) | 50% mortality | [6] |
| Eurygaster integriceps | 3rd Instar | Topical | Dose-dependent | Increased mortality | [7] |
Table 2: Sub-lethal and Reproductive Effects of this compound
| Insect Species | Instar Treated | Application Method | Dose/Concentration | Observed Effects | Reference |
| Bombus terrestris | Adult Worker | Oral (in sugar water) | 3 mg | Decreased JH titer, decreased ovarian activation | [3][8] |
| Spodoptera litura | 3rd Instar | Dietary (on castor leaves) | 2, 4, 6, 8 ppm | Decreased survival, pupation, fecundity, and egg hatch | [5] |
| Eurygaster integriceps | Eggs | Dipping | LC30 and LC50 | Increased nymphal period (39.3 days vs 34.8 days in control) | [6] |
| Spodoptera litura | 3rd Instar | Dietary | 78.05 mg ai/L (LC50) | Lower LC50 compared to PBO alone | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound to induce precocious metamorphosis.
Topical Application Protocol (adapted from Ghoneim et al., 2018)
-
Preparation of this compound Solution:
-
Dissolve this compound (e.g., 7-methoxy-2,2-dimethyl chromene, purity ≥99%) in a suitable solvent such as acetone.
-
Prepare a series of dilutions to achieve the desired doses (e.g., 15, 30, 90, 120, 150 µg) in a final application volume of 1 µL.
-
-
Insect Rearing and Selection:
-
Rear the target insect species (e.g., Spodoptera littoralis) under controlled laboratory conditions (e.g., 25±1°C, 65±5% RH, 16L:8D photoperiod).
-
Select healthy, newly molted larvae of the desired instar (e.g., 1-day old 5th or 6th instar) for treatment.
-
-
Application Procedure:
-
Use a Hamilton microapplicator to topically apply 1 µL of the prepared this compound solution to the thoracic sterna of each larva.
-
For the control group, apply 1 µL of the solvent (acetone) only.
-
Treat a sufficient number of larvae per dose and control group to ensure statistical significance (e.g., 20 larvae per replicate).
-
-
Post-Treatment Observation:
-
House the treated and control larvae individually to prevent cannibalism and provide them with a fresh diet daily.
-
Monitor the insects daily and record data on mortality at larval, pupal, and adult stages, duration of each instar, timing of pupation, and any morphological abnormalities.
-
Calculate the LD50 values using appropriate statistical software.
-
Dietary Administration Protocol (adapted from Karthi et al., 2022 and Murugan et al., 2021)
-
Preparation of this compound-Treated Diet:
-
For an artificial diet, dissolve this compound in a small amount of a solvent like DMSO (e.g., 0.1%) and then thoroughly mix it into the diet to achieve the desired final concentrations (e.g., 0.2%). For a leaf-based diet, dissolve this compound in a solvent and spray it evenly onto the leaves.
-
Prepare a control diet containing only the solvent.
-
-
Insect Rearing and Selection:
-
Rear the target insect species (e.g., Spodoptera litura) as described in the topical application protocol.
-
Select newly molted larvae of the desired instar (e.g., 3rd instar) for the feeding bioassay.
-
-
Feeding Bioassay:
-
Place a known number of larvae (e.g., 25) in individual containers with a pre-weighed amount of the treated or control diet.
-
Allow the larvae to feed for a specified period (e.g., 48-72 hours).
-
-
Post-Treatment Observation and Data Collection:
-
After the feeding period, transfer the larvae to a fresh, untreated diet.
-
Monitor the larvae daily and collect data on mortality, larval weight gain, time to pupation, pupal weight, adult emergence, and any developmental abnormalities.
-
For sub-lethal effects, assess fecundity (number of eggs laid) and fertility (egg hatchability) of the resulting adults.
-
Mandatory Visualizations
Signaling Pathways
Caption: Hormonal control of insect metamorphosis and the disruptive action of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for assessing the effects of this compound.
Conclusion
This compound remains a valuable tool for investigating the endocrinology of insect development and holds potential for the development of novel insect growth regulators. Its specific mode of action, targeting the corpora allata to inhibit juvenile hormone production, provides a clear mechanism for inducing precocious metamorphosis. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies in this area. The visualization of the underlying signaling pathways and experimental workflows further aids in the conceptual understanding and practical application of this potent anti-juvenile hormone agent. Further research focusing on species-specific sensitivities and the potential for resistance development will be crucial for its practical application in pest management strategies.
References
- 1. youtube.com [youtube.com]
- 2. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 3. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innspub.net [innspub.net]
- 5. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jast.modares.ac.ir [jast.modares.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
Precocene I: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precocene I is a naturally occurring chromene derivative first isolated from the plant Ageratum houstonianum.[1] It belongs to a class of compounds known as precocenes, which are recognized for their significant bioactivity, particularly as anti-juvenile hormone agents in insects.[2][3] This property makes this compound a valuable tool in entomological research and a lead compound in the development of novel insecticides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and key experimental protocols related to this compound.
Chemical Structure and Identifiers
This compound is a member of the chromene class of organic compounds, specifically a 2H-1-benzopyran substituted with a methoxy (B1213986) group at position 7 and two methyl groups at position 2.[4] The chromene ring system is a key feature contributing to its biological activity.[1]
| Identifier | Value |
| IUPAC Name | 7-methoxy-2,2-dimethylchromene[1][2][4] |
| CAS Number | 17598-02-6[1][2][5] |
| Molecular Formula | C12H14O2[1][2][5] |
| Molecular Weight | 190.24 g/mol [1][2][4] |
| Canonical SMILES | CC1(C=CC2=C(O1)C=C(C=C2)OC)C[1][2] |
| InChI | InChI=1S/C12H14O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-8H,1-3H3[1][2][4] |
| InChI Key | CPTJXGLQLVPIGP-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
This compound is a pale green solid at room temperature.[6] Its key physical and chemical properties are summarized below.
| Property | Value |
| Appearance | Pale Green Solid[6] |
| Melting Point | 42-47 °C[5][6] |
| Boiling Point | 142-144 °C @ 15 Torr[5] |
| Density | 1.052 g/mL at 25 °C[6] |
| Purity | Typically ≥99%[6] |
Biological Activity and Mechanism of Action
The most well-documented biological effect of this compound is its anti-juvenile hormone (AJH) activity in insects.[2][3] Juvenile hormones (JH) are crucial for regulating insect development, metamorphosis, and reproduction. By disrupting JH synthesis, this compound can induce precocious metamorphosis in larval stages, leading to the formation of sterile, miniature adults, or cause sterility in adult insects.[2][3]
The mechanism of action involves the targeted destruction of the corpora allata, the endocrine glands responsible for JH biosynthesis. This compound acts as a substrate for cytochrome P450 monooxygenases within these glands.[2] The enzymatic reaction transforms this compound into a highly reactive and unstable 3,4-epoxide metabolite.[2][7][8] This epoxide is a potent alkylating agent that covalently binds to and inactivates essential cellular macromolecules within the corpora allata, leading to cell death and a cessation of JH production.[2]
Experimental Protocols
Chemical Synthesis of this compound (7-methoxy-2,2-dimethylchromene)
A common method for synthesizing chromene ring systems like that in this compound is through the reaction of a phenol (B47542) with an α,β-unsaturated aldehyde or its equivalent. A plausible synthesis route is the condensation of 3-methoxyphenol (B1666288) with 3-methyl-2-butenal.
Methodology:
-
Reaction Setup: A mixture of 3-methoxyphenol and a Lewis acid catalyst (e.g., Montmorillonite K-10) is prepared in a suitable solvent like dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Aldehyde: 3-Methyl-2-butenal is added dropwise to the stirred mixture at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained for several hours (e.g., 4-6 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is filtered off. The filtrate is washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield pure this compound.
Anti-Juvenile Hormone Bioassay
This protocol describes a topical application bioassay to evaluate the effects of this compound on the metamorphosis of a model insect, such as the Egyptian cotton leafworm (Spodoptera littoralis).[5][9]
Methodology:
-
Insect Rearing: Larvae of S. littoralis are reared on an artificial diet under controlled conditions (e.g., 25±1°C, 65±5% RH, 14:10 L:D photoperiod).
-
Dose Preparation: Serial dilutions of this compound are prepared in a volatile solvent like acetone to achieve the desired doses (e.g., 15, 30, 90, 120, 150 µ g/larva ).[5]
-
Application: One-day-old penultimate (e.g., 5th) instar larvae are selected. A 1 µL droplet of the this compound solution is topically applied to the dorsal thoracic region of each larva using a microsyringe. Control larvae are treated with 1 µL of acetone only.
-
Observation: Treated larvae are reared individually and monitored daily. Key parameters to record include larval mortality, duration of the larval stage, successful pupation, pupal mortality, and successful adult emergence.[5][9]
-
Data Analysis: The percentages of mortality at each developmental stage are calculated. The dose-response data is subjected to Probit analysis to determine the lethal dose (LD50).[5]
Cytochrome P450 Inhibition Assay
This protocol outlines a general in vitro method to assess the inhibitory potential of this compound on specific cytochrome P450 isoforms using human liver microsomes.[3][4][8][10]
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a specific CYP isoform substrate (a compound metabolized by that CYP), and a NADPH regeneration system in a phosphate (B84403) buffer.
-
Incubation: Aliquots of the reaction mixture are placed in a microtiter plate. This compound, dissolved in a suitable solvent, is added at various concentrations. A control group without the inhibitor is also prepared.
-
Reaction Initiation: The reaction is initiated by adding the NADPH regeneration system and incubating the plate at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, typically ice-cold acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The formation of the specific metabolite from the probe substrate is quantified.
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control. The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.[3][4]
Summary of Biological Effects
The following table summarizes some reported quantitative effects of this compound on insect species.
| Species | Developmental Stage Treated | Effect | Value |
| Spodoptera littoralis | 5th Instar Larva | LD50 | 70.48 µ g/larva [5] |
| Spodoptera littoralis | 6th Instar Larva | LD50 | 234.96 µ g/larva [5] |
| Eurygaster integriceps | 2-day old eggs | LC50 | 15.4 µg/mL[7][11] |
| Eurygaster integriceps | 5-day old eggs | LC50 | 15.0 µg/mL[7][11] |
| Spodoptera litura | 3rd Instar Larva | LC50 | 23.2 ppm[12] |
Conclusion
This compound is a potent bioactive compound with a well-defined mechanism of action against the insect endocrine system. Its ability to selectively ablate the corpora allata makes it an invaluable chemical probe for studying juvenile hormone physiology. The data and protocols presented in this guide offer a foundational resource for researchers in entomology, chemical biology, and insecticide development, facilitating further investigation into the properties and applications of this important natural product.
References
- 1. rsc.org [rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. innspub.net [innspub.net]
- 6. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 7. jast.modares.ac.ir [jast.modares.ac.ir]
- 8. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
- 12. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allatocidal Activity of Precocene I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Precocene I, a naturally occurring chromene derivative isolated from the plant Ageratum houstonianum, exhibits potent anti-juvenile hormone activity in a variety of insect species. Its allatocidal properties, characterized by the selective destruction of the corpora allata (CA), the endocrine glands responsible for juvenile hormone (JH) biosynthesis, have positioned it as a significant tool in insect endocrinology research and as a lead compound for the development of novel insect growth regulators. This technical guide provides a comprehensive overview of the allatocidal activity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data from key studies. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of insect physiology, pest management, and insecticide development.
Core Mechanism of Allatocidal Activity
The allatocidal activity of this compound is not a direct inhibition of an enzyme in the JH biosynthesis pathway. Instead, it acts as a "suicide substrate," requiring metabolic activation within the corpora allata to become cytotoxic. The key to its selective action lies in the high concentration of specific cytochrome P450 monooxygenases within the CA, which are involved in the final steps of JH biosynthesis.[1][2]
The proposed mechanism involves the following steps:
-
Uptake: this compound is absorbed by the insect and transported to the corpora allata.
-
Bioactivation: Within the CA cells, cytochrome P450 enzymes, which normally catalyze the epoxidation of methyl farnesoate to JH III, metabolize this compound. This process involves the epoxidation of the 3,4-double bond of the chromene ring, forming a highly reactive and unstable epoxide intermediate.[2]
-
Cytotoxicity: The this compound epoxide is a potent electrophile that readily alkylates cellular macromolecules, including proteins, lipids, and nucleic acids. This widespread and non-specific alkylation leads to oxidative stress, disruption of cellular function, and ultimately, cell death (necrosis or apoptosis) of the CA parenchymal cells.[1]
-
Inhibition of JH Synthesis: The destruction of the CA cells leads to a cessation of JH biosynthesis, resulting in a JH-deficient state in the insect.
This targeted bioactivation explains the selectivity of this compound for the corpora allata, as other tissues generally lack the specific P450 isozymes at sufficiently high concentrations to produce the toxic epoxide in lethal amounts.
Signaling Pathway for this compound-Induced Allatocidal Activity
Quantitative Data on Allatocidal Activity
The allatocidal activity of this compound has been quantified in numerous insect species, demonstrating its broad-spectrum effects, albeit with varying sensitivity. The following tables summarize key quantitative data from selected studies.
Table 1: Lethal Concentration (LC50) of this compound in Various Insect Species
| Insect Species | Developmental Stage | Application Method | LC50 | Reference |
| Eurygaster integriceps | 2-day old eggs | Egg dip | 15.4 µg/mL | [3] |
| Eurygaster integriceps | 5-day old eggs | Egg dip | 15.0 µg/mL | [3] |
| Spodoptera littoralis | 5th instar larvae | Topical | 70.48 µ g/larva | [4] |
| Spodoptera littoralis | 6th instar larvae | Topical | 234.96 µ g/larva | [4] |
| Spodoptera litura | 3rd instar larvae | Diet | 23.2 ppm | [5] |
Table 2: Effects of this compound on Development and Reproduction
| Insect Species | Parameter | Treatment Details | Observed Effect | Reference |
| Bombus terrestris | Ovarian Activation | 3 mg and 6 mg this compound fed to worker groups | Significant decrease in ovarian activation compared to control. | [6] |
| Spodoptera litura | Pupation Rate | 8 ppm this compound in diet | Reduction in pupation rate to 32% compared to 78% in control. | [1] |
| Spodoptera litura | Fecundity | Sub-lethal concentrations (2, 4, 6, 8 ppm) in diet | Dose-dependent decrease in the number of eggs laid. | [1] |
| Eurygaster integriceps | Nymphal Mortality | Progeny from eggs treated with LC50 concentration | 82.86% mortality in the resulting nymphs. | [3] |
| Eurygaster integriceps | Nymphal Duration | Progeny from eggs treated with this compound | Increased duration of 3rd, 4th, and 5th nymphal stages. | [3] |
| Spodoptera littoralis | Larval Mortality (6th instar) | Topical application of 150 µ g/larva to 5th instar | 14.3% mortality in the subsequent 6th instar. | [4] |
Table 3: Effects of this compound on Enzyme Activities
| Insect Species | Enzyme | Treatment Details | Observed Effect | Reference |
| Spodoptera litura | α-esterase | 0.2% Precocene 1 in diet (48h) | Decreased activity. | [7] |
| Spodoptera litura | β-esterase | 0.2% Precocene 1 in diet (48h) | Decreased activity. | [7] |
| Spodoptera litura | Glutathione S-transferase (GST) | 0.2% Precocene 1 in diet (48h) | Increased activity. | [7] |
| Spodoptera litura | Cytochrome P450 | 0.2% Precocene 1 in diet (48h) | Increased activity. | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the allatocidal activity of this compound.
Insect Bioassays
3.1.1. Topical Application
This method is used to apply a precise dose of this compound directly onto the insect's cuticle.
-
Materials:
-
This compound (analytical grade)
-
Acetone (B3395972) (HPLC grade)
-
Hamilton microapplicator or equivalent
-
Insect rearing containers
-
Fresh diet for the test insect
-
-
Procedure:
-
Prepare a stock solution of this compound in acetone. A typical concentration is 10 µg/µL, but this should be optimized based on the target insect's sensitivity.
-
Prepare serial dilutions of the stock solution to create a range of desired doses.
-
Anesthetize the insects (e.g., using CO₂ or chilling on ice) to immobilize them.
-
Using the microapplicator, apply a small, precise volume (typically 1 µL) of the this compound solution to the dorsal thorax or abdomen of the insect.[4]
-
For the control group, apply the same volume of acetone only.
-
Place the treated insects individually in rearing containers with access to food and water.
-
Monitor the insects daily for mortality, developmental abnormalities (e.g., precocious metamorphosis), and effects on reproduction.
-
Calculate mortality rates and, if applicable, determine the LD50 value using probit analysis.[4]
-
Experimental Workflow for Topical Application Bioassay
3.1.2. Dietary Assay
This method is suitable for insects that can be reared on an artificial diet and allows for continuous exposure to this compound.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Artificial diet components for the test insect
-
Rearing containers
-
-
Procedure:
-
Prepare a stock solution of this compound in a small amount of a solvent like DMSO.[7]
-
Prepare the artificial diet according to the standard protocol for the insect species.
-
While the diet is still liquid and has cooled to a temperature that will not degrade the this compound, add the appropriate volume of the this compound stock solution to achieve the desired final concentrations. Ensure thorough mixing.
-
For the control diet, add the same volume of the solvent only.
-
Dispense the diet into rearing containers and allow it to solidify.
-
Introduce the test insects into the containers with the treated and control diets.
-
Monitor the insects for mortality, developmental changes, and feeding behavior.
-
Quantify food consumption if necessary to ensure that reduced feeding is not the primary cause of the observed effects.
-
Assessment of Reproductive Sterility
The sterilizing effect of this compound is a key indicator of its allatocidal activity.
-
Procedure:
-
Treat adult insects with this compound using either topical application or a dietary assay as described above.
-
Pair individual treated males with untreated virgin females and treated females with untreated virgin males.
-
Establish a control group of untreated male and female pairs.
-
Provide a suitable substrate for oviposition.
-
Collect and count the number of eggs laid per female over a defined period.[8][9]
-
Incubate the eggs under appropriate conditions and determine the percentage of eggs that hatch (fertility).
-
Compare the fecundity (number of eggs) and fertility (hatch rate) of the treated groups with the control group to quantify the sterilizing effect.
-
Histological Analysis of the Corpus Allatum
Histological examination provides direct evidence of the cytotoxic effects of this compound on the CA.
-
Materials:
-
Bouin's or Carnoy's fixative
-
Ethanol (B145695) series (for dehydration)
-
Xylene or other clearing agent
-
Microtome
-
Microscope slides
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Light microscope
-
-
Procedure:
-
Dissect the retrocerebral complex (brain-corpora cardiaca-corpora allata) from treated and control insects in an appropriate saline solution.
-
Fix the tissues in Bouin's or Carnoy's fixative for 12-24 hours.
-
Dehydrate the tissues through a graded ethanol series (e.g., 70%, 80%, 90%, 95%, 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
Section the embedded tissues at a thickness of 5-7 µm using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the slides under a light microscope, looking for signs of pyknosis (nuclear shrinkage), karyorrhexis (nuclear fragmentation), cellular vacuolization, and overall atrophy of the CA in the treated insects compared to the controls.
-
In Vitro Juvenile Hormone Biosynthesis Assay
This radiochemical assay directly measures the ability of the CA to synthesize JH and is a sensitive method to quantify the inhibitory effect of this compound.
-
Materials:
-
TC-199 or other suitable insect tissue culture medium
-
L-[methyl-³H]methionine
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
-
Procedure:
-
Dissect the corpora allata from insects in ice-cold culture medium.[10][11][12]
-
Pre-incubate the individual or paired glands in culture medium containing various concentrations of this compound (and a solvent control) for a defined period (e.g., 1-2 hours).
-
Add L-[methyl-³H]methionine to the medium. The radiolabeled methyl group will be incorporated into JH during its biosynthesis.
-
Incubate the glands for a further period (e.g., 2-4 hours).
-
Stop the reaction by adding a volume of isooctane or hexane and vortexing to extract the newly synthesized radiolabeled JH.
-
Spot the organic phase onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Identify the JH spot by co-chromatography with a non-radiolabeled JH standard (visualized under UV light or with iodine vapor).
-
Scrape the silica corresponding to the JH spot into a scintillation vial.
-
Add scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.
-
The amount of radioactivity is proportional to the rate of JH synthesis. Compare the synthesis rates in the this compound-treated glands to the control glands.
-
Measurement of Juvenile Hormone Titer by HPLC-MS/MS
This is a highly sensitive and specific method for quantifying the absolute levels of JH in insect hemolymph or whole-body extracts.
-
Materials:
-
Hemolymph or whole insect bodies
-
Hexane or isooctane
-
Internal standard (e.g., a deuterated JH analog)
-
HPLC-MS/MS system with a C18 column
-
-
Procedure:
-
Extraction:
-
Collect hemolymph in a microcentrifuge tube containing a small amount of methanol to prevent coagulation and JH degradation.[13]
-
Alternatively, homogenize whole bodies in methanol.[13]
-
Add a known amount of the internal standard.
-
Perform a liquid-liquid extraction with hexane or isooctane to partition the lipophilic JH into the organic phase.[13]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).
-
Inject the sample into the HPLC-MS/MS system.
-
Separate the JH from other components on a C18 column using a gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid.[13][14]
-
Detect and quantify the JH using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of JH and the internal standard.
-
Calculate the concentration of JH in the original sample based on the ratio of the peak area of the analyte to the peak area of the internal standard and a standard curve.
-
-
Workflow for JH Titer Measurement by HPLC-MS/MS
Cytochrome P450 Activity Assay
This assay measures the activity of P450 enzymes, which are responsible for the bioactivation of this compound.
-
Materials:
-
Insect tissues (e.g., fat body, midgut, or whole body)
-
Homogenization buffer (e.g., phosphate (B84403) buffer with protease inhibitors)
-
Substrate for P450 activity (e.g., 7-ethoxycoumarin (B196162) O-deethylase, ECOD)
-
NADPH
-
Microplate reader (fluorometer)
-
-
Procedure:
-
Dissect and homogenize the insect tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes, which are rich in P450 enzymes.
-
Resuspend the microsomal pellet in buffer.
-
In a microplate, add the microsomal preparation, buffer, and the P450 substrate (e.g., 7-ethoxycoumarin).
-
Initiate the reaction by adding NADPH.
-
Incubate at a controlled temperature.
-
Measure the production of the fluorescent product (e.g., 7-hydroxycoumarin in the ECOD assay) over time using a microplate fluorometer.[15][16]
-
The rate of fluorescence increase is proportional to the P450 activity.
-
Conclusion
This compound remains a cornerstone in the study of insect endocrinology due to its specific and potent allatocidal activity. The mechanism, centered on the bioactivation by cytochrome P450 enzymes within the corpora allata, provides a clear example of targeted pro-insecticide action. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers to investigate the effects of this compound and to screen for new compounds with similar modes of action. A thorough understanding of the allatocidal activity of this compound is not only crucial for fundamental research into insect physiology but also holds significant potential for the development of next-generation, environmentally safer insect pest management strategies. Further research focusing on the specific P450 enzymes involved in this compound bioactivation across different insect orders and a more detailed elucidation of the downstream cell death pathways will undoubtedly refine our understanding and open new avenues for targeted pest control.
References
- 1. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. jast.modares.ac.ir [jast.modares.ac.ir]
- 4. innspub.net [innspub.net]
- 5. researchgate.net [researchgate.net]
- 6. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers | Journal of Experimental Biology | The Company of Biologists [journals.biologists.com]
- 7. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A High-Throughput Method for Quantifying Drosophila Fecundity for Toxics - IBM Research [research.ibm.com]
- 10. In vitro assay for the biosynthesis and metabolism of juvenile hormone by exposed corpora allata of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. insectreproduction-ibe.csic.es [insectreproduction-ibe.csic.es]
- 13. Determination of juvenile hormone titers by means of LC-MS/MS/MS and the juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Precocene I and Chemical Allatectomy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Precocene I, a naturally derived chromene from the plant Ageratum houstonianum, serves as a potent tool for "chemical allatectomy" in insects. This process involves the targeted destruction of the corpora allata, the endocrine glands responsible for synthesizing juvenile hormone (JH). By inducing a state of JH deficiency, this compound provides a non-surgical method to study the myriad of physiological processes regulated by this crucial hormone, including metamorphosis, reproduction, and behavior. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes quantitative data on its biological effects, details experimental protocols for its application and the assessment of its impact, and visualizes the key biochemical pathways and experimental workflows.
Introduction
Juvenile hormone is a critical regulator of insect development and physiology. The ability to manipulate JH levels is essential for fundamental research in insect endocrinology and for the development of novel insect control strategies. While surgical removal of the corpora allata (allatectomy) is a traditional method to induce JH deficiency, it is a delicate and invasive procedure. This compound offers a less intrusive chemical alternative, effectively ablating the corpora allata and inhibiting JH biosynthesis.[1][2] This guide will explore the core principles and practical applications of this compound-induced chemical allatectomy.
Mechanism of Action: Bioactivation and Cytotoxicity
This compound's allatocidal activity is not inherent to the molecule itself but is a result of its metabolic activation within the corpora allata. The current understanding of its mechanism of action is a two-step process:
-
Enzymatic Bioactivation: this compound is selectively metabolized by cytochrome P450 monooxygenases within the parenchymal cells of the corpora allata. This enzymatic reaction transforms this compound into a highly reactive and unstable epoxide metabolite, this compound-3,4-epoxide.
-
Cellular Alkylation and Necrosis: The reactive epoxide readily alkylates cellular macromolecules, such as proteins and nucleic acids, within the corpora allata cells. This widespread alkylation leads to cellular disruption, necrosis, and ultimately the destruction of the gland.
This targeted bioactivation is key to this compound's selective toxicity to the corpora allata.
Signaling Pathway of this compound-Induced Allatectomy
Caption: Metabolic activation of this compound in corpora allata cells.
The Juvenile Hormone Biosynthesis Pathway
Caption: The biosynthetic pathway of Juvenile Hormone III.
Quantitative Effects of this compound
The biological impact of this compound is dose-dependent and varies significantly across insect species and developmental stages. The following tables summarize key quantitative data from various studies.
Table 1: Lethal and Sublethal Doses of this compound
| Insect Species | Developmental Stage | Application Method | Endpoint | Value | Reference |
| Spodoptera littoralis | 5th Instar Larva | Topical | LD50 | 70.48 µ g/larva | [3] |
| Spodoptera littoralis | 6th Instar Larva | Topical | LD50 | 234.96 µ g/larva | [3] |
| Eurygaster integriceps | 2-day old eggs | Egg dip | LC50 | 15.4 µg/mL | [4] |
| Eurygaster integriceps | 5-day old eggs | Egg dip | LC50 | 15.0 µg/mL | [4] |
| Spodoptera litura | 3rd Instar Larva | Diet | LC50 | 23.2 ppm | [5][6] |
Table 2: Effects of this compound on Insect Development and Reproduction
| Insect Species | Developmental Stage Treated | Dose | Observed Effect | Magnitude of Effect | Reference |
| Bombus terrestris | Adult Worker | 3 mg (oral) | Ovarian activation reduction | ~84% reduction vs. control | [1] |
| Bombus terrestris | Adult Worker | 6 mg (oral) | Ovarian activation reduction | ~78% reduction vs. control | [1] |
| Eurygaster integriceps | Eggs | LC50 | Nymphal mortality | 82.65% | [4] |
| Eurygaster integriceps | Eggs | LC50 | Adult survival rate | 51% reduction vs. control | [4] |
| Spodoptera litura | 2nd Instar Larva | 60 ppm (diet) | Mortality | 97% | [6] |
| Spodoptera litura | 3rd Instar Larva | 60 ppm (diet) | Mortality | 87% | [6] |
| Spodoptera litura | 4th Instar Larva | 60 ppm (diet) | Mortality | 81% | [6] |
Experimental Protocols
The successful application of this compound for chemical allatectomy requires careful consideration of the administration method, dosage, and timing relative to the insect's life stage.
Topical Application
This method is suitable for insects with a permeable cuticle and for precise dosing of individual insects.
Materials:
-
This compound (≥99% purity)
-
Acetone (B3395972) or Dimethyl sulfoxide (B87167) (DMSO) (analytical grade)
-
Microapplicator or fine-tipped syringe
-
Insects of a specific age and developmental stage
-
Fume hood
Procedure:
-
Stock Solution Preparation: In a fume hood, dissolve a known weight of this compound in a precise volume of acetone or DMSO to create a stock solution (e.g., 10 mg/mL). Store the stock solution in a sealed, dark glass vial at -20°C.
-
Working Solution Preparation: Prepare serial dilutions of the stock solution with the same solvent to achieve the desired concentrations for your dose-response experiments (e.g., 15, 30, 90, 120, 150 µg/µL).
-
Insect Immobilization: Briefly anesthetize the insects using CO2 or by chilling them on ice for a few minutes.
-
Application: Using a calibrated microapplicator, apply a small, precise volume (typically 1-5 µL) of the working solution to a region of thin cuticle, such as the thoracic sternum or the dorsal abdomen between segments.[7] For control insects, apply the same volume of the solvent alone.
-
Post-treatment Care: House the treated insects individually or in small groups under standard rearing conditions, providing food and water as required.
-
Observation: Monitor the insects daily for signs of precocious metamorphosis, mortality, behavioral changes, and effects on reproduction.
Oral Administration
This method is useful for chronic exposure and for insects that are difficult to treat topically.
Materials:
-
This compound
-
Artificial diet or sugar water
-
Solvent (if necessary, e.g., ethanol (B145695) or acetone, to be evaporated off)
-
Rearing containers
Procedure:
-
Diet Preparation:
-
For solid diet: Dissolve the desired amount of this compound in a small volume of a volatile solvent like ethanol. Mix this solution thoroughly into the liquid artificial diet before it solidifies. Allow the solvent to fully evaporate in a fume hood before presenting the diet to the insects.[8]
-
For liquid diet (e.g., sugar water): Directly mix the desired amount of this compound into the sugar water solution.[1] Sonication may be required to ensure a uniform suspension.
-
-
Control Diet: Prepare a control diet using the same procedure but with the solvent only.
-
Feeding: Provide the treated and control diets to the insects. Ensure that the amount of diet consumed is monitored if per-insect dosage is to be estimated.
-
Post-treatment Care and Observation: Maintain the insects under standard rearing conditions and monitor as described for topical application.
Experimental Workflow for this compound Treatment and Analysis
Caption: A typical workflow for studying the effects of this compound.
Assessment of Corpora Allata Degeneration (Histology)
Histological examination provides direct evidence of the cytotoxic effects of this compound on the corpora allata.
Materials:
-
Dissecting microscope and tools
-
Insect Ringer's solution
-
Fixative (e.g., Bouin's fluid or 4% paraformaldehyde in phosphate-buffered saline)
-
Ethanol series (70%, 80%, 90%, 100%)
-
Xylene or other clearing agent
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and eosin (B541160) (H&E) stains
-
Mounting medium and coverslips
-
Compound microscope
Procedure:
-
Dissection: Dissect the corpora allata from treated and control insects in insect Ringer's solution under a dissecting microscope.
-
Fixation: Immediately transfer the dissected glands to the fixative and incubate for the appropriate time (e.g., 12-24 hours at 4°C).[9]
-
Dehydration: Dehydrate the fixed tissues by passing them through a graded series of ethanol solutions (e.g., 70% to 100%).[9]
-
Clearing: Remove the ethanol with a clearing agent like xylene.
-
Embedding: Infiltrate the tissues with molten paraffin wax and embed them in paraffin blocks.
-
Sectioning: Cut thin sections (e.g., 5-7 µm) of the embedded tissue using a microtome.
-
Staining: Mount the sections on glass slides and stain with hematoxylin and eosin to visualize cell nuclei and cytoplasm, respectively.[9][10]
-
Microscopy: Examine the stained sections under a compound microscope to assess cellular morphology, looking for signs of pyknosis (nuclear shrinkage), vacuolization, and cellular breakdown in the treated glands compared to the controls.
Resistance to this compound
The efficacy of this compound can be limited by metabolic resistance in some insect species. The same families of detoxification enzymes implicated in insecticide resistance are likely involved in conferring tolerance to this compound. These include:
-
Cytochrome P450s: Elevated levels or modified forms of P450s may detoxify this compound or its epoxide before they can cause significant damage to the corpora allata.[11]
-
Glutathione S-transferases (GSTs): These enzymes may conjugate the reactive epoxide with glutathione, neutralizing its reactivity.
-
Esterases: While less directly implicated, esterases can play a role in the overall metabolic detoxification of xenobiotics.
Understanding these resistance mechanisms is crucial for interpreting experimental results and for the potential development of Precocene-based pest management strategies.
Conclusion
This compound remains an invaluable tool for chemical allatectomy in insect endocrinology research. Its ability to selectively destroy the corpora allata provides a powerful method for investigating the roles of juvenile hormone in a wide range of physiological processes. A thorough understanding of its mechanism of action, species-specific efficacy, and appropriate experimental protocols, as outlined in this guide, is essential for its effective and reliable use in the laboratory. Future research may focus on overcoming metabolic resistance to enhance its utility and on identifying new chemical allatocidins with improved specificity and potency.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jast.modares.ac.ir [jast.modares.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innspub.net [innspub.net]
- 8. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
The Mode of Action of Precocenes on Insect Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precocenes are a class of naturally occurring chromene derivatives found in plants of the genus Ageratum. These compounds exhibit potent anti-juvenile hormone (anti-JH) activity in many insect species, making them valuable tools for studying insect endocrinology and potential lead compounds for the development of novel insecticides. This technical guide provides an in-depth overview of the mode of action of precocenes, focusing on their effects on insect development, the underlying biochemical mechanisms, and detailed experimental protocols for their study.
Core Mechanism of Action: Chemical Allatectomy
The primary mode of action of precocenes is the targeted destruction of the corpora allata (CA), the endocrine glands responsible for synthesizing and secreting juvenile hormone (JH).[1][2] This process, often referred to as "chemical allatectomy," leads to a deficiency in JH, which has profound consequences for insect development and reproduction.
Precocenes themselves are not cytotoxic. Instead, they are pro-allatocidins that are bioactivated within the corpora allata. The high concentration of cytochrome P-450 monooxygenases in the CA, which are involved in the final steps of JH biosynthesis, metabolize precocenes into highly reactive 3,4-epoxides.[3] These epoxides are potent alkylating agents that covalently bind to and damage essential cellular macromolecules within the CA, leading to cell death and gland atrophy.[4][5]
Signaling Pathway of Precocene Bioactivation
The bioactivation of precocenes is a critical step in their mode of action. The following diagram illustrates the proposed biochemical pathway leading to the cytotoxic effects on the corpus allatum.
Disruption of Juvenile Hormone Signaling
By inducing a JH deficiency, precocenes disrupt the normal signaling pathway of this crucial hormone. JH plays a key role in preventing metamorphosis during larval or nymphal stages and promoting reproductive development in adults. The absence of JH leads to a premature cessation of larval development and the initiation of metamorphosis.
Juvenile Hormone Signaling Pathway
The following diagram outlines the general signaling pathway of juvenile hormone, which is disrupted by the action of precocenes.
Physiological and Developmental Effects
The primary and most dramatic effect of precocene treatment in immature insects is the induction of precocious metamorphosis.[6] Larvae or nymphs bypass one or more instars and molt into miniature, often sterile, adults. In adult insects, particularly females, precocenes inhibit ovarian development and cause sterility.[7][8]
Quantitative Effects of Precocenes on Insect Development
The following tables summarize the quantitative effects of precocenes on various insect species as reported in the literature.
Table 1: Lethal and Effective Concentrations of Precocenes
| Insect Species | Compound | Parameter | Value | Reference |
| Eurygaster integriceps (Sunn Pest) | This compound | LC50 (2-day old eggs) | 15.4 µg/mL | [9][10] |
| Eurygaster integriceps (Sunn Pest) | This compound | LC50 (5-day old eggs) | 15.0 µg/mL | [9][10] |
| Spodoptera littoralis (Cotton Leafworm) | This compound | LD50 (5th instar) | 70.48 µ g/larva | [11][12] |
| Spodoptera littoralis (Cotton Leafworm) | This compound | LD50 (6th instar) | 234.96 µ g/larva | [11][12] |
| Spodoptera litura | This compound | LC50 (3rd instar) | 78.05 mg ai/L | [13] |
| Triatoma dimidiata | Precocene II | EC50 (Precocious Metamorphosis) | Similar to R. prolixus | [6] |
Table 2: Effects of Precocenes on Developmental Duration
| Insect Species | Compound & Dose | Developmental Stage | Effect | Reference |
| Eurygaster integriceps | This compound (LC30 & LC50 on eggs) | Nymphal Period | Increased to 39.3 days (control: 34.8 days) | [9][10] |
| Spodoptera littoralis | This compound (15-150 µ g/larva ) | Larval Duration | Shortened | [11][12] |
| Spodoptera littoralis | This compound (15-150 µ g/larva ) | Pupal Duration | Prolonged | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mode of action of precocenes.
Protocol 1: Topical Application Bioassay for Precocious Metamorphosis
Objective: To determine the dose-response relationship of a precocene in inducing precocious metamorphosis.
Materials:
-
Precocene compound (e.g., this compound or II)
-
Acetone (B3395972) (analytical grade)
-
Micropipette or micro-applicator
-
Insect rearing containers
-
Stereomicroscope
-
CO2 or cold anesthesia for insect immobilization
Procedure:
-
Preparation of Precocene Solutions: Prepare a stock solution of the precocene in acetone. From this stock, prepare a series of dilutions to be tested (e.g., 0.1, 1, 10, 50, 100 µg/µL). A control group treated with acetone only must be included.
-
Insect Selection: Select newly molted larvae or nymphs of a specific instar for treatment. The age of the insects is critical for consistent results.
-
Application: Immobilize the insects using CO2 or cold anesthesia. Under a stereomicroscope, apply a small, precise volume (e.g., 1 µL) of the precocene solution to the dorsal thorax of each insect.
-
Observation: Place the treated insects in individual rearing containers with food and maintain them under standard rearing conditions.
-
Data Collection: Monitor the insects daily for molting and mortality. Record the instar at which metamorphosis occurs. Precocious metamorphosis is identified by the appearance of adult characteristics (e.g., wings, developed genitalia) in an instar that would normally be larval or nymphal.
-
Analysis: Calculate the percentage of individuals exhibiting precocious metamorphosis at each concentration. Determine the EC50 (the concentration that causes the effect in 50% of the population) using probit analysis.
Protocol 2: Histological Examination of the Corpus Allatum
Objective: To visualize the cytotoxic effects of precocenes on the corpus allatum.
Materials:
-
Bouin's fixative (or 4% paraformaldehyde)
-
Ethanol (B145695) series (70%, 80%, 90%, 100%)
-
Xylene or other clearing agent
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Treatment: Treat insects with a known effective dose of precocene as described in Protocol 1. A control group treated with solvent only is essential.
-
Dissection: At a specific time point post-treatment (e.g., 24, 48, 72 hours), dissect the treated and control insects in an appropriate saline solution to isolate the brain and the attached corpora allata.[14]
-
Fixation: Immediately transfer the dissected tissue to Bouin's fixative for 12-24 hours.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a graded ethanol series, clear in xylene, and embed in paraffin wax.
-
Sectioning: Section the paraffin-embedded tissue at a thickness of 5-7 µm using a microtome.
-
Staining: Mount the sections on microscope slides, deparaffinize, and stain with Hematoxylin and Eosin.
-
Microscopy: Observe the stained sections under a light microscope. Look for signs of cytotoxicity in the corpora allata of precocene-treated insects, such as pyknotic nuclei, cytoplasmic vacuolization, and cellular degeneration, compared to the healthy tissue of the control group.[15][16]
Protocol 3: Quantification of Juvenile Hormone Titers
Objective: To measure the reduction in hemolymph JH titers following precocene treatment.
Materials:
-
Precocene-treated and control insects
-
Hexane
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Hemolymph Collection: Collect hemolymph from individual or pooled insects into a chilled tube containing methanol to prevent JH degradation by esterases.[7][17]
-
Extraction: Homogenize the hemolymph-methanol mixture and extract the lipids (including JH) with hexane.
-
Purification: Partially purify the JH from the lipid extract using solid-phase extraction.
-
Derivatization (optional but recommended for GC-MS): Convert the JH to a more stable derivative for analysis.
-
Quantification: Analyze the purified sample using LC-MS/MS. This technique allows for the sensitive and specific quantification of different JH homologs.[18][19]
-
Analysis: Compare the JH titers in the precocene-treated group to the control group to determine the extent of inhibition of JH biosynthesis.
Experimental Workflow for Assessing Precocene Activity
The following diagram outlines a comprehensive workflow for evaluating the anti-juvenile hormone activity of a precocene compound.
Conclusion
Precocenes are powerful tools for the study of insect endocrinology due to their specific cytotoxic action on the corpora allata. Their ability to induce a juvenile hormone deficiency allows for detailed investigations into the roles of JH in various physiological processes. The methodologies outlined in this guide provide a framework for researchers to quantitatively and qualitatively assess the mode of action of precocenes and other potential anti-juvenile hormone agents. This knowledge is crucial for both fundamental research and the development of new, targeted strategies for insect pest management.
References
- 1. Corpus allatum - Wikipedia [en.wikipedia.org]
- 2. Corpus allatum | insect anatomy | Britannica [britannica.com]
- 3. Homology of insect corpora allata and vertebrate adenohypophysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. The effects of precocene II on reproduction and development of triatomine bugs (Reduviidae: Triatominae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jast.modares.ac.ir [jast.modares.ac.ir]
- 10. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
- 11. innspub.net [innspub.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 14. entomology.rutgers.edu [entomology.rutgers.edu]
- 15. "The Effects of Precocene II on the Fine Structure of Corpus Allatum in" by GÜRSEL ERGEN [journals.tubitak.gov.tr]
- 16. entomoljournal.com [entomoljournal.com]
- 17. Precocene-I mediated reduction of juvenile hormone titers and ovarian activity is ephemeral in a bumble bee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of juvenile hormone titers by means of LC-MS/MS/MS and a juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Precocene I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Precocene I (7-methoxy-2,2-dimethyl-2H-chromene) is a naturally occurring chromene derivative isolated from plants of the genus Ageratum. It is a valuable research tool in insect endocrinology and a potential lead compound for the development of novel insecticides. This compound acts as an anti-juvenile hormone agent, inducing precocious metamorphosis and sterilizing insects by inhibiting the biosynthesis of juvenile hormone.[1][2] This is achieved through the targeted destruction of the corpora allata, the glands responsible for juvenile hormone production. The mechanism of action involves the metabolic activation of this compound by cytochrome P450 enzymes within the corpora allata to a highly reactive epoxide. This reactive intermediate then alkylates cellular macromolecules, leading to cytotoxicity and the cessation of juvenile hormone synthesis.[2] These application notes provide a detailed protocol for the laboratory synthesis of this compound, a summary of key quantitative data, and a diagram of its mechanism of action.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of a this compound analog, 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one, which is a key intermediate in a similar chromene synthesis. The data is adapted from a reported synthesis and is representative of the expected outcomes for the synthesis of chromene derivatives.
| Parameter | Value | Method of Analysis |
| Yield | 67.5% | Gravimetric analysis after purification |
| Purity | 98.66% | High-Performance Liquid Chromatography (HPLC) |
| Melting Point | 112.3-114.9°C | Melting Point Apparatus |
| Molecular Formula | C₁₈H₁₈O₃ | - |
| Molecular Weight | 282.3 g/mol | Mass Spectrometry |
| ¹H NMR | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| IR Spectrum | Conforms to structure | Infrared Spectroscopy |
Experimental Protocols
This section details a two-step synthesis for this compound, adapted from established methods for chromene synthesis.[3] The protocol involves the initial formation of a chromanone intermediate via a Pechmann condensation, followed by reduction and dehydration to yield the final product.
Part 1: Synthesis of 7-Methoxy-2,2-dimethylchroman-4-one (B1330805)
-
Reaction Setup: To a stirred solution of 3-methoxyphenol (B1666288) (1.0 eq) in a suitable solvent such as toluene, add polyphosphoric acid (PPA) as a catalyst.
-
Addition of Reagents: Slowly add 3,3-dimethylacrylic acid (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-70°C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield 7-methoxy-2,2-dimethylchroman-4-one.
Part 2: Synthesis of this compound (7-Methoxy-2,2-dimethyl-2H-chromene)
-
Reduction of the Chromanone: Dissolve the 7-methoxy-2,2-dimethylchroman-4-one (1.0 eq) from Part 1 in a suitable solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen).
-
Reducing Agent: Carefully add a reducing agent, such as lithium aluminum hydride (LAH) (1.5 eq), to the solution at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then reflux for 1-2 hours. Monitor the reaction by TLC.
-
Dehydration: After the reduction is complete, carefully quench the reaction with water and a solution of a mild acid (e.g., dilute HCl) to facilitate the dehydration of the intermediate alcohol to form the chromene double bond.
-
Work-up and Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude this compound by column chromatography.
Visualizations
Experimental Workflow for the Synthesis of this compound
References
Topical Application of Precocene I on Insect Larvae: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precocene I, a chromene derivative first isolated from the plant Ageratum houstonianum, is a potent anti-juvenile hormone (AJH) agent in many insect species.[1] It acts as a pro-allatocidin, meaning it is metabolized by the corpora allata (CA), the glands responsible for juvenile hormone (JH) synthesis, into a highly reactive epoxide.[2] This epoxide then alkylates and destroys the parenchymal cells of the CA, leading to a deficiency in JH.[3] This disruption of JH biosynthesis has profound effects on insect development, metamorphosis, and reproduction, making this compound a valuable tool for endocrinological research and a potential candidate for the development of novel insecticides.[1][4]
These application notes provide a comprehensive overview and detailed protocols for the topical application of this compound on insect larvae to study its biological effects.
Mechanism of Action
This compound's primary mode of action is the targeted destruction of the corpora allata cells.[3] This is achieved through a process of bioactivation within the CA. The compound inhibits cytochrome P450 enzymes that are crucial for the final steps of JH biosynthesis.[1][3] This process leads to the formation of a reactive epoxide intermediate of this compound, which causes cellular damage and necrosis of the CA, effectively halting JH production.[2] The resulting JH deficiency can induce a range of physiological and developmental abnormalities in insect larvae, including:
-
Precocious Metamorphosis: Larvae may prematurely molt into adult forms.[1]
-
Prolonged Nymphal Periods: In some species, the duration of nymphal stages is extended.[3][5]
-
Morphological Deformities: Abnormalities in wings, scutellum, and cuticle have been observed.[3][5]
-
Increased Mortality: this compound exhibits larvicidal activity and can lead to significant mortality rates.[6][7]
-
Inhibition of Growth and Development: Treated larvae often show reduced growth rates and inhibited development.[6]
-
Sterility in Adults: Larval treatment can lead to sterility in the resulting adult insects.[1]
Data Summary: Effects of Topical this compound Application on Insect Larvae
The following tables summarize quantitative data from various studies on the effects of topical this compound application on different insect species.
Table 1: Mortality and Developmental Effects of this compound on Spodoptera littoralis (Cotton Leafworm)
| Larval Instar Treated | Dose (µ g/larva ) | LD50 (µ g/larva ) | Larval Duration | Pupal Duration | Pupation Rate Inhibition | Adult Emergence | Reference |
| 5th (Penultimate) | 15, 30, 90, 120, 150 | 70.48 | Shortened | Prolonged | Strong | Partially Blocked | [6][8] |
| 6th (Last) | 15, 30, 90, 120, 150 | 234.96 | Shortened | Prolonged | Strong | Partially Blocked | [6][8] |
Table 2: Effects of this compound on Eurygaster integriceps (Sunn Pest) Progeny from Treated Eggs
| Treatment on Eggs | Egg Mortality (%) | Nymphal Mortality (%) | Nymphal Period (days) | Morphological Abnormalities | Reference |
| LC30 | Significantly higher than control | - | Increased (39.3 vs 34.8 in control) | Large wings and hemelytron, deformed scutellum | [3][5] |
| LC50 | 50 ± 4.40 | 82.65 ± 3.06 | Increased (39.3 vs 34.8 in control) | Large wings and hemelytron, deformed scutellum | [3][5] |
Table 3: Larvicidal Activity of this compound on Spodoptera litura (Oriental Leafworm Moth) via Treated Leaves
| Larval Instar | Concentration (ppm) | Mortality (%) | LC50 (ppm) | Reference |
| Second | 60 | 97 | - | [7][9][10] |
| Third | 60 | 87 | 23.2 | [7][9][10] |
| Fourth | 60 | 81 | - | [7][9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Topical Application
Materials:
-
This compound (crystalline solid)
-
Acetone (B3395972) (analytical grade)
-
Vortex mixer
-
Microcentrifuge tubes or glass vials
-
Micropipettes
Procedure:
-
Determine the desired concentrations: Based on literature data for the target insect species or preliminary dose-ranging studies, determine the concentrations of this compound to be tested.[6]
-
Weigh this compound: Accurately weigh the required amount of this compound using an analytical balance.
-
Dissolve in Acetone: Dissolve the weighed this compound in a precise volume of acetone to achieve the highest stock concentration. For example, to prepare a 150 µg/µL stock solution, dissolve 15 mg of this compound in 100 µL of acetone.
-
Serial Dilutions: Perform serial dilutions of the stock solution with acetone to obtain the desired lower concentrations. For example, to get a 30 µg/µL solution, mix 20 µL of the 150 µg/µL stock with 80 µL of acetone.
-
Vortex: Thoroughly mix each solution using a vortex mixer to ensure homogeneity.
-
Storage: Store the prepared solutions in tightly sealed glass vials at 4°C, protected from light, to prevent evaporation and degradation.
Protocol 2: Topical Application of this compound on Insect Larvae
Materials:
-
Prepared this compound solutions
-
Control solution (acetone only)
-
Insect larvae of a specific instar and age (e.g., 1-day old penultimate instar)[6]
-
Microapplicator (e.g., Hamilton syringe) capable of delivering precise volumes (e.g., 1 µL)
-
Petri dishes or individual rearing containers
-
Fresh diet for the insect larvae
-
Fine-tipped paintbrush or forceps for handling larvae
-
Stereomicroscope (optional, for precise application)
Procedure:
-
Immobilize the Larva: Gently handle the larva using a paintbrush or forceps. If necessary, chill the larva on a cold plate for a short period to reduce movement.
-
Load the Microapplicator: Draw the desired this compound solution into the microapplicator, ensuring there are no air bubbles.
-
Apply the Solution: Carefully and precisely apply a small, fixed volume (e.g., 1 µL) of the solution to a specific location on the larva's body. The thoracic sternum is a commonly used site.[6] For the control group, apply the same volume of acetone only.
-
Allow to Dry: Let the applied solution air-dry completely before returning the larva to its rearing container.
-
Rearing: Place each treated larva in an individual container with a fresh supply of its appropriate diet.[6] Maintain the larvae under controlled laboratory conditions (e.g., temperature, humidity, photoperiod).[7]
-
Observation: Monitor the larvae daily for mortality, developmental changes (e.g., molting, pupation), morphological abnormalities, and behavioral changes.[6] Record all observations meticulously.
-
Data Collection: Collect quantitative data on parameters such as larval and pupal duration, mortality rates at each stage, percentage of pupation, and adult emergence.[6][8]
Visualizations
References
- 1. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. jast.modares.ac.ir [jast.modares.ac.ir]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
- 6. innspub.net [innspub.net]
- 7. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preparing Precocene I Solutions for Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Precocene I solutions for use in various biological assays. This compound is a chromene derivative known for its anti-juvenile hormone activity in insects, making it a valuable tool in entomological research and the development of insect control agents.[1] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioassays.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | [2] |
| Molecular Weight | 190.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or pale green solid | [2][3] |
| Density | 1.052 g/mL at 25 °C | [2][3] |
| Boiling Point | 68 °C at 0.1 mmHg | [2] |
| Melting Point | 42-46 °C | [3] |
Solubility of this compound
This compound is a lipophilic molecule with limited solubility in aqueous solutions. Therefore, organic solvents are required to prepare stock solutions. While precise quantitative solubility data in common organic solvents is not extensively documented in publicly available literature, empirical evidence from published research indicates its solubility in several common laboratory solvents. For a related compound, Precocene II, the solubility in DMSO has been reported as 6.25 mg/mL, which can serve as a useful, albeit approximate, reference.
| Solvent | Qualitative Solubility | Recommended Use in Bioassays |
| Acetone (B3395972) | Readily Soluble | Topical application, diet preparation |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Diet incorporation, in vitro assays |
| Ethanol | Soluble | Preparation of dilutions |
| Chloroform | Soluble | Extraction and purification |
| Water | Slightly Soluble | Not recommended for stock solutions |
Note: It is highly recommended that researchers empirically determine the solubility of this compound in their specific solvent and experimental conditions to ensure accurate concentration of stock solutions.
Protocols for Preparing this compound Solutions
Preparation of a 10 mg/mL Stock Solution in Acetone
This protocol is suitable for preparing a stock solution for topical application bioassays.
Materials:
-
This compound
-
Anhydrous acetone
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Micropipettes
-
Vortex mixer
Procedure:
-
Weigh 10 mg of this compound directly into a clean, dry glass vial.
-
Using a micropipette, add 1 mL of anhydrous acetone to the vial.
-
Securely cap the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
Preparation of a 5 mg/mL Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for incorporation into artificial diets or for use in in vitro assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Micropipettes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh 5 mg of this compound directly into a clean, dry glass vial.
-
Add 1 mL of DMSO to the vial using a micropipette.
-
Securely cap the vial.
-
Vortex the solution vigorously. Gentle warming in a water bath (30-40°C) may aid dissolution.
-
Ensure the solution is clear and free of any particulate matter.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
Storage and Stability of this compound Solutions
| Storage Condition | Recommendation |
| Temperature | Store stock solutions at -20°C for short to medium-term storage. For long-term storage (months to a year), -80°C is recommended. |
| Aliquoting | It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. |
| Light | Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. |
| Moisture | Use anhydrous solvents and keep vials tightly sealed to prevent the absorption of moisture, which can cause hydrolysis. |
General Recommendation: For optimal results, it is best to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to perform a quality control check (e.g., by chromatography) to assess the integrity of the compound before use, especially after prolonged storage.
Experimental Workflow and Signaling Pathway
General Workflow for Bioassays
The following diagram illustrates a typical workflow for conducting bioassays with this compound.
Caption: A generalized workflow for conducting bioassays using this compound.
Signaling Pathway of this compound Action
This compound acts as an anti-juvenile hormone by targeting the corpora allata, the glands responsible for juvenile hormone (JH) biosynthesis in insects.
Caption: The mechanism of action of this compound in insects.
References
Application Notes and Protocols for the Sterilization of Insects Using Precocene I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Precocene I is a chromene derivative originally isolated from the plant Ageratum houstonianum. It is a potent anti-juvenile hormone agent that induces precocious metamorphosis and sterilizes a variety of insect species. Its mechanism of action involves the destruction of the corpora allata, the glands responsible for synthesizing juvenile hormone (JH). This disruption of JH biosynthesis leads to developmental abnormalities and reproductive failure, making this compound a valuable tool for insect pest management research and the development of novel insecticides.
These application notes provide a summary of effective concentrations, detailed experimental protocols for sterilization, and an overview of the signaling pathway affected by this compound.
Data Presentation
The effective concentration of this compound for sterilization and other developmental effects varies depending on the insect species, the developmental stage at the time of treatment, and the application method. The following tables summarize key quantitative data from various studies.
Table 1: Effective Concentrations of this compound Administered Topically
| Insect Species | Developmental Stage | Concentration / Dose | Observed Effects | Reference |
| Spodoptera littoralis | 5th instar larvae | LD₅₀: 70.48 µ g/larva | Larval, pupal, and adult mortality | [1][2] |
| Spodoptera littoralis | 6th instar larvae | LD₅₀: 234.96 µ g/larva | Larval, pupal, and adult mortality | [1][2] |
| Spodoptera littoralis | 5th instar larvae | 120-150 µ g/larva | Significant mortality in subsequent stages | [1][2] |
| Eurygaster integriceps | 5th instar nymphs | 20-50 µ g/nymph | Increased mortality and morphological abnormalities | [3] |
Table 2: Effective Concentrations of this compound Administered Through Diet
| Insect Species | Developmental Stage | Concentration | Observed Effects | Reference |
| Spodoptera litura | 3rd instar larvae | LC₅₀: 23.2 ppm | Larval mortality | [4] |
| Spodoptera litura | 2nd, 3rd, 4th instar larvae | 60 ppm | 97%, 87%, and 81% mortality, respectively | [4] |
| Spodoptera litura | 2nd instar larvae | 2, 4, 6, 8 ppm (sub-lethal) | Altered survival, pupation, fecundity, and egg hatch | [4] |
| Eurygaster integriceps | Eggs (2 and 5 days old) | LC₅₀: 15.4 and 15 µg/mL | Egg and subsequent nymphal mortality | [5] |
| Spodoptera litura | 3rd instar larvae | 0.2% in diet | Increased tolerance to λ-cyhalothrin, altered enzyme activities | [6] |
Signaling Pathway of this compound
This compound's primary mode of action is the targeted destruction of the corpora allata (CA), the endocrine glands that produce juvenile hormone (JH). This process is initiated by the metabolic activation of this compound within the CA cells.
The diagram above illustrates that this compound is metabolized by cytochrome P-450 monooxygenases within the corpora allata cells into a highly reactive epoxide. This epoxide then alkylates and damages essential cellular macromolecules, leading to cell death and the destruction of the glands. The resulting inhibition of juvenile hormone biosynthesis leads to a drop in JH titer, causing sterilization and developmental defects such as precocious metamorphosis.[5]
Experimental Protocols
The following are detailed protocols for the application of this compound for insect sterilization, based on methodologies reported in the literature.
Protocol 1: Topical Application
This method is suitable for insects where direct application to the cuticle is feasible, such as lepidopteran larvae or hemipteran nymphs.
Materials:
-
This compound
-
Acetone (or other suitable solvent)
-
Microapplicator (e.g., Hamilton syringe)
-
Insect rearing containers
-
Fresh food source for the target insect
-
Healthy, synchronized insects of the desired developmental stage
Procedure:
-
Solution Preparation: Dissolve this compound in acetone to achieve the desired concentrations (e.g., 15, 30, 90, 120, 150 µg/µL).[1]
-
Insect Selection: Select healthy insects of a specific age and developmental stage (e.g., 1-day old 5th instar S. littoralis larvae).[1]
-
Application: Using a microapplicator, topically apply a precise volume (e.g., 1 µL) of the this compound solution to the thoracic sterna of each insect.[1]
-
Control Group: Treat a control group of insects with the same volume of acetone only.
-
Rearing: Place each treated and control insect in an individual rearing container with a fresh food source.[1] Maintain the insects under controlled laboratory conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10 L:D photoperiod).
-
Observation: Monitor the insects daily and record relevant data, including mortality at each life stage, the duration of each stage, and any morphological abnormalities. For emerged adults, assess fecundity (number of eggs laid) and fertility (percentage of hatched eggs).
Protocol 2: Dietary Incorporation
This method is suitable for insects that can be reared on an artificial diet.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Artificial diet ingredients for the target insect
-
Rearing containers
-
Healthy, synchronized insects
Procedure:
-
Stock Solution Preparation: Dissolve this compound in a small amount of a suitable solvent like DMSO.[6]
-
Diet Preparation: Prepare the artificial diet according to the standard protocol for the target insect species.
-
Incorporation: While the diet is still liquid and has cooled to a suitable temperature (e.g., 40-45°C), add the this compound stock solution and mix thoroughly to achieve the desired final concentrations.[6]
-
Control Diet: Prepare a control diet by adding an equivalent amount of the solvent only.
-
Dispensing: Dispense the treated and control diets into rearing containers and allow them to solidify.
-
Insect Introduction: Introduce a known number of synchronized insects (e.g., 3rd instar S. litura larvae) into each container.[6]
-
Rearing and Observation: Maintain the containers under controlled conditions and monitor the insects as described in Protocol 1.
Conclusion
This compound is a valuable chemical tool for studying insect endocrinology and for exploring novel pest control strategies. The protocols and data presented here provide a foundation for researchers to design and conduct experiments aimed at understanding and utilizing the sterilizing effects of this compound. It is crucial to optimize the concentration and application method for each target insect species to achieve the desired sterilizing effect while minimizing acute toxicity.
References
- 1. innspub.net [innspub.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jast.modares.ac.ir [jast.modares.ac.ir]
- 6. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the LC50 of Precocene I in Various Insect Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precocene I is a naturally occurring chromene derivative isolated from the plant Ageratum houstonianum. It is a well-documented anti-juvenile hormone agent that induces precocious metamorphosis in immature insects and sterilizes adults.[1][2] The primary mechanism of action involves the targeted destruction of the corpora allata, the endocrine glands responsible for synthesizing juvenile hormone (JH).[3][4] This cytotoxic effect is mediated by the bioactivation of this compound into a highly reactive epoxide by cytochrome P450 monooxygenases within the corpora allata cells.[4][5] This targeted action makes this compound a valuable tool for studying insect endocrinology and a potential candidate for the development of novel insecticides.
These application notes provide a comprehensive overview of the lethal concentration (LC50) of this compound in various insect species. Detailed protocols for determining the LC50 via topical application and diet incorporation are provided, along with a summary of reported toxicological data and a diagram of the proposed mechanism of action.
Data Presentation: LC50 and LD50 Values of this compound
The lethal concentration (LC50) or lethal dose (LD50) of this compound varies significantly across different insect species, developmental stages, and the application method used. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: LC50 Values of this compound for Various Insect Species
| Insect Species | Order | Life Stage | Application Method | LC50 Value | Exposure Duration | Reference(s) |
| Spodoptera litura | Lepidoptera | 3rd Instar Larvae | Diet Incorporation | 78.05 mg/L | - | [6] |
| Spodoptera litura | Lepidoptera | 3rd Instar Larvae | Leaf Dip | 23.2 ppm | - | [1][3] |
| Eurygaster integriceps (Sunn Pest) | Hemiptera | 2-day old eggs | Egg Dip | 15.4 µg/mL | - | [2] |
| Eurygaster integriceps (Sunn Pest) | Hemiptera | 5-day old eggs | Egg Dip | 15.0 µg/mL | - | [2] |
Table 2: LD50 Values of this compound for Various Insect Species
| Insect Species | Order | Life Stage | Application Method | LD50 Value | Exposure Duration | Reference(s) |
| Spodoptera littoralis | Lepidoptera | 5th Instar Larvae | Topical Application | 70.48 µ g/larva | - | [7][8] |
| Spodoptera littoralis | Lepidoptera | 6th Instar Larvae | Topical Application | 234.96 µ g/larva | - | [7][8] |
Experimental Protocols
The following are detailed protocols for two common methods used to determine the LC50 of this compound in insects.
Protocol 1: Topical Application Bioassay
This method is suitable for determining the dose-mortality response of insects to a topically applied substance.
Materials:
-
This compound
-
Acetone (B3395972) (or other suitable solvent)
-
Micropipette or micro-applicator
-
Ventilated containers or Petri dishes
-
Insect rearing cages
-
Test insects of a uniform age and stage
-
Forceps
-
Fume hood
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Perform serial dilutions of the stock solution to create a range of at least five test concentrations.
-
A control solution containing only acetone should also be prepared.
-
-
Insect Handling and Application:
-
Select healthy, uniformly sized insects of the desired developmental stage.
-
Anesthetize the insects briefly with CO2 or by chilling, if necessary, to facilitate handling.
-
Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 1 µL) of a this compound dilution or the control solution to the dorsal thorax of each insect.
-
-
Incubation and Observation:
-
Place the treated insects in ventilated containers with access to food and water, as appropriate for the species.
-
Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the insect species.
-
Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when gently prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Use probit analysis or log-probit analysis to calculate the LC50 value, 95% confidence limits, and the slope of the dose-response curve.
-
Protocol 2: Diet Incorporation Bioassay
This method is suitable for insects that can be reared on an artificial diet and is particularly useful for assessing the chronic toxicity of a substance.
Materials:
-
This compound
-
Solvent (e.g., acetone or ethanol)
-
Artificial diet ingredients for the target insect species
-
Blender or homogenizer
-
Multi-well bioassay trays or individual rearing containers
-
Fine paintbrush
-
Growth chamber or incubator
Procedure:
-
Preparation of Treated Diet:
-
Prepare the artificial diet according to the standard procedure for the target insect species.
-
Prepare a series of this compound solutions in a suitable solvent.
-
While the diet is still liquid and has cooled to a temperature that will not degrade the this compound (typically around 40-50°C), add a specific volume of each this compound dilution to a known amount of the diet to achieve the desired final concentrations.
-
Prepare a control diet by adding only the solvent to an equal amount of diet.
-
Thoroughly mix the diet to ensure a uniform distribution of this compound.
-
-
Insect Infestation:
-
Dispense the treated and control diets into the wells of bioassay trays or individual rearing containers.
-
Allow the diet to solidify.
-
Using a fine paintbrush, carefully transfer one neonate larva or an insect of the desired stage into each well or container.
-
-
Incubation and Data Collection:
-
Seal the bioassay trays or containers with a breathable lid or film.
-
Maintain the insects under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Record mortality at regular intervals (e.g., daily for 7 days).
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula as needed.
-
Calculate the LC50 value and its confidence limits using probit analysis.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced cytotoxicity in corpora allata cells.
Experimental Workflow
Caption: General experimental workflow for LC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jast.modares.ac.ir [jast.modares.ac.ir]
- 5. Bioactivation of 1,1-dichloroethylene to its epoxide by CYP2E1 and CYP2F enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. scilit.com [scilit.com]
- 8. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for Precocene I in Insect Pest Management Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Precocene I, a naturally derived insect growth regulator, for use in pest management research. This document details its mechanism of action, summarizes its effects on various insect orders, and provides detailed protocols for experimental application.
Introduction to this compound
This compound is a chromene derivative first isolated from the plant Ageratum houstonianum. It acts as an anti-juvenile hormone (AJH) agent, disrupting the normal development and reproduction of many insect species.[1][2] Its mode of action involves the targeted destruction of the corpora allata, the glands responsible for synthesizing juvenile hormone (JH).[1][3] This specific activity makes this compound a valuable tool for studying insect endocrinology and a potential candidate for the development of targeted and environmentally sensitive insecticides.[1][4]
Mechanism of Action
This compound's primary mode of action is the inhibition of juvenile hormone biosynthesis.[5][6][7] This is achieved through a process of bioactivation within the corpora allata. The compound is metabolized by cytochrome P-450 monooxygenases into a highly reactive epoxide.[8] This epoxide then alkylates cellular macromolecules, leading to cytotoxicity and the degeneration of the corpora allata cells.[1] The resulting deficiency in juvenile hormone leads to a variety of physiological and developmental disruptions.
dot
Caption: Mechanism of this compound leading to the inhibition of juvenile hormone biosynthesis.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various insect pests as reported in the literature.
Table 1: Lethal Doses of this compound
| Insect Species | Order | Developmental Stage | Application Method | LC50 / LD50 | Reference |
| Spodoptera littoralis | Lepidoptera | 5th Instar Larvae | Topical | 70.48 µ g/larva | [4][9] |
| Spodoptera littoralis | Lepidoptera | 6th Instar Larvae | Topical | 234.96 µ g/larva | [4][9] |
| Spodoptera litura | Lepidoptera | 3rd Instar Larvae | Dietary | 23.2 ppm | [10][11][12] |
| Spodoptera litura | Lepidoptera | 3rd Instar Larvae | Dietary | 78.05 mg/L | [13] |
| Eurygaster integriceps | Hemiptera | 2-day old eggs | Egg Bioassay | 15.4 µg/mL | [3][14] |
| Eurygaster integriceps | Hemiptera | 5-day old eggs | Egg Bioassay | 15.0 µg/mL | [3][14] |
Table 2: Sub-lethal Effects of this compound on Insect Development and Reproduction
| Insect Species | Order | Developmental Stage Treated | Concentration/Dose | Observed Effects | Reference |
| Eurygaster integriceps | Hemiptera | Eggs | LC30 and LC50 | Increased nymphal period, morphological deformities in emerged nymphs. | [3][14] |
| Eurygaster integriceps | Hemiptera | 3rd Instar Nymphs | Dose-dependent | Increased mortality in subsequent instars. | [15][16] |
| Spodoptera litura | Lepidoptera | Larvae | 2, 4, 6, 8 ppm (sub-lethal) | Decreased survival, pupation, fecundity, and egg hatch. | [10][11][12] |
| Spodoptera littoralis | Lepidoptera | 6th Instar Larvae | 120 and 150 µ g/larva | Production of morphologically abnormal pupae. | [4][9] |
| Bombus terrestris | Hymenoptera | Adult Workers | Not specified | Decreased JH titer, reduced ovarian activation, and decreased aggression. | [5][6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for Topical Bioassay (Larvae/Nymphs)
This protocol is adapted from studies on Spodoptera littoralis.[4][9]
Objective: To determine the lethal and sub-lethal effects of this compound when applied topically.
Materials:
-
This compound (analytical grade)
-
Acetone (B3395972) (solvent)
-
Micropipette or micro-applicator
-
Insect rearing containers
-
Artificial diet or host plant material
-
Test insects (e.g., 5th or 6th instar larvae)
-
Fume hood
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions to achieve the desired doses (e.g., 15, 30, 90, 120, 150 µg/µL). A control group should be treated with acetone only.
-
Insect Selection: Select healthy, uniform-sized larvae or nymphs for the experiment.
-
Application: Under a fume hood, apply a 1 µL droplet of the this compound solution or acetone control to the dorsal thoracic region of each insect using a micropipette or micro-applicator.
-
Rearing and Observation: Place the treated insects individually in rearing containers with an adequate supply of food. Maintain them under controlled conditions (temperature, humidity, photoperiod).
-
Data Collection:
-
Record larval/nymphal mortality daily.
-
Observe and record any developmental abnormalities (e.g., precocious metamorphosis, malformations).
-
Monitor the duration of larval/nymphal and pupal stages.
-
Record pupation success and adult emergence rates.
-
Calculate LD50 values using probit analysis.
-
dot
Caption: Workflow for a topical bioassay with this compound.
Protocol for Dietary Bioassay (Larvae)
This protocol is based on studies with Spodoptera litura.[10][11][12][17]
Objective: To assess the effects of ingested this compound on insect larvae.
Materials:
-
This compound
-
Solvent (e.g., ethanol (B145695) or acetone)
-
Artificial diet or host plant leaves (e.g., castor leaves)
-
Spraying apparatus or method for diet incorporation
-
Petri dishes or rearing containers
-
Test insects (e.g., 2nd, 3rd, or 4th instar larvae)
Procedure:
-
Preparation of Treated Food:
-
Leaf Dip/Spray Method: Dissolve this compound in a suitable solvent to create various concentrations (e.g., 5, 10, 25, 60 ppm). Spray or dip host plant leaves in these solutions and allow the solvent to evaporate completely. A control group should be treated with the solvent only.
-
Artificial Diet Incorporation: Add the this compound solution to the artificial diet during its preparation, ensuring homogenous mixing.
-
-
Insect Exposure: Place a known number of larvae in each container with the treated or control food.
-
Rearing and Observation: Maintain the insects under controlled environmental conditions. Replace the food source as needed.
-
Data Collection:
-
Record larval mortality at regular intervals (e.g., every 24 hours).
-
Measure larval weight gain and food consumption to assess anti-feedant effects.
-
Record pupation and adult emergence rates.
-
For sub-lethal studies, assess the fecundity (number of eggs laid) and fertility (egg hatchability) of the resulting adults.
-
Calculate LC50 values using probit analysis.
-
Protocol for Egg Bioassay
This protocol is adapted from research on Eurygaster integriceps.[3][14]
Objective: To evaluate the ovicidal and developmental effects of this compound on insect eggs and subsequent nymphal stages.
Materials:
-
This compound
-
Acetone or other suitable solvent
-
Micropipette
-
Petri dishes lined with filter paper
-
Insect eggs of a known age (e.g., 2-day and 5-day old)
-
Stereomicroscope
Procedure:
-
Preparation of Solutions: Prepare a range of this compound concentrations in a solvent (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Egg Treatment: Collect egg batches of a specific age. Apply a small, uniform volume of the test solution or solvent control directly onto the egg surface using a micropipette.
-
Incubation: Place the treated eggs in Petri dishes and incubate under appropriate conditions for hatching.
-
Data Collection:
-
Monitor the eggs daily and record the percentage of hatched eggs (hatchability).
-
For the hatched nymphs, provide a suitable food source and continue rearing.
-
Record nymphal mortality at each instar.
-
Observe and document any morphological abnormalities in the nymphs.
-
Measure the duration of each nymphal instar.
-
Calculate the LC50 for the eggs based on hatchability rates.
-
Conclusion
This compound serves as a potent tool in insect pest management research due to its specific anti-juvenile hormone activity. The protocols and data presented here provide a foundation for researchers to investigate its efficacy against various insect pests. Further research can focus on formulation development, synergistic effects with other insecticides, and the molecular basis of its action in a wider range of insect species.
References
- 1. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. jast.modares.ac.ir [jast.modares.ac.ir]
- 4. innspub.net [innspub.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lethal metabolism of precocene-I to a reactive epoxide by locust corpora allata | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 14. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
- 15. academicjournals.org [academicjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Precocene I Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precocene I, a naturally occurring chromene derivative isolated from plants of the genus Ageratum, is a potent anti-juvenile hormone agent in many insect species.[1][2] Its mechanism of action involves the inhibition of juvenile hormone (JH) biosynthesis, leading to a range of physiological and developmental disruptions.[3][4][5] This document provides detailed application notes and protocols for conducting various bioassays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its effects primarily by targeting the corpora allata (CA), the endocrine glands responsible for JH synthesis in insects.[1][2] The proposed mechanism involves the oxidative metabolism of this compound by cytochrome P450 enzymes within the CA to a highly reactive and cytotoxic epoxide.[1][6][7] This epoxide then alkylates cellular macromolecules, leading to the destruction of the CA parenchymal cells and a subsequent deficiency in JH.[1][2] This JH deficiency can induce precocious metamorphosis in immature insects, inhibit ovarian development and cause sterility in adults, and alter various behaviors.[1][3]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for the action of this compound in insect corpora allata.
Caption: this compound metabolic activation and cytotoxic action in corpora allata.
Experimental Protocols
A generalized workflow for conducting this compound bioassays is outlined below.
Caption: Generalized workflow for this compound bioassays.
Protocol 1: Larval Mortality Bioassay
This protocol is designed to determine the lethal concentration (LC50) or lethal dose (LD50) of this compound on insect larvae.
Materials:
-
This compound
-
Acetone or other suitable solvent
-
Micropipettes or micro-applicator
-
Petri dishes or rearing containers
-
Insect diet (artificial or natural)
-
Target insect larvae (e.g., Spodoptera litura, Spodoptera littoralis) of a specific instar.[8][9]
-
Controlled environment chamber (25±1°C, 65±5% RH, 16:8 L:D photoperiod).[6]
Procedure:
-
Preparation of this compound Solutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., acetone). A control group should be treated with the solvent alone.
-
Application Methods:
-
Topical Application: Apply a small, fixed volume (e.g., 1 µL) of each this compound solution to the dorsal thorax of individual larvae using a micro-applicator.[9]
-
Dietary Incorporation: Incorporate this compound into the artificial diet at various concentrations.[10][11] For leaf-feeding insects, leaves can be dipped in the this compound solutions and allowed to air dry before being offered to the larvae.[8]
-
-
Incubation: Place the treated larvae individually in petri dishes or rearing containers with an adequate amount of food. Maintain the containers in a controlled environment chamber.
-
Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, 72 hours) post-treatment.[11]
-
Data Analysis: Calculate the percentage of mortality for each concentration, corrected for control mortality using Abbott's formula. Determine the LC50 or LD50 values using probit analysis.
Protocol 2: Antifeedant Bioassay
This assay assesses the feeding deterrence of this compound.
Materials:
-
This compound solutions of varying concentrations.
-
Leaf discs (from a suitable host plant, e.g., castor leaves for S. litura).[8]
-
Filter paper.
-
Petri dishes.
-
Fifth instar larvae of the target insect, starved for 4 hours.[8]
Procedure:
-
Preparation of Leaf Discs: Cut leaf discs of a uniform size (e.g., 3.5 cm diameter).[8]
-
Treatment: Apply a known volume (e.g., 20 µL) of each this compound concentration to a set of leaf discs.[8] Treat control discs with the solvent only. Allow the discs to air dry.
-
Choice Test: In each petri dish, place one treated and one control leaf disc. Introduce a single starved larva into the center of the dish.
-
Incubation: Maintain the petri dishes in a controlled environment.
-
Data Collection: After a specific period (e.g., 24 hours), measure the area of each leaf disc consumed.
-
Data Analysis: Calculate the Feeding Deterrence Index (%) for each concentration.
Protocol 3: Developmental and Reproductive Bioassay
This protocol evaluates the effects of this compound on insect development, metamorphosis, and reproduction.
Materials:
-
This compound solutions.
-
Target insects at a specific developmental stage (e.g., eggs, late-instar nymphs, or adult females).[3][6]
-
Rearing cages.
-
Microscope for observing morphological changes.
Procedure:
-
Treatment: Apply this compound to the target developmental stage using an appropriate method (e.g., topical application for nymphs/adults, dipping for eggs).[6][9]
-
Observation:
-
Developmental Effects: Monitor for effects such as premature metamorphosis, prolongation of nymphal stages, or morphological deformities in emerged adults.[1][6]
-
Reproductive Effects: For treated adult females, monitor ovarian development by dissection and measure oocyte length.[3] Record fecundity (number of eggs laid) and fertility (percentage of hatched eggs).[8]
-
-
Data Collection: Quantify the observed effects (e.g., percentage of insects showing abnormalities, mean oocyte length, number of eggs per female).
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare treated groups with the control.
Protocol 4: Biochemical Assays
These assays investigate the impact of this compound on specific enzyme systems.
Materials:
-
This compound.
-
Target insects.
-
Homogenization buffer.
-
Centrifuge.
-
Spectrophotometer.
-
Reagents for specific enzyme assays (e.g., glutathione (B108866) S-transferase (GST), cytochrome P450, esterases).[10]
Procedure:
-
Treatment and Sample Preparation: Treat insects with this compound as described in previous protocols. At specific time points post-treatment (e.g., 24, 48 hours), collect whole insects or specific tissues (e.g., fat body, midgut).[10] Homogenize the samples in an appropriate buffer and centrifuge to obtain the supernatant for enzyme analysis.
-
Enzyme Assays:
-
Cytochrome P450 Activity: Measure the activity of cytochrome P450 monooxygenases using a suitable substrate.[10]
-
Glutathione S-Transferase (GST) Activity: Determine GST activity by measuring the conjugation of glutathione to a model substrate.[10]
-
Esterase Activity: Measure the activity of α- and β-esterases using appropriate substrates.[10]
-
-
Data Analysis: Compare the enzyme activities in this compound-treated insects to those in the control group using statistical tests.
Data Presentation
Table 1: Lethal Effects of this compound on Various Insect Species
| Insect Species | Instar/Stage | Application Method | LC50 / LD50 | Reference |
| Spodoptera litura | 3rd Instar | Dietary | 23.2 ppm | [8][12] |
| Spodoptera littoralis | 5th Instar | Topical | 70.48 µ g/larva | [9] |
| Spodoptera littoralis | 6th Instar | Topical | 234.96 µ g/larva | [9] |
| Eurygaster integriceps | 2-day old eggs | Dipping | 15.4 µg/mL | [6][13] |
| Eurygaster integriceps | 5-day old eggs | Dipping | 15.0 µg/mL | [6][13] |
Table 2: Sub-lethal and Biochemical Effects of this compound
| Insect Species | Effect Measured | This compound Concentration | Result | Reference |
| Bombus terrestris | Ovarian Activation (oocyte length) | 3 mg | Significant decrease (0.35±0.14 mm) vs. control (2.24±0.25 mm) | [3] |
| Bombus terrestris | Ovarian Activation (oocyte length) | 6 mg | Significant decrease (0.48±0.3 mm) vs. control (2.24±0.25 mm) | [3] |
| Spodoptera litura | Feeding Deterrence Index | 50 ppm | 70% | [8] |
| Spodoptera litura | GST Activity (48h post-treatment) | Sub-lethal | Increased | [10] |
| Spodoptera litura | Cytochrome P450 Activity (48h post-treatment) | Sub-lethal | Increased | [10] |
| Spodoptera litura | Esterase (α and β) Activity (48h post-treatment) | Sub-lethal | Decreased | [10] |
Conclusion
The bioassays outlined in this document provide a robust framework for investigating the insecticidal and developmental effects of this compound. By employing these standardized protocols, researchers can obtain reliable and comparable data on the efficacy of this compound against various insect pests, further elucidating its mechanism of action and potential for use in integrated pest management programs.
References
- 1. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jast.modares.ac.ir [jast.modares.ac.ir]
- 7. scilit.com [scilit.com]
- 8. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innspub.net [innspub.net]
- 10. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
Application Notes and Protocols for Precocene I in Insect Growth Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precocene I (7-methoxy-2,2-dimethylchromene) is a plant-derived chromene derivative originally isolated from the plant Ageratum houstonianum.[1][2] It serves as a potent anti-juvenile hormone agent, making it an invaluable chemical tool for studying insect endocrinology and a potential lead compound for developing novel insect growth regulators (IGRs).[1][3] Unlike surgical allatectomy (the removal of the corpora allata), this compound offers a non-intrusive method to induce a juvenile hormone (JH) deficient state in susceptible insects, leading to effects such as precocious metamorphosis in immature stages and sterility in adults.[1][2][4]
Mechanism of Action
This compound's primary mode of action is the targeted destruction of the corpora allata (CA), the endocrine glands responsible for synthesizing juvenile hormone.[1][2][5] The process is a form of "lethal metabolism" or "suicide inhibition":
-
Uptake: this compound is absorbed by the insect and reaches the corpora allata.
-
Metabolic Activation: Within the active CA cells, cytochrome P450 monooxygenases, enzymes involved in the terminal steps of JH biosynthesis, metabolize this compound.[1][5]
-
Epoxidation: This metabolic process transforms this compound into a highly reactive and unstable 3,4-epoxide intermediate.[1][6]
-
Cytotoxicity: The reactive epoxide acts as a potent alkylating agent, binding to and damaging critical cellular macromolecules within the CA parenchymal cells.[2][5]
-
Allatectomy: This cytotoxic action leads to the necrosis and destruction of the CA cells, ceasing JH production and resulting in a chemically-induced allatectomy.[2]
The effectiveness of this compound is dependent on the metabolic activity of the corpora allata; it is most effective when the glands are actively producing JH.[2]
Data Presentation: Summary of Effects
The biological effects of this compound vary depending on the insect species, developmental stage, dosage, and application method.
Table 1: Summary of Biological Effects of this compound on Various Insect Species
| Insect Species | Life Stage Treated | Application Method | Concentration / Dose | Observed Effects | Reference(s) |
| Bombus terrestris (Bumble Bee) | Adult Workers (<24h old) | Oral (in sugar water) | 3 mg / three-worker group | Decreased JH titer, reduced ovarian activation, decreased aggression.[4][7][8] | [4][7][8] |
| Eurygaster integriceps (Sunn Pest) | Eggs (2 and 5-day old) | Egg Immersion | 1-50 µg/mL | Increased egg and nymphal mortality, prolonged nymphal period, morphological deformities in nymphs and adults.[5][9] | [5][9] |
| Eurygaster integriceps (Sunn Pest) | 3rd Instar Nymphs | Topical | Dose-dependent | Increased mortality, physiological disorders.[10] | [10] |
| Spodoptera littoralis (Cotton Leafworm) | 5th & 6th Instar Larvae | Topical | 15-150 µ g/larva | Larval, pupal, and adult mortality; inhibited growth; shortened larval duration; blocked pupation and adult emergence.[11][12] | [11][12] |
| Spodoptera litura (Oriental Armyworm) | 3rd Instar Larvae | Oral (in diet) | 0.2% in diet | Synergistic increase in λ-cyhalothrin toxicity, modulation of cytochrome P450 gene expression.[13][14] | [13][14] |
| Spodoptera litura (Oriental Armyworm) | 5th Instar Larvae | Oral (on castor leaves) | 50 ppm | Complete cessation of feeding (antifeedant effect).[15] | [15] |
Table 2: Quantitative Toxicity Data for this compound
| Insect Species | Life Stage | Assay Type | LC50 / LD50 Value | Reference(s) |
| Eurygaster integriceps | 2-day old eggs | Egg Immersion | 15.4 µg/mL | [5][9] |
| Eurygaster integriceps | 5-day old eggs | Egg Immersion | 15.0 µg/mL | [5][9] |
| Spodoptera littoralis | 5th Instar Larvae | Topical Application | LD50: 70.48 µ g/larva | [11][12] |
| Spodoptera littoralis | 6th Instar Larvae | Topical Application | LD50: 234.96 µ g/larva | [11][12] |
| Spodoptera litura | 3rd Instar Larvae | Diet Incorporation | LC50: 78.05 mg/L (ai) | [14] |
| Spodoptera litura | 3rd Instar Larvae | Diet Incorporation | LC50: 23.2 ppm | [15] |
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced chemical allatectomy.
Experimental Workflow
Caption: General experimental workflow for a this compound bioassay.
Logical Relationships of Effects
Caption: Downstream effects resulting from this compound action.
Experimental Protocols
Protocol 1: Topical Application Bioassay
This method is suitable for assessing the effects of this compound on larval, nymphal, or adult stages.
Materials:
-
This compound (e.g., Sigma-Aldrich, purity ≥99%)
-
Acetone (B3395972) (or other suitable solvent)
-
Microapplicator or Hamilton syringe
-
Healthy, synchronized insects of the desired life stage
-
Rearing containers, appropriate diet
-
Controlled environment chamber (25±1°C, 65±5% RH, 16:8 L:D cycle, adjust as needed for species)
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Perform serial dilutions to obtain the desired range of doses (e.g., 15, 30, 90, 120, 150 µg/µL).[11] Preliminary range-finding tests are recommended.
-
Insect Groups: Prepare replicate groups of insects for each dose and a control group. A typical setup uses 20-25 insects per replicate, with at least three replicates per treatment.[5][11]
-
Application: Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the dosing solution to the thoracic sternum or dorsal abdomen of each insect.[11]
-
Control Group: Treat the control group with 1 µL of acetone only.[11]
-
Incubation: Place the treated insects individually or in their groups into rearing containers with an adequate supply of food. Maintain them in a controlled environment chamber.
-
Observation: Monitor the insects daily. Record mortality, signs of precocious metamorphosis (e.g., premature pupation, adultoid features), morphological abnormalities, and behavioral changes.
-
Data Analysis: Calculate percentage mortality, correcting for control mortality using Abbott's formula if necessary. Determine LD50 (lethal dose for 50% of the population) using probit analysis.[11]
Protocol 2: Oral Administration (Feeding) Bioassay
This method is useful for chronic exposure studies and for insects where topical application is difficult.
Materials:
-
This compound
-
Insect diet (artificial or natural, e.g., sugar water for bees)
-
Solvent (if needed to dissolve this compound before mixing with diet)
-
Feeding arenas or containers
Procedure:
-
Diet Preparation: Directly mix a pre-weighed amount of this compound into the liquid or solid diet to achieve the desired final concentrations (e.g., 3 mg in 1 mL sugar water, or 0.2% in an artificial diet).[4][13] Ensure homogenous mixing.
-
Control Diet: Prepare a control diet containing the solvent (if used) but no this compound.
-
Experimental Setup: Place a known number of insects into containers and provide them with the treated or control diet.
-
Exposure: Allow insects to feed for a defined period (e.g., 24-48 hours).[4][13] After the exposure period, they can be transferred to a normal diet.
-
Observation: Monitor daily for mortality, developmental changes, and sublethal effects such as reduced feeding, changes in weight gain, or impacts on reproduction in the adult stage.
-
Data Analysis: Analyze mortality, developmental rates, and other relevant biological parameters. For antifeedant assays, measure the amount of food consumed compared to the control group.[15]
Protocol 3: Egg Immersion Bioassay
This protocol is designed to test the ovicidal and developmental effects of this compound.
Materials:
-
This compound
-
Acetone or another suitable solvent with an emulsifier if needed for aqueous solution.
-
Petri dishes, filter paper
-
Synchronized insect eggs (e.g., 2-5 days old)
Procedure:
-
Solution Preparation: Prepare a series of concentrations of this compound in the chosen solvent (e.g., 1, 5, 10, 20, 50 µg/mL).[5][9]
-
Treatment: Dip batches of a known number of eggs (e.g., 24 eggs per replicate) into the this compound solutions for a short, standardized duration (e.g., 10 seconds).[5]
-
Control: Dip the control batch of eggs in the solvent only.
-
Drying and Incubation: After dipping, place the eggs on filter paper to air dry.[5] Transfer the dried eggs to clean Petri dishes.
-
Incubation: Maintain the Petri dishes in a controlled environment chamber suitable for egg hatching.
-
Observation: Record the percentage of eggs that fail to hatch (ovicidal effect). For hatched nymphs/larvae, monitor their survival through subsequent instars and record any morphological abnormalities or increases in the duration of developmental stages.[5][9]
-
Data Analysis: Calculate egg mortality and subsequent nymphal/larval mortality. Determine the LC50 (lethal concentration for 50% of the population) for the ovicidal effect.[5][9]
References
- 1. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. jast.modares.ac.ir [jast.modares.ac.ir]
- 6. Lethal metabolism of precocene-I to a reactive epoxide by locust corpora allata | Scilit [scilit.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. innspub.net [innspub.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 14. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
Precocene I: Application Notes and Protocols for Inducing Sterility in Adult Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precocene I, a chromene derivative first isolated from the plant Ageratum houstonianum, is a potent anti-juvenile hormone agent. It induces sterility in a variety of insect species by inhibiting the biosynthesis of juvenile hormone (JH), a critical regulator of development, reproduction, and behavior.[1][2] This document provides detailed application notes and protocols for the use of this compound to induce sterility in adult insects for research and pest management applications.
This compound's mechanism of action involves the targeted destruction of the corpora allata (CA), the glands responsible for JH synthesis.[2] This cytotoxic effect is particularly potent in insects where the CA are actively producing JH.[2] The resulting JH deficiency leads to a range of physiological and behavioral changes, including the inhibition of ovarian activation, reduced fecundity and fertility, and in some cases, precocious metamorphosis in larval stages.[1][2][3]
Data Summary: this compound Dosage and Effects
The following tables summarize the effective dosages and observed effects of this compound across various insect species and application methods.
Table 1: Oral Administration of this compound
| Insect Species | Dosage | Application Method | Observed Effects | Reference |
| Bombus terrestris (Bumble Bee) | 3 mg and 6 mg per 3 workers in 1 ml sugar water (1:1 w:v) consumed over 24h | Feeding | Decreased JH titer, reduced ovarian activation.[1][4] | [1][4] |
| Spodoptera litura (Oriental Leafworm) | 2, 4, 6, and 8 ppm in diet (sprayed on castor leaves) | Feeding | Altered survival, pupation, fecundity, and egg hatchability.[5][6] | [5][6] |
| Spodoptera litura | 60 ppm in diet (sprayed on castor leaves) | Feeding | 97%, 87%, and 81% mortality in 2nd, 3rd, and 4th instar larvae, respectively.[5][6][7] | [5][6][7] |
| Spodoptera litura | 0.2% in artificial diet | Feeding | Decreased α and β-esterase activity 48h post-treatment.[8] | [8] |
Table 2: Topical Application of this compound
| Insect Species | Dosage | Application Method | Observed Effects | Reference |
| Spodoptera littoralis (Egyptian Cotton Leafworm) | 15, 30, 90, 120, 150 µ g/larva (5th instar) | Topical | Drastically reduced fecundity and fertility; complete sterility at all doses.[3][9] | [3][9] |
| Spodoptera littoralis | 15, 30, 90, 120, 150 µ g/larva (6th instar) | Topical | Drastically reduced fecundity and fertility; complete sterility at 30 and 150 µ g/larva .[3][9] LD50 of 234.96 µ g/larva .[10][11] | [3][9][10][11] |
Table 3: Egg Immersion in this compound Solution
| Insect Species | Concentration | Application Method | Observed Effects | Reference |
| Eurygaster integriceps (Sunn Pest) | 1, 5, 10, 20, 50 µg/mL | Egg Immersion | Increased egg and nymphal mortality; LC50 of 15.4 µg/mL for 2-day-old eggs and 15 µg/mL for 5-day-old eggs.[12] | [12] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and standardized experimental workflows.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Disruptive Impact of this compound (juvenile hormone-antagonist) on the Adult Performance and Reproductive Potential of the Egyptian Cotton Leafworm Spodoptera littoralis Boisduval (Lepidoptera: Noctuidae) | Semantic Scholar [semanticscholar.org]
- 4. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. innspub.net [innspub.net]
- 11. researchgate.net [researchgate.net]
- 12. jast.modares.ac.ir [jast.modares.ac.ir]
Application Note: Egg Dipping Bioassay Using Precocene I for Insect Growth Regulation Studies
Authored for: Researchers, scientists, and drug development professionals in entomology, pest management, and insecticide development.
Abstract
Precocene I is a chromene derivative known for its anti-juvenile hormone (anti-JH) activity in various insect species. By selectively destroying the corpora allata, the glands responsible for producing juvenile hormone (JH), this compound disrupts normal insect development, metamorphosis, and reproduction. The egg dipping bioassay is a straightforward and effective toxicological method to evaluate the ovicidal and developmental effects of this compound and other insect growth regulators (IGRs). This document provides a detailed protocol for conducting an egg dipping bioassay with this compound, methods for data analysis, and a summary of expected outcomes based on published research.
Introduction
Juvenile hormone plays a critical role in regulating insect development, primarily by preventing metamorphosis until the larva has reached an appropriate size. Compounds that interfere with JH synthesis or action, known as anti-JH agents, are valuable tools for both basic research and as potential insecticides. This compound was one of the first such compounds discovered, isolated from the plant Ageratum houstonianum.[1] Its mechanism involves cytotoxic effects on the corpora allata, leading to a halt in JH production.[1][2]
An egg dipping bioassay is a common laboratory technique used to assess the toxicity of chemical compounds to insect eggs.[3][4] This method is particularly useful for evaluating IGRs like this compound, as exposure during the embryonic stage can lead to significant downstream effects, including inhibition of hatching, mortality in subsequent nymphal stages, and developmental abnormalities.[1] This application note details the procedure for evaluating the efficacy of this compound using this bioassay.
Mechanism of Action: this compound
This compound acts as a pro-allatocidin. Inside the insect, it is metabolized by cytochrome P-450 enzymes within the corpora allata into a highly reactive epoxide. This epoxide alkylates cellular macromolecules, leading to cytotoxicity and the destruction of the gland. The resulting absence of juvenile hormone causes a range of developmental issues, including premature metamorphosis, sterility in adults, and disruption of embryonic development, which can manifest as ovicidal effects.[1]
Experimental Protocol: Egg Dipping Bioassay
This protocol is adapted from methodologies used for testing this compound on eggs of the Sunn Pest, Eurygaster integriceps.[1] Researchers should optimize parameters such as solvent choice, dipping time, and observation periods for their specific insect model.
Materials
-
This compound (7-methoxy-2,2-dimethyl-chromene)
-
Acetone or other suitable volatile solvent
-
Distilled water
-
Surfactant/emulsifier (e.g., Triton X-100 or Tween 80) at 0.1%
-
Freshly laid insect eggs (age-synchronized, e.g., 2-day old)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine-tipped forceps or a small brush
-
Incubator or environmental chamber set to appropriate conditions (e.g., 25 ± 1°C, 65 ± 5% RH, 16:8 L:D photoperiod)
-
Stereomicroscope
Procedure
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., acetone).
-
Create a series of desired concentrations by serial dilution. For E. integriceps, concentrations of 1, 5, 10, 20, and 50 µg/mL were effective.[1]
-
The final test solutions should be aqueous emulsions/suspensions containing a small, fixed percentage of the solvent and the surfactant to ensure homogeneity.
-
Prepare a control solution containing only the solvent and surfactant at the same concentration used in the test solutions.
-
-
Egg Treatment:
-
Collect egg batches of a known age. The age of the eggs can influence susceptibility.[1]
-
Using fine-tipped forceps, gently dip each egg batch into the respective test solution (or control solution) for a standardized period (e.g., 5-10 seconds).[3][5]
-
After dipping, place the treated egg batches on a clean, dry piece of filter paper to allow the excess solution to air dry for approximately 30-60 minutes.
-
-
Incubation and Observation:
-
Place the dried, treated egg batches into Petri dishes lined with moistened filter paper to maintain humidity.
-
Transfer the Petri dishes to an incubator set to the optimal rearing conditions for the insect species.
-
Monitor the eggs daily under a stereomicroscope.
-
Record the number of hatched eggs (egg mortality/hatchability), the duration of the embryonic period, and any visible morphological abnormalities.
-
-
Post-Hatch Assessment:
-
Continue to observe the nymphs/larvae that successfully hatch from the treated eggs.
-
Record mortality rates for each nymphal/larval instar.
-
Document the duration of each instar and note any developmental abnormalities, such as deformed wings or incomplete molting.[1]
-
Data Presentation and Analysis
The primary endpoint of the ovicidal bioassay is egg hatchability. Data should be corrected for control mortality using Abbott's formula. Probit analysis can then be used to calculate lethal concentration values, such as the LC₃₀ and LC₅₀, which represent the concentrations required to cause 30% and 50% mortality, respectively.
Table 1: Ovicidal Activity of this compound on Eurygaster integriceps Eggs
This table summarizes the lethal concentration (LC) values of this compound when applied to Sunn Pest eggs of different ages via an egg dipping bioassay. Data is indicative of how susceptibility can change with embryonic development.
| Egg Age (days) | LC₃₀ (µg/mL) | LC₅₀ (µg/mL) |
| 2 | 8.1 | 15.4 |
| 5 | 7.8 | 15.0 |
| Data sourced from a study on Eurygaster integriceps.[1] |
Table 2: Post-Embryonic Effects of this compound on E. integriceps After Egg Treatment
This table shows the downstream effects on nymphs that hatched from eggs treated with sublethal concentrations of this compound. It highlights the compound's ability to induce mortality and developmental delays in later life stages.
| Treatment (Applied to Eggs) | Egg Mortality (%) | 1st Instar Mortality (%) | 3rd Instar Mortality (%) | Total Nymphal Period (Days) |
| Control | 11.4 | 5.7 | 4.3 | 34.8 |
| LC₃₀ (this compound) | 30.0 | 14.3 | 13.3 | 39.3 |
| LC₅₀ (this compound) | 50.0 | 11.1 | 11.1 | 39.3 |
| Data sourced from a study on Eurygaster integriceps.[1] |
Expected Results and Interpretation
-
Dose-Dependent Ovicidal Effects: this compound is expected to reduce egg hatchability in a dose-dependent manner. Higher concentrations will result in lower hatching rates.
-
Influence of Egg Age: Older eggs may show slightly higher sensitivity to this compound, as was observed in E. integriceps.[1] This may be due to changes in chorion permeability or the developmental stage of the endocrine system.
-
Latent Mortality: Significant mortality may occur in the nymphal or larval stages that emerge from treated eggs, even at sublethal concentrations.[1]
-
Developmental Delays: The total duration of nymphal/larval development may be extended in insects that survive the initial egg treatment.[1]
-
Morphological Defects: Nymphs and adults emerging from treated eggs may exhibit morphological abnormalities, such as deformed wings, scutellum, or issues with ecdysis (molting).[1]
Conclusion
The egg dipping bioassay is a robust and highly relevant method for assessing the impact of this compound on insect development. It provides quantifiable data on ovicidal activity (LC₅₀) and reveals crucial downstream effects on post-embryonic survival and development. This protocol serves as a comprehensive guide for researchers aiming to investigate the potential of this compound and other anti-JH compounds as insect control agents.
References
- 1. jast.modares.ac.ir [jast.modares.ac.ir]
- 2. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. entomoljournal.com [entomoljournal.com]
- 4. journals.rdagriculture.in [journals.rdagriculture.in]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for Assessing the Impact of Precocene I on Insect Fecundity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the effects of Precocene I, a chromene derivative known for its anti-juvenile hormone activity, on the reproductive capacity of insects.
Introduction
This compound is a naturally occurring compound originally isolated from the plant Ageratum houstonianum. It acts as an antiallatotropin, selectively destroying the corpora allata, the glands responsible for synthesizing juvenile hormone (JH) in many insect species.[1][2] JH is a critical gonadotropic hormone that regulates various aspects of female insect reproduction, including ovarian development, vitellogenesis (yolk protein synthesis), and oocyte maturation.[1][3][4][5] By inhibiting JH biosynthesis, this compound effectively reduces insect fecundity, making it a valuable tool for research in insect physiology and a potential lead compound for the development of novel insect control agents.[1][6][7]
The primary mechanism of action of this compound involves its cytotoxic effects on the corpora allata.[2] This leads to a deficiency in JH, which in turn disrupts the reproductive cycle.[6] The effects of this compound on fecundity are often dose-dependent and can be reversible in some species.[6]
Key Applications
-
Physiological Research: Investigating the role of juvenile hormone in insect reproduction and behavior.
-
Pest Management Research: Evaluating this compound and its analogs as potential insecticides or sterilants for pest control.
-
Drug Discovery: Using this compound as a lead compound for the development of more potent and selective insect growth regulators.
Experimental Protocols
This section outlines detailed methodologies for assessing the impact of this compound on insect fecundity.
Protocol 1: General Bioassay for Fecundity Assessment
This protocol provides a generalized workflow for treating insects with this compound and quantifying its effects on egg production and viability.
Materials:
-
This compound (7-methoxy-2,2-dimethyl-2H-1-benzopyran)
-
Acetone or other suitable solvent
-
Micropipettes
-
Insect rearing cages or containers
-
Insect diet (species-specific)
-
Microscope
-
Petri dishes or oviposition substrate
-
Incubator or environmental chamber
Procedure:
-
Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From the stock solution, prepare a series of dilutions to achieve the desired treatment concentrations.
-
Treatment Application:
-
Topical Application: Apply a small, fixed volume (e.g., 1 µL) of the this compound solution directly to the dorsal thorax of each insect using a micropipette. Control insects should be treated with the solvent alone.
-
Dietary Administration: Incorporate this compound into the insect's diet at various concentrations. Ensure homogenous mixing. Provide the treated diet to the insects for a specified duration. The control group should receive a diet containing only the solvent.
-
-
Mating and Oviposition: After treatment, pair individual females with one or more males in separate cages or vials. Provide an appropriate oviposition substrate.
-
Fecundity Quantification:
-
Egg Counting: Collect and count the number of eggs laid by each female daily or at regular intervals for a defined period. This can be done manually using a microscope or with automated image analysis software.[8][9][10][11]
-
Egg Viability (Hatchability): Collect a subset of eggs from each female and incubate them under optimal conditions. After the incubation period, count the number of hatched larvae to determine the percentage of viable eggs.
-
-
Data Analysis: Analyze the data statistically to determine the effect of different this compound concentrations on the number of eggs laid and egg hatchability. Compare the results of treated groups to the control group.
Protocol 2: Assessment of Ovarian Development
This protocol focuses on the dissection and analysis of ovaries to determine the impact of this compound on oocyte development.
Materials:
-
Insects treated with this compound as described in Protocol 1
-
Dissecting microscope
-
Fine-tipped forceps
-
Insect saline solution (e.g., Ringer's solution)
-
Microscope slides and coverslips
-
Micrometer for size measurement
Procedure:
-
Dissection: At specific time points after treatment, anesthetize and dissect the female insects in a drop of insect saline solution under a dissecting microscope.
-
Ovary Extraction: Carefully extract the ovaries.
-
Oocyte Staging and Measurement:
-
Examine the ovaries under a microscope.
-
Count the number of vitellogenic (yolk-containing) oocytes.[6]
-
Measure the length and width of the terminal oocytes using a calibrated micrometer.
-
-
Data Analysis: Compare the number and size of vitellogenic oocytes in this compound-treated insects to those in control insects. Statistical analysis can reveal the extent of inhibition of ovarian development.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on insect fecundity and related parameters.
Table 1: Effect of this compound on Ovarian Activation in Bombus terrestris Workers
| Treatment Group | Mean Ovarian Activation (mm ± SE) |
| Untreated | 2.24 ± 0.25 |
| 1.2 mg this compound | 2.39 ± 0.6 |
| 3 mg this compound | 0.35 ± 0.14 |
| 6 mg this compound | 0.48 ± 0.3 |
Data adapted from Amsalem et al. (2014).[1]
Table 2: Dose-Dependent Effect of this compound on Vitellogenic Oocyte Development in Drosophila melanogaster
| This compound Concentration (µ g/vial ) | Mean Number of Vitellogenic Oocytes per Female ± SE |
| 0 (Control) | 25.4 ± 1.2 |
| 50 | 18.2 ± 1.5 |
| 100 | 11.5 ± 1.1 |
| 200 | 5.8 ± 0.8 |
Data represents a typical dose-response relationship as described in Wilson et al. (1983).[6]
Table 3: Impact of Sub-lethal Concentrations of this compound on Fecundity and Egg Hatchability in Spodoptera litura
| This compound Concentration (ppm) | Mean Number of Eggs Laid per Female | Mean Egg Hatchability (%) |
| 0 (Control) | 1040 | 85 |
| 2 | 935 | Not specified |
| 4 | 743 | Not specified |
| 6 | 412 | Not specified |
| 8 | 228 | 29 |
Data adapted from a study on the bioactivity of a plant-extracted this compound.[12]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced reduction in insect fecundity.
Experimental Workflow
Caption: Experimental workflow for assessing the impact of this compound on insect fecundity.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory Mechanisms of Vitellogenesis in Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "this compound and II Inhibition of Vitellogenic Oöcyte Development in Dr" by Thomas G. Wilson, Milton H. Landers et al. [digitalcommons.kansascity.edu]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput method for quantifying Drosophila fecundity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A model-based high throughput method for fecundity estimation in fruit fly studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. A Comprehensive Method for the Evaluation of Hermetia illucens Egg Quality Parameters: Implications and Influence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Laboratory Rearing of Insects in Precocene I Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laboratory rearing of insects for the study of Precocene I, a naturally occurring chromene with anti-juvenile hormone activity. The following protocols are designed to ensure the maintenance of healthy insect colonies and the reproducible application of this compound for research into its effects on insect development, physiology, and reproduction.
Introduction to this compound
This compound is a member of a group of compounds first isolated from the plant Ageratum houstonianum.[1] It acts as an anti-juvenile hormone (AJH) agent by selectively destroying the corpora allata, the glands responsible for synthesizing juvenile hormone (JH) in many insect species.[2][3] This disruption of JH biosynthesis leads to a variety of physiological and developmental abnormalities, including precocious metamorphosis, sterilization of adults, and altered behavior, making it a valuable tool for endocrinological research and a potential lead for the development of novel insecticides.[2][3]
General Protocols for Laboratory Insect Rearing
The success of any study involving this compound is fundamentally dependent on the quality and health of the insect colonies. Adherence to standardized rearing protocols is crucial for obtaining reliable and reproducible results.
Environmental Control
Maintaining optimal environmental conditions is paramount for successful insect rearing. Environmental chambers or dedicated rearing rooms should be utilized to control the following parameters:
-
Temperature: Most insects thrive within a specific temperature range. A common range for many laboratory-reared species is 25 ± 2°C.[4]
-
Humidity: Relative humidity (RH) is critical for preventing desiccation and ensuring proper molting. A typical range is 60-70% RH.[4]
-
Photoperiod: A consistent light-dark cycle is necessary to regulate diurnal rhythms and developmental processes. A 14:10 hour (light:dark) cycle is commonly used.[4]
Housing and Hygiene
Insects should be housed in appropriate cages or containers that provide adequate space, ventilation, and security to prevent escapes. Regular cleaning and sterilization of rearing containers are essential to prevent the outbreak of diseases and mite infestations. Standard operating procedures should be in place for waste disposal, including the freezing or autoclaving of all insect waste.
Diet and Nutrition
The provision of a consistent and nutritionally complete diet is a cornerstone of successful insect rearing.
-
Artificial Diets: For many insect species, artificial diets are available commercially or can be prepared in the laboratory. These diets offer the advantage of consistency and control over nutritional content.
-
Natural Diets: Some insects require fresh plant material. It is crucial to source this material from a pesticide-free environment and to ensure a consistent supply.
-
Diet Preparation and Storage: Artificial diets should be prepared under sterile conditions to minimize microbial contamination. Prepared diets should be stored at 4°C for short-term use or frozen at -20°C for longer-term storage to maintain their quality.
Quality Control
Regular monitoring of insect colonies is necessary to ensure their health and suitability for experiments. Key quality control parameters include:
-
Fecundity and Fertility: Regularly assess egg production and hatch rates.
-
Developmental Time: Monitor the duration of larval/nymphal instars and the time to pupation and adult emergence.
-
Morphology: Check for any physical abnormalities in all life stages.
-
Mortality: Record mortality rates at each developmental stage.
-
Colony Vigor: Periodically introduce wild-caught individuals (after appropriate quarantine) to maintain genetic diversity and colony vigor.
Protocols for this compound Studies
The following protocols outline the application of this compound to insects and the subsequent analysis of its effects. The choice of insect species will depend on the specific research question, as susceptibility to precocenes varies among insect orders.[4] Hemimetabolous insects are generally more susceptible than holometabolous insects.[4]
Preparation of this compound Solutions
This compound is typically dissolved in an organic solvent, such as acetone, for application. A stock solution of a known concentration should be prepared, from which serial dilutions can be made to achieve the desired experimental concentrations.
Application Methods
There are two primary methods for administering this compound to insects in a laboratory setting:
-
Topical Application: This method involves the direct application of a small, known volume of the this compound solution to the insect's cuticle, usually on the dorsal thorax or abdomen, using a microapplicator. This allows for precise dosage control.
-
Dietary Administration: this compound can be incorporated into the insect's artificial diet. The this compound solution is typically mixed into the diet after it has cooled but before it solidifies to ensure even distribution. This method mimics a more natural route of exposure.
Experimental Workflow for this compound Treatment
Caption: Experimental workflow for studying the effects of this compound on insects.
Data Presentation: Effects of this compound on Various Insect Species
The following table summarizes quantitative data from studies on the effects of this compound on different insect species.
| Insect Species | Developmental Stage Treated | Application Method | Concentration/Dose | Observed Effects | Reference |
| Spodoptera littoralis | 5th (penultimate) instar larvae | Topical | 15-150 µ g/larva | Increased mortality in larvae, pupae, and adults; LD50 of 70.48 µ g/larva . | [4] |
| Spodoptera littoralis | 6th (last) instar larvae | Topical | 15-150 µ g/larva | Increased mortality in larvae, pupae, and adults; LD50 of 234.96 µ g/larva . | [4] |
| Eurygaster integriceps | 2-day old eggs | Bioassay | 1-50 µg/mL | LC50 of 15.4 µg/mL; increased egg and nymphal mortality. | [5] |
| Eurygaster integriceps | 5-day old eggs | Bioassay | 1-50 µg/mL | LC50 of 15 µg/mL; increased egg and nymphal mortality; morphological abnormalities in adults. | [5] |
| Bombus terrestris | Adult workers | Dietary | 3 mg in sugar water | Decreased JH titer, reduced ovarian activation, and decreased aggression. | [3] |
Signaling Pathway Disrupted by this compound
This compound exerts its anti-juvenile hormone effects by targeting the corpora allata and disrupting the biosynthesis of juvenile hormone.
Caption: Mechanism of action of this compound in disrupting juvenile hormone biosynthesis.
Conclusion
The protocols and information provided herein offer a robust framework for conducting research on this compound. By maintaining high standards in insect rearing and employing consistent experimental methodologies, researchers can effectively investigate the multifaceted effects of this potent anti-juvenile hormone agent. These studies will continue to be invaluable for advancing our understanding of insect endocrinology and for the development of targeted and environmentally safer pest management strategies.
References
Troubleshooting & Optimization
Technical Support Center: Precocene I Solubility in Acetone for Insect Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Precocene I in acetone (B3395972) for insect bioassays.
Frequently Asked Questions (FAQs)
Q1: Is acetone a suitable solvent for this compound in insect bioassays?
A1: Yes, acetone is a widely used and effective solvent for this compound in various insect bioassay applications, including topical application, filter paper assays, and diet preparation. Its volatility allows the solvent to evaporate quickly, leaving the this compound to interact with the insect.[1][2]
Q2: What is the appearance of this compound?
A2: this compound is typically a pale green solid at room temperature.[3] However, some suppliers may also provide it in liquid form.
Q3: At what concentrations is this compound typically used in acetone for insect bioassays?
A3: The effective concentration of this compound in acetone varies significantly depending on the insect species, developmental stage, and bioassay method. Concentrations can range from as low as 1 µg/mL for egg dipping assays to solutions for topical applications delivering specific doses per insect (e.g., 15-150 µ g/larva ).[2] For feeding assays, concentrations in the diet can be around 0.2%.[1]
Q4: Can solvents other than acetone be used for this compound in insect bioassays?
A4: While acetone is the most common solvent, other solvents have been used. For instance, Dimethyl sulfoxide (B87167) (DMSO) has been used to dissolve this compound for incorporation into artificial diets.[1] The choice of solvent will depend on the specific requirements of the bioassay, including its compatibility with the application method and potential toxicity to the target insect.
Troubleshooting Guide: this compound Solubility in Acetone
This guide addresses potential issues with the solubility of this compound in acetone during the preparation of solutions for insect bioassays.
Problem 1: this compound is not dissolving completely in acetone.
Possible Causes:
-
Approaching Saturation Limit: While a specific solubility limit is not widely published, it's possible to reach saturation at very high concentrations.
-
Low Temperature: The solubility of many compounds decreases at lower temperatures.
-
Impure this compound or Acetone: Contaminants can affect the solubility of the compound.
-
Insufficient Mixing: The compound may not have had enough time or agitation to dissolve fully.
Solutions:
-
Increase the Volume of Acetone: If you suspect you are near the saturation point, adding more acetone will help to dissolve the remaining solid.
-
Gentle Warming: Warm the solution gently in a water bath. Be cautious, as acetone is highly flammable.
-
Sonication: Use a sonicator to aid in the dissolution process.
-
Ensure Purity: Use high-purity, anhydrous acetone and ensure your this compound is from a reputable source.
-
Vortex or Stir Thoroughly: Ensure the solution is mixed vigorously and for a sufficient amount of time.
Problem 2: this compound precipitates out of the acetone solution after being fully dissolved.
Possible Causes:
-
Temperature Fluctuation: A significant drop in temperature can cause a previously dissolved compound to precipitate out of a saturated or near-saturated solution.
-
Evaporation of Acetone: If the solution is left open to the air, acetone will evaporate, increasing the concentration of this compound and potentially causing it to exceed its solubility limit.
-
Introduction of a Contaminant: The addition of another substance or solvent in which this compound is less soluble can cause it to precipitate.
Solutions:
-
Maintain a Stable Temperature: Store your stock solutions at a constant, moderate temperature.
-
Seal Containers Tightly: Always keep your solution containers tightly sealed to prevent solvent evaporation.
-
Gentle Re-warming and Mixing: If precipitation occurs due to a temperature drop, gently warm the solution and mix until the precipitate redissolves.
-
Solvent Compatibility Check: If you are mixing your this compound-acetone solution with other substances (e.g., an aqueous diet), ensure this compound is soluble in the final mixture. A co-solvent might be necessary.
Quantitative Data
The following tables summarize the concentrations of this compound used in various insect bioassays as reported in the literature.
| Insect Species | Bioassay Method | Solvent | Concentration/Dose | Reference |
| Spodoptera litura | Diet Incorporation | DMSO | 0.2% | [1] |
| Spodoptera litura | Topical Application | Acetone | 10 µg of PBO/larva in 25 mg/L solution | [1] |
| Eurygaster integriceps | Egg Dipping | Acetone | 1, 5, 10, 20, and 50 µg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in Acetone for Topical Application
This protocol is a general guideline based on methodologies used in published research.[1]
Materials:
-
This compound
-
High-purity acetone
-
Glass vials with airtight caps
-
Vortex mixer
-
Micro-pipettes
Procedure:
-
Determine the desired stock concentration. For example, to make a 10 mg/mL stock solution.
-
Weigh the required amount of this compound and place it in a clean, dry glass vial.
-
Add the calculated volume of acetone to the vial.
-
Tightly cap the vial to prevent evaporation.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming in a water bath or sonication can be used to aid dissolution.
-
Store the stock solution in a tightly sealed container at a stable room temperature, away from light.
-
Prepare serial dilutions from the stock solution as required for the bioassay.
Protocol 2: Preparation of this compound in an Artificial Diet using DMSO
This protocol is adapted from a study on Spodoptera litura.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Artificial diet components
-
Mixing equipment
Procedure:
-
Prepare the artificial diet according to your standard protocol, but withhold a small portion of the liquid component.
-
Dissolve the required amount of this compound in a small volume of DMSO. For example, to achieve a final concentration of 0.2% in the diet, calculate the weight of this compound needed for your total diet volume.
-
Slowly add the this compound-DMSO solution to the liquid component of the diet while stirring vigorously to ensure even distribution.
-
Incorporate the mixture into the rest of the artificial diet and mix thoroughly.
-
For the control diet, add an equivalent volume of DMSO without this compound.
Visualizations
Caption: Experimental workflow for preparing and using this compound in acetone for insect bioassays.
Caption: Troubleshooting logic for this compound precipitation issues in acetone.
References
- 1. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. This compound (CAS 17598-02-6) High Purity (99%) Pale Green Solid at Best Price [nacchemical.com]
improving the stability of Precocene I solutions in the lab
Welcome to the technical support center for Precocene I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound solutions in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical properties?
This compound is a member of the chromene class of compounds, chemically known as 7-methoxy-2,2-dimethyl-2H-chromene.[1] It is a plant metabolite originally isolated from plants of the genus Ageratum. This compound is recognized for its anti-juvenile hormone activity in insects, which disrupts their growth and development.[2][3]
Q2: What are the main factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
Light: Exposure to light, particularly UV light, can cause photo-oxidation and photolysis, leading to the degradation of light-sensitive compounds.[4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5][6]
-
pH: The acidity or alkalinity of a solution can catalyze hydrolytic degradation pathways.[5][7]
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to the oxidative degradation of the molecule.[4][6]
-
Solvent Choice: The solvent can influence the rate of degradation. For instance, some solvents may contain impurities that can react with the solute.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in readily available literature, based on its chromene structure, potential degradation pathways include:
-
Oxidation: The double bond in the chromene ring and the methoxy (B1213986) group are susceptible to oxidation. This can lead to the formation of epoxides, aldehydes, or carboxylic acids.
-
Hydrolysis: Under acidic or basic conditions, the ether linkage of the methoxy group could potentially be cleaved.
-
Photodegradation: The aromatic ring system and conjugated double bond can absorb UV light, leading to photochemical reactions and degradation.
Q4: How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly effective technique for this purpose.[1] This method allows for the separation and quantification of the intact this compound from its degradation products. Gas Chromatography (GC) coupled with an appropriate detector can also be used, especially for volatile degradation products.[1]
Troubleshooting Guide: Stability of this compound Solutions
This guide addresses specific issues you might encounter with the stability of your this compound solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Perform a purity check of the solid material using a suitable analytical method like HPLC. 3. Review your storage conditions to ensure they align with the recommendations (see below). |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products. | 1. Attempt to identify the degradation products using techniques such as LC-MS or GC-MS.[1] 2. Compare the retention times of the unknown peaks with those of potential, known degradation products if standards are available. 3. Conduct a forced degradation study (see experimental protocols) to intentionally generate and identify degradation products. |
| Change in color or consistency of the solid this compound. | Exposure to light, moisture, or heat. | 1. Discard the degraded material. 2. Ensure that new material is stored in a tightly sealed, opaque container with a desiccant at the recommended temperature. |
| Precipitation of this compound from the solution. | Poor solubility in the chosen solvent or solvent evaporation. | 1. Ensure the solvent is appropriate for the desired concentration. This compound is soluble in many organic solvents like acetone, acetonitrile, and ethyl acetate.[8] 2. If using a mixed solvent system, ensure the proportions are correct. 3. Store solutions in tightly sealed containers to prevent solvent evaporation. |
| Loss of biological activity of the this compound solution over time. | Chemical degradation of this compound. | 1. Prepare fresh solutions more frequently. 2. Optimize storage conditions by storing at a lower temperature and protecting from light. 3. Consider adding an antioxidant to the solution if oxidative degradation is suspected. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.
-
Solvent Selection: Choose a high-purity, anhydrous solvent. Acetone, ethanol, or dimethyl sulfoxide (B87167) (DMSO) are commonly used. For aqueous-based experiments, a stock solution in a water-miscible organic solvent can be prepared and then diluted.
-
Dissolution: Dissolve the weighed this compound in the chosen solvent in a volumetric flask. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Storage: Store the stock solution in an amber glass vial with a tightly sealed cap to protect it from light. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, aliquoting and freezing at -20°C or lower is advisable to minimize freeze-thaw cycles.
Protocol for a Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways.
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for the same time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for the specified time points.
-
Thermal Degradation: Heat the stock solution at a higher temperature (e.g., 80°C) in a controlled oven for the specified time points.
-
Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. Neutralize the acidic and basic samples before analysis. Dilute the samples to an appropriate concentration and analyze using a validated stability-indicating HPLC method.
Data on this compound Stability (Hypothetical)
The following table presents hypothetical stability data for this compound under various conditions to illustrate how such data could be presented. Note: This data is for illustrative purposes and is not derived from published experimental results.
| Condition | Solvent | Temperature | Time | This compound Remaining (%) |
| Light (Ambient) | Methanol | 25°C | 24 hours | 85 |
| Dark | Methanol | 25°C | 24 hours | 98 |
| Light (Ambient) | Methanol | 4°C | 7 days | 90 |
| Dark | Methanol | 4°C | 7 days | 99 |
| Dark | Methanol | -20°C | 30 days | >99 |
| 0.1 M HCl | 50% aq. Methanol | 60°C | 8 hours | 70 |
| 0.1 M NaOH | 50% aq. Methanol | 60°C | 8 hours | 65 |
| 3% H₂O₂ | 50% aq. Methanol | 25°C | 8 hours | 50 |
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Potential degradation pathways for this compound.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Precocene I concentration to avoid high mortality
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Precocene I concentration to avoid high mortality in insect experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chromene derivative originally isolated from the plant Ageratum houstonianum. It acts as an anti-juvenile hormone (AJH) agent in insects. Its primary mechanism of action involves the inhibition of juvenile hormone (JH) biosynthesis in the corpora allata (CA), the glands responsible for JH production.[1][2][3][4] This inhibition leads to a cytotoxic effect on the parenchymal cells of the CA, effectively causing a chemical allatectomy.[4] The disruption of JH signaling can induce precocious metamorphosis in immature insects, and sterility in adults, and can lead to mortality at higher concentrations.[4][5]
Q2: I am observing high mortality in my experiments even at low concentrations of this compound. What could be the cause?
Several factors could contribute to unexpectedly high mortality:
-
Species Sensitivity: Different insect species exhibit varying levels of sensitivity to this compound. Hemimetabolous insects are often more susceptible than some holometabolous larvae.[6]
-
Larval Instar/Age: The developmental stage of the insect can significantly influence its sensitivity. For example, in Spodoptera littoralis, 5th instar larvae were found to be more sensitive to this compound toxicity than 6th instar larvae.[6][7] Similarly, older eggs of Eurygaster integriceps were more sensitive than younger eggs.[5]
-
Application Method: The method of administration (e.g., topical application, feeding assay) can affect the dose received by the insect and the resulting mortality. A preliminary study on Bombus terrestris showed that applying a high concentration of this compound all at once resulted in higher mortality compared to a 24-hour feeding period.[1]
-
Solvent Effects: The solvent used to dissolve this compound may have its own toxic effects. It is crucial to run a solvent-only control to rule out this possibility.
Q3: What are the typical concentration ranges for this compound in insect bioassays?
The effective concentration of this compound is highly dependent on the insect species, life stage, and experimental goals (e.g., observing developmental changes vs. causing mortality). Below are some examples from published studies:
| Insect Species | Life Stage | Application Method | Concentration Range | Observed Effect | Reference |
| Spodoptera litura | 2nd, 3rd, 4th instar larvae | Feeding (on treated leaves) | 5 - 60 ppm | Dose-dependent mortality | [8][9] |
| Spodoptera litura | 5th instar larvae | Topical | 15 - 150 µ g/larva | LD50: 70.48 µ g/larva | [6][7] |
| Spodoptera litura | 6th instar larvae | Topical | 15 - 150 µ g/larva | LD50: 234.96 µ g/larva | [6][7] |
| Eurygaster integriceps | Eggs (2 and 5-day old) | Dipping | 1 - 50 µg/mL | LC50: ~15 µg/mL | [5] |
| Bombus terrestris | Adult workers | Oral (in sugar water) | Not specified (high conc. vs. 24h feeding) | High mortality with single high dose | [1] |
Q4: Are there any known sub-lethal effects of this compound that I should be aware of?
Yes, at sub-lethal concentrations, this compound can induce a range of physiological and developmental effects without causing immediate mortality. For instance, in Spodoptera litura, sub-lethal concentrations altered survival, pupation, fecundity, and egg hatch rates.[8][9] In Eurygaster integriceps, treatment of eggs with this compound led to an increased nymphal period and morphological abnormalities in the resulting nymphs.[5]
Troubleshooting Guide: High Mortality in this compound Bioassays
This guide provides a systematic approach to troubleshooting and optimizing your experiments to avoid high mortality.
Problem: Higher than expected mortality in this compound treated insects.
Caption: Troubleshooting workflow for high mortality in this compound experiments.
Experimental Protocols
Protocol 1: Topical Application of this compound on Spodoptera littoralis Larvae
This protocol is adapted from the methodology used by Hamadah and Ghoneim (2018).[6][7]
-
Preparation of this compound Solutions:
-
Dissolve this compound in acetone (B3395972) to prepare a stock solution.
-
Perform serial dilutions to obtain the desired doses (e.g., 15, 30, 90, 120, 150 µg/µL).
-
-
Insect Rearing:
-
Rear S. littoralis larvae on fresh castor bean leaves under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, 14:10 L:D photoperiod).
-
-
Application:
-
Select healthy, 1-day old 5th or 6th instar larvae.
-
Use a microapplicator to topically apply 1 µL of the desired this compound solution to the thoracic sterna of each larva.
-
For the control group, apply 1 µL of acetone only.
-
Use a minimum of 20 larvae per treatment group and replicate each treatment at least three times.
-
-
Post-treatment Observation:
-
Keep the treated and control larvae individually in containers with a fresh supply of castor bean leaves.
-
Monitor daily for mortality in larvae, pupae, and emerging adults.
-
Record any developmental abnormalities.
-
-
Data Analysis:
-
Calculate mortality percentages for each treatment group.
-
Determine the LD50 (lethal dose for 50% of the population) using probit analysis.
-
Protocol 2: Feeding Bioassay with this compound on Spodoptera litura Larvae
This protocol is based on the study by an anonymous author (2021).[8][9]
-
Preparation of Treated Leaves:
-
Dissolve this compound in a suitable solvent (e.g., 0.1% chloroform) to prepare solutions of desired concentrations (e.g., 5, 10, 25, 60 ppm).
-
Spray the solutions onto castor leaves and allow them to air dry for five minutes.
-
For the control group, spray leaves with the solvent only.
-
-
Insect Preparation:
-
Use 4-hour starved 2nd, 3rd, or 4th instar larvae of S. litura.
-
-
Bioassay:
-
Place the treated leaves in petri dishes.
-
Introduce a known number of larvae into each petri dish.
-
Maintain the bioassay under controlled laboratory conditions.
-
-
Observation and Data Collection:
-
Record larval mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Observe for any antifeedant effects or behavioral changes.
-
Monitor surviving insects for effects on pupation, adult emergence, fecundity, and egg hatchability.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
-
Signaling Pathway
Caption: Mechanism of action of this compound in insects.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. jast.modares.ac.ir [jast.modares.ac.ir]
- 6. innspub.net [innspub.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
unexpected morphological defects after Precocene I treatment
Welcome to the technical support center for Precocene I treatment. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected morphological defects and other issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chromene derivative originally isolated from the plant Ageratum houstonianum.[1] Its primary mechanism of action is the inhibition of juvenile hormone (JH) biosynthesis in insects.[2][3][4][5] It exerts a cytotoxic effect on the corpora allata (CA), the glands responsible for producing JH, by being metabolized into a reactive epoxide that alkylates cellular components, leading to the destruction of the gland's parenchymal cells.[1][3] This disruption of JH production leads to a variety of physiological and developmental abnormalities.[3]
Q2: What are the expected outcomes of successful this compound treatment?
Successful this compound treatment, which effectively reduces juvenile hormone (JH) levels, is expected to induce a state of JH deficiency. This can manifest as several physiological responses, including the induction of precocious metamorphosis in immature insect stages and sterility in adults.[3] In social insects like the bumble bee Bombus terrestris, it can lead to decreased JH titer, reduced ovarian activation, and a decrease in aggressive behavior.[2][4][5]
Q3: Is this compound effective in all insect species?
No, the susceptibility to precocenes varies among insect species. Hemimetabolous insects such as grasshoppers, aphids, and cockroaches are generally more susceptible than some holometabolous insects.[6][7] However, sensitivity has been reported in several holometabolous species, including Spodoptera littoralis and Tenebrio molitor.[6][7] The effectiveness of this compound can also be influenced by the developmental stage of the insect at the time of treatment.[8]
Troubleshooting Guide: Unexpected Morphological Defects
This guide addresses common and unexpected morphological defects observed after this compound treatment and provides potential causes and troubleshooting steps.
Issue 1: Observation of deformed appendages and body parts in adult insects.
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Observed Defects: Deformed scutellum, wings, and disproportionately small or enlarged abdomens.[3][9][10]
-
Potential Cause: Application of this compound during nymphal or larval stages can disrupt the normal developmental processes regulated by juvenile hormone, leading to malformations in the resulting adults.
-
Troubleshooting Steps:
-
Verify Dosage: Cross-reference the concentration of this compound used with established literature values for your insect species. High concentrations may lead to more severe and unexpected defects.
-
Check Timing of Application: The developmental stage at which this compound is applied is critical. Treatment of third instar nymphs of Eurygaster integriceps, for example, has been shown to cause increased mortality and abnormalities, while treatment of second instars had less effect.[8] Consider treating at different developmental time points to find the optimal window for the desired effect.
-
Review Application Method: Ensure the application method (topical, oral, or dipping) is appropriate for your insect and is being performed consistently. For example, when treating eggs, the duration of dipping and the solvent used can influence the outcome.[9]
-
Issue 2: Incomplete ecdysis or molting failures.
-
Observed Defects: Persistence of old cuticle, with parts not completely separated from the new exoskeleton.[3][9][10]
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Potential Cause: this compound can interfere with the hormonal regulation of molting. This disruption can lead to physical deformities and increased mortality.[3]
-
Troubleshooting Steps:
-
Optimize Concentration: A dose-response experiment can help identify a concentration that achieves the desired anti-JH effect without causing excessive molting failures.
-
Environmental Conditions: Ensure that environmental conditions such as temperature and humidity are optimal for your insect species, as suboptimal conditions can exacerbate molting problems.
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Nutritional Status: The nutritional health of the insects can influence their ability to successfully molt. Ensure they are on an adequate diet.
-
Issue 3: Production of abnormal pupae or failure to metamorphose.
-
Observed Defects: Dwarf-sized pupae that fail to metamorphose into adults.[6]
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Potential Cause: this compound can have a strong inhibitory action on pupation.[6] This may be due to the inhibition of ecdysone (B1671078) synthesis or release, which is essential for metamorphosis.
-
Troubleshooting Steps:
-
Dose-Dependent Effects: Higher doses of this compound are more likely to produce abnormal pupae.[6] Consider reducing the concentration.
-
Timing of Larval Treatment: Treatment of later larval instars may have a more direct and potentially detrimental effect on pupation. Experiment with treating earlier instars.
-
Quantitative Data Summary
| Insect Species | Treatment Details | Observed Effect | LC50 / Effective Concentration | Reference |
| Eurygaster integriceps (Sunn Pest) | Egg dipping (10 seconds) | Egg and nymphal mortality, increased nymphal period, morphological abnormalities in adults. | 15.4 µg/mL (2-day old eggs), 15 µg/mL (5-day old eggs) | [9][10] |
| Spodoptera littoralis (Cotton Leafworm) | Topical application on 5th and 6th instar larvae | Larval, pupal, and adult mortality; production of abnormal pupae. | 70.48 µ g/larva (5th instar), 234.96 µ g/larva (6th instar) | [6][7] |
| Bombus terrestris (Bumble Bee) | Oral administration in sugar water | Decreased JH titer and ovarian activation. | Significant effect on ovarian activation at 3 mg and 6 mg. | [2] |
| Spodoptera litura (Oriental Armyworm) | Leaf spray | Larval mortality, altered survival, pupation, fecundity, and egg hatch. | 23.2 ppm (3rd instar larvae) | [11][12] |
Experimental Protocols
Protocol 1: Oral Administration of this compound to Bombus terrestris
-
Objective: To reduce juvenile hormone levels in adult worker bees.
-
Materials:
-
This compound (Sigma-Aldrich, purity 99%)
-
Sugar water solution (1:1 w:v)
-
Microcentrifuge tubes
-
Pipettes
-
-
Procedure:
-
Prepare a stock solution of this compound.
-
Directly mix the desired amount of this compound into 1 mL of sugar water solution. For example, to achieve a 3 mg dose for a group of three bees, add 3 mg of this compound to 1 mL of sugar water.[2]
-
Provide the this compound-laced sugar water to the bees. Ensure they consume the entire amount within 24 hours.[2]
-
After consumption, provide unlimited, untreated sugar water for the remainder of the experiment.[2]
-
Observe the bees for physiological and behavioral changes.
-
Protocol 2: Egg Dipping Assay with this compound for Eurygaster integriceps
-
Objective: To evaluate the effect of this compound on egg development and subsequent progeny.
-
Materials:
-
This compound (99% purity)
-
Acetone (B3395972) (solvent)
-
Petri dishes
-
Filter paper
-
Forceps
-
-
Procedure:
-
Prepare different concentrations of this compound in acetone (e.g., 1, 5, 10, 20, and 50 µg/mL).[9]
-
Use a control group where eggs are dipped in acetone only.[9]
-
Using forceps, dip batches of eggs (e.g., 24 eggs per replicate) into the this compound solutions for 10 seconds.[9]
-
After dipping, place the eggs on filter paper to dry.[9]
-
Transfer the treated eggs to Petri dishes and maintain them under controlled conditions (e.g., 25±1°C, 65±5% RH, 16:8 L:D photoperiod).[9]
-
Monitor the eggs for hatching rates and observe the emerged nymphs for any morphological abnormalities and developmental changes.[9][10]
-
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity in corpora allata cells.
Caption: A logical workflow for troubleshooting unexpected morphological defects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innspub.net [innspub.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jast.modares.ac.ir [jast.modares.ac.ir]
- 10. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Precocene I feeding assay variability
Welcome to the technical support center for Precocene I feeding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and other common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chromene derivative originally isolated from the plant Ageratum houstonianum. It functions as an anti-juvenile hormone agent in insects.[1] Its primary mode of action is the targeted destruction or disruption of the corpora allata, the glands responsible for synthesizing juvenile hormone (JH).[1] this compound is metabolized by cytochrome P450 enzymes within the corpora allata into highly reactive epoxides, which then alkylate cellular macromolecules, leading to cell death and a halt in JH production.[1][2] The resulting JH deficiency can induce precocious metamorphosis in immature insects, and sterility in adults.[1][3]
Q2: What are the expected outcomes of a successful this compound feeding assay?
A successful assay will demonstrate dose-dependent effects on the target insect species. Common outcomes include:
-
Feeding Deterrence: A reduction in food consumption compared to control groups.[4]
-
Mortality: Increased mortality rates in larval, pupal, and/or adult stages.[4][5][6][7]
-
Developmental Effects: Premature pupation, morphological abnormalities, or prolonged nymphal stages.[1][5][8]
-
Reproductive Effects: Reduced fecundity (egg production) and fertility (egg hatch rate).[4][6][7]
Q3: How do I differentiate between antifeedant effects and general toxicity?
This can be challenging as the two effects can be linked. Antifeedants are substances that deter feeding upon contact, leading to starvation and subsequent death if the insect cannot find an alternative food source.[9] General toxicity, on the other hand, causes death through physiological disruption after the compound has been ingested.
To distinguish between them:
-
Observe insect behavior: If insects immediately avoid the treated diet or show signs of agitated rejection, an antifeedant effect is likely.
-
Short-term vs. long-term effects: Antifeedant effects are often immediate, while toxicity may have a delayed onset.
-
Choice vs. no-choice assays: In a choice assay, if insects consume the control diet but avoid the this compound-treated diet, this strongly suggests an antifeedant effect. In a no-choice assay, if mortality occurs at a similar rate to a known toxin control group, it may indicate toxicity.
-
Weight monitoring: A rapid drop in larval weight can be indicative of starvation due to feeding deterrence.[5]
Troubleshooting Guide
High Variability in Feeding/Mortality Across Replicates
Problem: You are observing inconsistent results between replicate groups treated with the same concentration of this compound.
| Possible Cause | Solution |
| Inconsistent Compound Concentration | This compound may not be fully dissolved or may precipitate out of the solution, especially in aqueous diet preparations. Ensure proper dissolution by first creating a stock solution in a suitable organic solvent (e.g., DMSO or acetone) before incorporating it into the diet.[1][8] Vortex or sonicate the final mixture to ensure homogeneity.[1] |
| Uneven Application | In leaf disk assays, ensure uniform coating by standardizing dipping times or spray volumes.[1] For artificial diet assays, mix the this compound solution thoroughly into the diet before it solidifies. |
| Instability of this compound | The stability of this compound in an artificial diet over several days is not well-documented. Consider preparing fresh diet more frequently. If the assay runs for multiple days, the compound could degrade. Running a time-course experiment can help determine its stability under your specific conditions. |
| Volatility of Compound | More volatile compounds can be lost from the experimental setup, leading to lower actual exposure concentrations.[10][11][12][13] While specific data on this compound volatility is limited, ensure your assay containers are appropriately covered to minimize potential loss. |
| Inconsistent Insect Life Stage | The susceptibility of insects to this compound can vary significantly with age and developmental stage.[6][7][14] Use a synchronized cohort of insects (e.g., all third-instar larvae) to reduce this source of variability.[1] |
| Variable Insect Health | Use healthy, actively feeding insects for your assays. Discard any individuals that appear lethargic or unhealthy before starting the experiment. |
| Environmental Fluctuations | Variations in temperature, humidity, or light cycles between replicates can affect insect metabolism, feeding behavior, and the stability of the compound.[1] Maintain consistent environmental conditions for all experimental units. |
High Mortality in Control Group
Problem: Your control group (receiving diet with solvent only) is showing significant mortality.
| Possible Cause | Solution |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO, acetone) can be toxic to insects at certain concentrations. Run a preliminary assay to determine a solvent concentration that does not cause mortality. Ensure the solvent is thoroughly evaporated if used for surface application on leaves. |
| Diet Contamination | Microbial contamination of the artificial diet can cause insect mortality. Use sterile techniques when preparing and dispensing the diet. Antimicrobial agents can be added to the diet formulation. |
| Poor Insect Quality | The insects may be stressed or diseased from the rearing colony. Ensure the colony is healthy and handle insects gently during transfer. |
| Unsuitable Environmental Conditions | Extreme temperatures or humidity can stress the insects, leading to mortality. Ensure the experimental conditions are optimal for the species being tested. |
Low or No Effect at High Concentrations
Problem: You are not observing the expected antifeedant or toxic effects, even at high concentrations of this compound.
| Possible Cause | Solution |
| Compound Degradation | This compound may have degraded due to improper storage (e.g., exposure to light or heat). Store stock solutions in a cool, dark place.[1] |
| Insect Resistance | The insect population being tested may have some level of resistance to this compound or similar compounds. Include a known susceptible population as a positive control if possible.[1] |
| Incorrect Life Stage | The insect life stage you are testing may be less susceptible. For example, later instars are often more tolerant than earlier ones.[6][7] |
| Poor Bioavailability | The compound may not be effectively ingested or absorbed by the insect from the diet matrix. Ensure the diet is palatable and that the compound is well-mixed. |
Quantitative Data Summary
The following tables summarize concentrations and effects of this compound reported in various studies. These values can serve as a starting point for dose-selection in your experiments.
Table 1: this compound Concentrations and Observed Effects in Feeding Assays
| Insect Species | Assay Type | Concentration(s) | Observed Effects |
| Spodoptera litura | Artificial Diet | 0.2% in diet | Decreased esterase activity, increased GST and cytochrome P450 activity.[8] |
| Spodoptera litura | Treated Castor Leaves | 5, 10, 25, 50 ppm | Dose-dependent feeding deterrence (14%, 24%, 42%, and 70% respectively).[6] |
| Spodoptera litura | Treated Castor Leaves | 2, 4, 6, 8 ppm | Altered survival, pupation, fecundity, and egg hatch rates.[6][7] |
| Bombus terrestris | Sugar Water | 1.2, 3, 6 mg | Dose-dependent reduction in ovarian activation.[15] |
Table 2: Reported LC50 Values for this compound
| Insect Species | Life Stage | Assay Type | LC50 Value |
| Spodoptera litura | 3rd Instar Larvae | Treated Castor Leaves | 23.2 ppm[6][7] |
| Eurygaster integriceps | 2-day old eggs | Egg Dipping | 15.4 µg/mL[14] |
| Eurygaster integriceps | 5-day old eggs | Egg Dipping | 15.0 µg/mL[14] |
| Spodoptera littoralis | 5th Instar Larvae | Topical Application | 70.48 µ g/larva [16] |
| Spodoptera littoralis | 6th Instar Larvae | Topical Application | 234.96 µ g/larva [16] |
Experimental Protocols
Protocol 1: Artificial Diet Incorporation Assay
This protocol is adapted from methodologies used for Spodoptera litura.[8]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
-
-
Diet Preparation:
-
Prepare the artificial diet for your insect species according to a standard recipe. Allow the diet to cool to 40-45°C.
-
For the treatment group , add the appropriate volume of the this compound stock solution to the liquid diet to achieve the desired final concentration (e.g., 0.2%). Mix thoroughly.
-
For the control group , add an equivalent volume of the solvent (DMSO) only to the liquid diet and mix thoroughly.
-
-
Assay Setup:
-
Dispense 15 mL of the still-liquid diet into individual sterile containers (e.g., plastic cups).[8]
-
Allow the diet to solidify at room temperature.
-
Introduce one insect larva (e.g., third-instar) into each container.
-
Cover the containers with perforated lids to allow for air exchange.
-
-
Incubation and Data Collection:
-
Maintain the assays under controlled environmental conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).
-
Record mortality daily for a set period (e.g., 48 hours or longer).
-
Other parameters such as larval weight, food consumption (by weighing the diet before and after, accounting for water loss), and developmental progression can also be measured.
-
Protocol 2: Leaf Disk Choice Assay
This protocol is a general method adapted from standard antifeedant and leaf disk assay procedures.[3][5][15][17][18]
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in a solvent (e.g., acetone).
-
Create a series of dilutions from the stock solution to achieve your desired test concentrations.
-
The control solution should contain the solvent at the same concentration used in the treatment solutions.
-
-
Leaf Disk Preparation:
-
Use a cork borer or a sharp hole punch to cut uniform disks from fresh, healthy leaves (e.g., spinach, cabbage, or the host plant of the insect). Avoid major veins.[5]
-
-
Assay Setup:
-
In a petri dish lined with moist filter paper, place two leaf disks on opposite sides.
-
Dip one disk into a treatment solution for a few seconds and the other into the control solution.
-
Allow the solvent to evaporate completely in a fume hood.
-
Introduce a single, pre-starved insect larva into the center of the petri dish.
-
-
Incubation and Data Collection:
-
Place the petri dishes in a controlled environment.
-
After a set period (e.g., 24 hours), measure the area of each leaf disk consumed. This can be done using a leaf area meter or by scanning the disks and using image analysis software.
-
Calculate a feeding deterrence index (FDI) using the formula: FDI (%) = [ (C - T) / (C + T) ] * 100, where C is the area consumed of the control disk and T is the area consumed of the treated disk.
-
Visualizations
Caption: Experimental workflow for a typical this compound feeding assay.
Caption: Troubleshooting decision tree for assay variability.
Caption: Simplified mode of action pathway for this compound in insects.
References
- 1. benchchem.com [benchchem.com]
- 2. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. Antifeedant and toxic activity: Significance and symbolism [wisdomlib.org]
- 5. The Floating Disk Assay to Study Photosynthesis–an update – Wandering through Prairie Wonders [bradwilliamson.net]
- 6. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Exploring sources of inaccuracy and irreproducibility in the CDC bottle bioassay through direct insecticide quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. jast.modares.ac.ir [jast.modares.ac.ir]
- 15. sciencebuddies.org [sciencebuddies.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Precocene I in Insect Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Precocene I in insect research. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an anti-juvenile hormone (anti-JH) agent.[1][2] Its main on-target effect is the inhibition of juvenile hormone biosynthesis in the corpora allata (CA), the endocrine glands responsible for JH production in insects.[1][3][4] This is achieved through the inhibition of cytochrome P450 enzymes involved in the final steps of JH synthesis.[1][4] The resulting JH deficiency can lead to precocious metamorphosis in immature stages and sterility in adults.[1]
Q2: Besides its anti-JH effects, what are the known off-target effects of this compound?
This compound can elicit several off-target effects that are not directly related to the suppression of juvenile hormone. These include:
-
Modulation of Detoxification Enzymes: It can alter the activity of key detoxification enzymes such as cytochrome P450s, glutathione (B108866) S-transferases (GSTs), and esterases.[5][6]
-
General Toxicity and Mortality: At higher concentrations, this compound can cause significant mortality that may not be solely due to hormonal disruption.[2][7][8]
-
Antifeedant Activity: It can deter feeding in various insect species.[9][10][11]
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Behavioral Changes: this compound has been observed to cause behavioral alterations, such as reduced aggression, that are not reversed by JH replacement therapy.[3][7]
-
Gut Tissue Damage: Histological studies have shown that ingestion of this compound can lead to damage in the gut tissues of insects.[8][12]
Q3: Is the toxicity of this compound limited to the corpora allata?
While the corpora allata are a primary target for this compound's cytotoxic effects, evidence suggests its toxicity may be more general.[2] Some studies propose that the effects of precocenes might not be restricted to the CA and could be due to broader toxicity.
Troubleshooting Guides
Issue 1: Unexpectedly high or variable mortality in experimental subjects.
-
Possible Cause: The observed mortality may be a result of general toxicity rather than the specific anti-JH effect, especially at higher concentrations. Different insect species and even different developmental stages within the same species can have varying sensitivity to this compound.[2]
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Determine the LC50 (lethal concentration for 50% of the population) for your specific insect species and developmental stage. This will help you select a sublethal concentration that is effective for inducing anti-JH effects without causing excessive mortality.
-
Review Application Method: The method of application (e.g., topical, dietary) can influence the absorbed dose and subsequent toxicity. Ensure consistent application across all individuals.
-
Control for Solvent Effects: Always include a control group treated with the solvent used to dissolve this compound to rule out any toxic effects of the vehicle itself.
-
Issue 2: Experimental insects are not feeding or are consuming significantly less treated diet.
-
Possible Cause: this compound has known antifeedant properties, which can lead to reduced consumption of treated food.[9][10][11] This can complicate experiments where a specific dose needs to be ingested.
-
Troubleshooting Steps:
-
Choice of Application: If feeding deterrence is a major issue, consider alternative application methods such as topical application to ensure a more precise dosage.
-
No-Choice Feeding Assays: If dietary administration is necessary, conduct no-choice feeding assays where the treated diet is the only food source. Monitor food intake to quantify the actual amount of this compound ingested.
-
Palatability Enhancers: In some cases, the addition of feeding stimulants to the diet may help to mask the deterrent effect of this compound, but this should be carefully controlled for any potential interactions.
-
Issue 3: Inconsistent or unexpected changes in the expression or activity of detoxification enzymes.
-
Possible Cause: this compound has been shown to modulate the activity and expression of detoxification enzymes, including cytochrome P450s, GSTs, and esterases.[5][6] This can be an off-target effect that may interfere with studies on insecticide resistance or xenobiotic metabolism.
-
Troubleshooting Steps:
-
Establish a Baseline: Measure the basal activity of the detoxification enzymes of interest in your insect population before this compound treatment.
-
Time-Course Experiment: The effect of this compound on enzyme activity can be time-dependent. Conduct a time-course experiment to determine the optimal time point for observing the desired effect or to understand the dynamics of the off-target modulation.
-
Include Positive and Negative Controls: When assessing enzyme activity, include known inducers and inhibitors of the enzymes as positive and negative controls, respectively.
-
Quantitative Data on Off-Target Effects
The following table summarizes the off-target effects of this compound on the activity of detoxification enzymes in 3rd instar larvae of Spodoptera litura 48 hours post-treatment.
| Enzyme | Treatment | Mean Enzyme Activity ± SE | Fold Change vs. Control |
| α-Esterase | Control | 1.20 ± 0.08 | - |
| This compound | 1.90 ± 0.12 | 1.58 | |
| β-Esterase | Control | 1.33 ± 0.09 | - |
| This compound | 2.10 ± 0.14 | 1.58 | |
| Glutathione-S-Transferase (GST) | Control | 1.15 ± 0.07 | - |
| This compound | 1.52 ± 0.10 | 1.32 | |
| Cytochrome P450 | Control | 1.64 ± 0.11 | - |
| This compound | 2.31 ± 0.15 | 1.41 |
Data adapted from Shyam-Sundar et al., 2022.[5]
Experimental Protocols
Protocol 1: Dietary Toxicity Bioassay
This protocol is adapted from methodologies used to assess the toxicity of this compound in S. litura.[5]
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as 1% dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Artificial Diet: Prepare the standard artificial diet for your insect species.
-
Incorporation of this compound: While the diet is still in a liquid state (around 40-45°C), add the this compound stock solution to achieve the desired final concentrations. For the control group, add the same volume of the solvent (1% DMSO) to the diet.
-
Diet Dispensing: Dispense the treated and control diets into individual rearing containers and allow them to solidify.
-
Insect Introduction: Introduce one 3rd instar larva into each container. Use a minimum of 25 larvae per treatment group with at least five replications.
-
Incubation: Maintain the larvae under standard rearing conditions (e.g., temperature, humidity, photoperiod).
-
Data Collection: Record mortality at regular intervals (e.g., 24, 48, 72 hours) post-treatment.
Protocol 2: Cytochrome P450 Activity Assay
This protocol provides a general method for determining cytochrome P450 activity.
-
Homogenate Preparation: Homogenize whole insect bodies or specific tissues (e.g., midgut, fat body) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Centrifugation: Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will be used for the enzyme assay.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Enzyme Reaction: In a microplate well, mix the enzyme extract with a buffer containing a P450 substrate (e.g., p-nitroanisole).
-
Initiation of Reaction: Start the reaction by adding NADPH (a cofactor for P450 enzymes).
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Measurement: Measure the product of the reaction (e.g., p-nitrophenol for the p-nitroanisole O-demethylation assay) spectrophotometrically at a specific wavelength.
-
Calculation: Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
Visualizations
Caption: On-target vs. Off-target effects of this compound.
Caption: Workflow for detoxification enzyme activity assay.
References
- 1. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 2. innspub.net [innspub.net]
- 3. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jast.modares.ac.ir [jast.modares.ac.ir]
- 5. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and insect antifeedant activity of precocene derivatives with lactone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Precocene I & Non-Target Organism Impact Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Precocene I, focusing on minimizing its impact on non-target organisms. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.
Troubleshooting Guides and FAQs
This section addresses common questions and potential issues encountered during experiments with this compound.
Q1: What is the primary mechanism of action of this compound on target insects?
A1: this compound primarily acts as an anti-juvenile hormone (anti-JH) agent.[1][2][3] Its main target is the corpora allata (CA), the endocrine glands in insects responsible for synthesizing and secreting juvenile hormone (JH).[1][2] this compound inhibits the biosynthesis of JH by acting as a competitive inhibitor of cytochrome P450 enzymes involved in the final steps of JH synthesis.[2] This disruption of JH production leads to various developmental and reproductive abnormalities in target insects.
Q2: We are observing premature metamorphosis in our target insect larvae after this compound treatment. Is this expected?
A2: Yes, this is a classic effect of this compound. By inhibiting juvenile hormone production, this compound can induce precocious metamorphosis, causing larval or nymphal stages to molt into non-viable adult forms prematurely.[1]
Q3: Our experiments show reduced fecundity and sterility in adult target insects. Is this compound responsible for this?
A3: Absolutely. In adult insects, juvenile hormone is crucial for reproductive processes, including vitellogenesis (yolk protein production) and ovarian development.[4] By suppressing JH levels, this compound can lead to reduced ovarian activation, decreased egg laying, and in some cases, complete sterility.[5]
Q4: We are concerned about the impact of this compound on beneficial insects in our experimental setup. What is known about its toxicity to non-target organisms?
A4: this compound is considered to have selective toxicity, with generally lower impacts on non-target organisms compared to broad-spectrum conventional insecticides.[6] However, it is not entirely without effect. For instance, studies on the bumblebee Bombus terrestris have shown that this compound can decrease JH titers and ovarian activation.[4][7][8] Research on the earthworm Eisenia fetida indicates lower mortality compared to chemical pesticides like cypermethrin (B145020) and monocrotophos.[9] It is crucial to conduct specific risk assessments for any beneficial organisms relevant to your research.
Q5: How can we minimize the exposure of non-target organisms to this compound during our experiments?
A5: Minimizing non-target exposure is key to responsible research. Consider the following strategies:
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Targeted Application: If possible, apply this compound directly to the target organism or its immediate habitat, avoiding broad application.
-
Controlled-Release Formulations: While specific formulations for this compound are not widely documented in the literature, principles of controlled-release technology can be applied. Microencapsulation or the use of matrix-based formulations can help in the slow and targeted release of the compound, reducing its immediate bioavailability in the wider environment.[4][10][11][12][13][14][15]
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Timing of Application: Apply this compound at a time when non-target organisms are least active or absent.
-
Containment: In laboratory or greenhouse settings, ensure proper containment to prevent the spread of this compound outside the experimental area.
Q6: What are the best practices for preparing a this compound solution for our experiments?
A6: this compound is a lipophilic compound. For in vitro studies, it is typically dissolved in an organic solvent like acetone (B3395972) or dimethylformamide (DMF) before being added to the aqueous culture medium. For topical applications on insects, acetone is a common solvent. When preparing solutions, always start with a small amount of solvent to fully dissolve the this compound before diluting it to the final concentration. Ensure the final solvent concentration in your experimental setup is low enough to not cause toxic effects on its own. A solvent control group is essential in your experimental design.
Q7: We are not observing the expected anti-juvenile hormone effects in our target insect. What could be the reason?
A7: Several factors could contribute to a lack of efficacy:
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Insect Species and Developmental Stage: The sensitivity to this compound can vary significantly between insect species and even between different developmental stages of the same species. Some insects may have metabolic pathways that rapidly detoxify the compound.
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Dosage: The applied concentration might be too low to effectively inhibit JH biosynthesis. A dose-response study is recommended to determine the optimal concentration.
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Compound Stability: this compound can be sensitive to light and degradation. Ensure you are using a fresh, properly stored compound.
-
Application Method: The method of application (e.g., topical, feeding) can influence the amount of compound that reaches the target site.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound against a target pest and its toxicity to a non-target organism.
Table 1: Efficacy of this compound against the Tobacco Cutworm (Spodoptera litura)
| Larval Instar | Concentration (ppm) | Mortality (%) | Reference |
| Second | 60 | 97 | [9] |
| Third | 60 | 87 | [9] |
| Fourth | 60 | 81 | [9] |
| Third | 23.2 (LC50) | 50 | [9] |
Table 2: Acute Toxicity of this compound and Conventional Pesticides to the Earthworm (Eisenia fetida)
| Compound | Concentration (ppm) | Exposure Time (hours) | Mortality (%) | Reference |
| This compound | 50 | 24 | 7 | [9] |
| 100 | 24 | 9 | [9] | |
| 50 | 48 | 12 | [9] | |
| 100 | 48 | 16 | [9] | |
| Cypermethrin | 10 | 24 | 65 | [9] |
| 10 | 48 | 78 | [9] | |
| Monocrotophos | 10 | 24 | 71 | [9] |
| 10 | 48 | 86 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound.
Protocol 1: In Vitro Juvenile Hormone (JH) Biosynthesis Inhibition Assay
This protocol is adapted from methods used to study JH biosynthesis in insect corpora allata.[1][16][17]
Objective: To determine the direct inhibitory effect of this compound on JH biosynthesis in the corpora allata (CA) of a target or non-target insect.
Materials:
-
Insect dissection tools (forceps, microscissors)
-
Dissection microscope
-
Incubation medium (e.g., TC-199 or Grace's Insect Medium) supplemented with Ficoll and bovine serum albumin (BSA)
-
L-[methyl-³H]methionine (radiolabeled precursor)
-
This compound stock solution (dissolved in acetone or DMF)
-
Isooctane (B107328) or hexane (B92381) for extraction
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Control solvent (acetone or DMF)
Procedure:
-
Dissection: Dissect out the corpora allata from the insect of interest under sterile conditions in the incubation medium.
-
Pre-incubation: Place the dissected glands in fresh medium and pre-incubate for 30 minutes at 28°C to allow them to recover from the dissection stress.
-
Treatment: Transfer individual or small groups of glands to fresh medium containing different concentrations of this compound. Include a solvent control group.
-
Radiolabeling: Add L-[methyl-³H]methionine to each incubation tube to a final concentration of approximately 5 µM.
-
Incubation: Incubate the glands for 3-4 hours at 28°C.
-
Extraction: Stop the reaction by adding 500 µL of isooctane (or hexane) to each tube. Vortex vigorously for 1 minute to extract the newly synthesized radiolabeled JH.
-
Separation: Spot the organic phase onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) 7:3).
-
Quantification: Scrape the silica from the area of the TLC plate corresponding to the JH standard into a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the rate of JH synthesis as fmol/gland/hour. Calculate the percent inhibition of JH synthesis for each this compound concentration relative to the solvent control.
Protocol 2: Earthworm Reproduction Test (Adapted from OECD Guideline 222)
This protocol outlines a method to assess the sublethal effects of this compound on the reproduction of Eisenia fetida.
Objective: To determine the No Observed Effect Concentration (NOEC) and the ECx (concentration causing x% effect) of this compound on the reproductive output of earthworms.
Materials:
-
Adult Eisenia fetida with a well-developed clitellum.
-
Artificial soil (as per OECD 222 guidelines: 70% sand, 20% kaolin (B608303) clay, 10% sphagnum peat).
-
This compound.
-
Organic solvent (e.g., acetone) for applying the test substance.
-
Food for the earthworms (e.g., finely ground cow manure).
-
Test containers (e.g., 1 L glass beakers).
-
Controlled environment chamber (20 ± 2°C, continuous light).
Procedure:
-
Soil Preparation: Prepare the artificial soil and adjust the pH to 6.0 ± 0.5.
-
Test Substance Application: Prepare a series of soil concentrations of this compound. Dissolve the required amount of this compound in a small volume of solvent and thoroughly mix it with the soil. Allow the solvent to evaporate completely. A solvent control and a negative (water only) control should be prepared.
-
Acclimatization: Acclimatize the adult earthworms in untreated artificial soil for 24 hours.
-
Test Initiation: Add 500 g of the treated or control soil to each test container. Introduce 10 adult earthworms into each container.
-
Exposure Period (4 weeks): Maintain the test containers in the controlled environment chamber. Add food to the soil surface weekly. Check for and record mortality and any behavioral abnormalities.
-
Adult Removal: After 4 weeks, carefully remove the adult worms from the soil. Count and weigh the surviving adults.
-
Incubation Period (4 weeks): Return the soil to the test containers and incubate for another 4 weeks under the same conditions to allow any cocoons to hatch.
-
Juvenile Counting: After the 4-week incubation period, carefully search the soil and count the number of juvenile earthworms.
-
Data Analysis: Analyze the data for adult mortality, change in adult biomass, and the number of juveniles produced. Determine the NOEC and calculate the ECx for reproduction.
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Mechanism of action of this compound, inhibiting cytochrome P450 in the corpora allata.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of insect anti-juvenile hormones in plants.?2U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 5. agronomyjournals.com [agronomyjournals.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Stage-specific action of juvenile hormone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management [mdpi.com]
- 11. Acute toxicity test with Daphnia magna: an alternative to mammals in the prescreening of chemical toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MXPA98003095A - Preparation of a microencapsulated insecticide and a procedure for preparation - Google Patents [patents.google.com]
- 13. ENVIRONMENTAL [oasis-lmc.org]
- 14. researchgate.net [researchgate.net]
- 15. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. trjfas.org [trjfas.org]
how to handle high mortality rates in Precocene I experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high mortality rates in Precocene I experiments.
Troubleshooting Guide: High Mortality Rates
High mortality in control or experimental groups can compromise the validity of your results. This guide provides a systematic approach to identifying and resolving common issues.
Question: My insects are dying at a high rate across all experimental groups, including the controls. What should I do?
Answer: High background mortality suggests a systemic issue with your experimental setup or insect population. Systematically check the following:
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Insect Health: Ensure your insect colony is healthy and free from disease. Unhealthy or stressed insects are more susceptible to any experimental manipulation.
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Handling Stress: Minimize handling of the insects. Excessive manipulation can cause physical injury and stress, leading to mortality.
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Rearing Conditions: Verify that temperature, humidity, and photoperiod are optimal for your insect species and are stable throughout the experiment.
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Solvent Toxicity: If you are using a solvent like acetone (B3395972) or DMSO to dissolve this compound, ensure you have a solvent-only control group. High mortality in this group points to solvent toxicity at the concentration used. Consider using a lower concentration or a different solvent.
Question: I'm observing very high mortality in my this compound treated groups, even at low concentrations. What could be the cause?
Answer: If your control and solvent-only groups have low mortality, the issue likely lies with the application or dosage of this compound.
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Dose Range Finding: You may be operating in a toxic range for your specific insect species and life stage. It is crucial to perform a dose-response study to determine the appropriate concentration range, including the LC50 (lethal concentration for 50% of the population).
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Species and Life Stage Sensitivity: Susceptibility to this compound varies significantly between insect species and developmental stages. For example, hemimetabolous insects and earlier larval instars of holometabolous insects are often more sensitive.[1]
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Application Method: The method of application (topical, feeding, injection) can greatly influence the effective dose received by the insect. Ensure your application method is precise and repeatable. For feeding assays, confirm that the insects are consuming the treated diet.
A logical workflow for troubleshooting unexpected high mortality is presented below.
Caption: Troubleshooting workflow for high mortality in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to mortality?
This compound is an anti-juvenile hormone (JH) agent. It is metabolized by cytochrome P450 enzymes in the insect's corpora allata (the gland that produces JH) into a highly reactive epoxide.[2] This epoxide alkylates and destroys the cells of the corpora allata, leading to a drop in JH levels.[2] This disruption of hormonal balance can cause:
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Precocious metamorphosis into sterile adults.
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Inhibition of ovarian development.
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Disruption of molting.[1]
These physiological disruptions can ultimately lead to insect death.
The simplified signaling pathway for this compound induced toxicity is as follows:
Caption: Mechanism of this compound cytotoxicity in the corpora allata.
Q2: How long should I wait to assess mortality after this compound application?
The lethal effects of this compound may not be immediate and can depend on the insect's developmental stage and metabolism. It is recommended to assess mortality at multiple time points, such as 24, 48, 72, and even 96 hours post-application.[5][6] For some compounds and insect species, mortality may be delayed, and a single early time point could underestimate the compound's toxicity.[6]
Q3: Are there standard protocols for this compound bioassays?
While a single universal protocol does not exist due to species-specific differences, the following methodologies are commonly cited and can be adapted.
Data Presentation: this compound Toxicity
The following tables summarize reported toxicity data for this compound against various insect species. This data can serve as a starting point for designing your dose-response experiments.
Table 1: Topical Application Toxicity of this compound
| Insect Species | Life Stage | LD50 Value | Reference |
| Spodoptera littoralis | 5th Instar Larva | 70.48 µ g/larva | [1][7] |
| Spodoptera littoralis | 6th Instar Larva | 234.96 µ g/larva | [1][7] |
Table 2: Feeding Assay and Egg Dip Toxicity of this compound
| Insect Species | Life Stage | Method | LC50 Value | Reference |
| Spodoptera litura | 3rd Instar Larva | Leaf Dip | 23.2 ppm | [3][4] |
| Eurygaster integriceps | 2-day old eggs | Egg Dip | 15.4 µg/mL | [2][8] |
| Eurygaster integriceps | 5-day old eggs | Egg Dip | 15.0 µg/mL | [2][8] |
Experimental Protocols
Below are detailed methodologies for common this compound administration routes.
Protocol 1: Topical Application Bioassay
This method is suitable for insects with a permeable cuticle, such as lepidopteran larvae.
-
Preparation of this compound Solutions:
-
Dissolve this compound in a volatile solvent like acetone to create a stock solution.
-
Perform serial dilutions from the stock solution to obtain a range of at least 5-7 test concentrations.
-
Prepare a solvent-only control (acetone).
-
-
Application:
-
Use a microapplicator to apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thoracic region of the insect.[1]
-
Treat a control group with the solvent alone.
-
Have an untreated control group to monitor background mortality.
-
-
Incubation and Assessment:
-
Place individual insects in ventilated containers with access to a food source.
-
Maintain under controlled environmental conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).[5]
-
Record mortality at 24, 48, and 72-hour intervals.
-
Protocol 2: Leaf Dip Bioassay (Feeding Assay)
This method is effective for phytophagous (plant-eating) insects.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Create serial dilutions in water, adding a small amount of a non-ionic surfactant to ensure even coating of the leaves.
-
The control solution should contain the same concentration of solvent and surfactant as the test solutions.
-
-
Leaf Treatment:
-
Insect Exposure:
-
Place one dried, treated leaf into a petri dish or ventilated container.
-
Introduce a known number of healthy, synchronized insects (e.g., 3rd instar larvae).
-
Ensure a minimum of 3-4 replicates per concentration.
-
-
Incubation and Assessment:
-
Maintain under controlled environmental conditions.
-
Assess mortality at regular intervals (24, 48, 72 hours).
-
The general workflow for a successful bioassay is outlined below:
Caption: General experimental workflow for this compound bioassays.
References
- 1. innspub.net [innspub.net]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
Technical Support Center: Refining Precocene I Topical Application Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the topical application of Precocene I. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (7-methoxy-2,2-dimethylchromene) is a naturally occurring chromene derivative found in plants of the genus Ageratum.[1][2][3] It acts as an anti-juvenile hormone (anti-JH) agent in insects.[4][5] Its primary mechanism of action is the inhibition of juvenile hormone (JH) biosynthesis in the corpora allata (CA), the endocrine glands responsible for JH production.[4][6] this compound is metabolized by cytochrome P450 monooxygenases within the CA to a highly reactive epoxide.[4][6] This epoxide then alkylates cellular components, leading to cytotoxicity and the destruction of the CA cells, thereby halting JH production.[4][6]
Q2: What are the expected biological effects of successful this compound topical application?
A2: By inhibiting juvenile hormone production, this compound can induce a range of physiological and developmental effects in susceptible insects, including:
-
Precocious metamorphosis: Immature insects may prematurely molt into non-viable adult forms.
-
Sterilization of adult insects: Inhibition of JH can disrupt reproductive processes such as ovarian development.[4]
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Morphological abnormalities: Treated insects may exhibit deformities, such as malformed wings or cuticle.[4]
-
Induction of diapause or altered social behaviors. [5]
Q3: Which solvents are recommended for dissolving this compound for topical application?
A3: Acetone (B3395972) is the most commonly used solvent for topical application of this compound in laboratory settings due to its volatility and relative low toxicity to many insect species.[7][8] Other organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) can also be used, particularly for creating stock solutions.[9][10]
Q4: Is this compound stable in solution?
A4: this compound is generally stable in organic solvents like acetone when stored under appropriate conditions (e.g., in the dark at -20°C). However, prolonged exposure to light and air can lead to degradation. It is recommended to prepare fresh dilutions from a stock solution for each experiment and to store stock solutions in small, tightly sealed vials to minimize evaporation and contamination.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and topical application of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| This compound does not fully dissolve in the solvent. | - The concentration exceeds the solubility limit.- The solvent quality is poor (e.g., contains water).- Insufficient mixing. | - Verify Solubility: While precise quantitative data is scarce, if saturation is suspected, try gently warming the solution or using a higher volume of solvent. For stock solutions, DMSO is known for its high solubilizing power for many organic compounds.[10]- Use Anhydrous Solvent: Ensure you are using a high-purity, anhydrous solvent, as water can reduce the solubility of hydrophobic compounds.[12]- Improve Mixing: Use a vortex mixer or sonicator to aid dissolution.[10] |
| The solution appears cloudy or forms a precipitate upon dilution. | - "Salting out" effect when a concentrated organic stock is diluted into an aqueous or semi-aqueous buffer.- Temperature changes affecting solubility. | - Optimize Dilution: Instead of a single large dilution, perform serial dilutions.[13] Add the stock solution dropwise to the diluent while vortexing to ensure rapid mixing.[14]- Maintain Constant Temperature: Ensure all solutions are at a stable temperature throughout the preparation and application process.[10] |
| Crystallization of the compound on the insect cuticle after application. | - The solvent evaporates too quickly, leaving behind a supersaturated concentration of this compound.- The application volume is too large for the surface area. | - Use a Co-solvent: Consider adding a small percentage of a less volatile, non-toxic solvent (e.g., a high-boiling point oil) to the acetone to slow down evaporation. Adjuvants like crop oils can also help in the absorption of lipophilic compounds.[15][16]- Reduce Application Volume: Use the smallest effective volume possible (typically 0.1 - 1 µL for many insects) to minimize the amount of solute left after evaporation.[17]- Test Different Application Sites: The epicuticular wax composition can vary across the insect's body, potentially affecting absorption.[18] |
| Inconsistent results or high variability between individuals. | - Inaccurate dosing due to improper microapplicator calibration.- Variation in insect size/weight.- Inconsistent application site.- Rapid degradation of the active compound. | - Calibrate Equipment: Regularly calibrate your microapplicator to ensure accurate and consistent droplet size.[19]- Normalize by Weight: Dose insects on a µg/g of body weight basis to account for size variations.[19]- Standardize Application Site: Consistently apply the droplet to the same location on each insect (e.g., the thoracic notum).[17]- Prepare Fresh Solutions: Use freshly prepared dilutions for each experiment to avoid issues with compound degradation.[11] |
| High mortality in the control (solvent-only) group. | - The solvent is toxic to the insect species at the volume applied.- Mechanical injury during handling or application. | - Test Solvent Toxicity: Before the main experiment, run a dose-response test with the solvent alone to determine a non-lethal volume.[8]- Refine Handling Technique: Practice handling and application on a separate group of insects to minimize stress and physical damage. Ensure anesthetized insects are not kept on ice for too long, as this can affect recovery.[17] |
| No observable effect at expected effective doses. | - The insect species is insensitive to this compound.- Poor absorption through the insect's cuticle.- The compound has degraded. | - Confirm Species Sensitivity: Review literature to confirm that the chosen insect species is known to be sensitive to precocenes. Some insects have mechanisms to detoxify precocenes.[5]- Enhance Penetration: The use of adjuvants like organosilicone surfactants can improve the penetration of lipophilic compounds through the waxy cuticle.[20]- Check Compound Integrity: If possible, verify the purity and integrity of your this compound stock using analytical methods. |
| Signs of irritation at the application site (e.g., blackening, cuticle deformation). | - The solvent or the compound itself is causing a localized toxic or irritant reaction. | - Observe and Document: Note any changes in the cuticle at the application site. Localized hyperpigmentation (browning or blackening) can be a sign of a chemical burn or toxic reaction.[21]- Reduce Concentration/Volume: Test lower concentrations and/or smaller application volumes to see if the irritation is dose-dependent.- Switch Solvents: If the solvent is suspected, test an alternative solvent for its irritant potential. |
Quantitative Data Summary
The following tables summarize key quantitative data for the topical application of this compound, compiled from various research articles.
Table 1: Topical Application Dosages of this compound in Various Insect Species
| Insect Species | Instar/Stage | Solvent | Dosage Range | Observed Effects | Reference(s) |
| Spodoptera littoralis | 5th & 6th Instar Larvae | Acetone | 15 - 150 µ g/larva | Mortality, growth inhibition, morphogenetic abnormalities | [7] |
| Eurygaster integriceps | Eggs | Acetone | 1 - 50 µg/mL (dip) | Egg and nymphal mortality, morphological changes | [4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O₂ | [22][23] |
| Molecular Weight | 190.24 g/mol | [22][23] |
| Appearance | Pale green solid | [22] |
| Melting Point | 42 - 46 °C | [22] |
| Boiling Point | 68 °C at 0.1 mmHg | [23] |
| Density | 1.052 g/mL at 25 °C | [23] |
| Solubility | Soluble in acetone, ethanol, DMSO, and other organic solvents. Insoluble in water. | [9][22] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 1% (w/v) stock solution of this compound in acetone and subsequent serial dilutions.
Materials:
-
This compound (solid)
-
Analytical grade acetone
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Micropipettes
Procedure:
-
Prepare 1% Stock Solution:
-
Weigh 10 mg of this compound and place it into a clean glass vial.
-
Add 1 mL of acetone to the vial.
-
Cap the vial tightly and vortex until the solid is completely dissolved. This is your 1% (10 µg/µL) stock solution.
-
-
Perform Serial Dilutions:
-
Label a series of vials for your desired concentrations.
-
To create a 0.1% solution, transfer 100 µL of the 1% stock solution into a new vial and add 900 µL of acetone. Vortex to mix.
-
Continue this process to create a dilution series as required for your dose-response experiments. For example, to make a 0.01% solution, take 100 µL of the 0.1% solution and add 900 µL of acetone.[24]
-
-
Storage:
-
Store the stock solution and dilutions in tightly sealed glass vials at -20°C, protected from light. It is best practice to prepare fresh dilutions for each experiment.[11]
-
Protocol 2: Topical Application of this compound to Insects
This protocol provides a general method for the topical application of this compound to insects, which can be adapted based on the target species and experimental design.
Materials:
-
This compound working solutions in acetone
-
Acetone (for control group)
-
Insects of a uniform age and stage
-
Microapplicator with a calibrated syringe
-
Anesthesia equipment (e.g., CO₂, ice)
-
Forceps or a fine brush for handling insects
-
Ventilated recovery containers with food and water
Procedure:
-
Anesthetize Insects: Anesthetize a small group of insects using CO₂ or by placing them on a cold surface (e.g., a petri dish on ice).[17]
-
Calibrate Microapplicator: Ensure your microapplicator is calibrated to deliver the desired volume (e.g., 0.5 µL or 1 µL) accurately.
-
Application:
-
Gently hold the anesthetized insect using forceps or position it on the cold surface.
-
Apply a single, precise droplet of the this compound solution to a consistent location on the dorsal thorax of the insect.[17]
-
For the control group, apply an equal volume of acetone.
-
-
Recovery:
-
Place the treated insects in a clean, ventilated container for recovery. Provide access to food and water.
-
-
Observation:
-
Monitor the insects at regular intervals (e.g., 24, 48, 72 hours) for mortality, behavioral changes, and developmental abnormalities.[7]
-
Mandatory Visualizations
Juvenile Hormone Biosynthesis Pathway and this compound Inhibition
References
- 1. A Look at Adjuvants for Increasing Pesticide Effectiveness - Griffin Fertilizer [griffinfertilizer.com]
- 2. This compound | C12H14O2 | CID 28619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 4. jast.modares.ac.ir [jast.modares.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchmap.jp [researchmap.jp]
- 13. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. extension.psu.edu [extension.psu.edu]
- 16. hort.cornell.edu [hort.cornell.edu]
- 17. Increasing Pesticide Effectiveness With Adjuvants - Citrus Industry Magazine [citrusindustry.net]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. Spray-tank Adjuvants | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 21. Insect Bites - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. This compound (CAS 17598-02-6) High Purity (99%) Pale Green Solid at Best Price [nacchemical.com]
- 23. This compound 99 17598-02-6 [sigmaaldrich.com]
- 24. innovationtoimpact.org [innovationtoimpact.org]
avoiding degradation of Precocene I during experiments
Welcome to the Technical Support Center for Precocene I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chromene compound originally isolated from the plant Ageratum houstonianum.[1] Its primary mechanism of action is the inhibition of juvenile hormone (JH) biosynthesis in insects.[1] It acts as a pro-allatocidin, meaning it is metabolized by cytochrome P450 enzymes within the insect's corpora allata (the glands that produce JH) into a highly reactive epoxide. This reactive intermediate then alkylates and destroys the corpora allata cells, leading to a deficiency in JH.[1] This disruption of hormonal balance can induce precocious metamorphosis in larval stages and sterility in adult insects.[1]
Q2: What are the general recommendations for storing this compound?
To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly closed to prevent exposure to moisture and air. This compound is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents.
Q3: What solvents are recommended for dissolving this compound?
Based on experimental protocols, acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents for dissolving this compound for use in insect bioassays.[2][3][4][5] For dietary administration, a 1% DMSO solution has been used to dissolve this compound before adding it to an artificial diet.[3][5] For topical applications, acetone is a frequently used solvent.[2][4][6]
Q4: Is this compound sensitive to light?
Troubleshooting Guide: Degradation of this compound in Experiments
This guide provides a question-and-answer format to troubleshoot potential degradation issues with this compound during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of biological activity in stored this compound solution. | Solvent Evaporation: If the container is not tightly sealed, solvent can evaporate, leading to an increase in the concentration of this compound and potential precipitation or degradation. | - Ensure the container is always tightly sealed after use.- For long-term storage, consider using parafilm to seal the container lid.- Visually inspect the solution for any signs of precipitation before use. |
| Improper Storage Temperature: Storing solutions at room temperature for extended periods may accelerate degradation. | - Store stock solutions of this compound at -20°C for long-term storage.- For daily use, aliquots can be stored at 4°C for a limited time. Avoid repeated freeze-thaw cycles. | |
| Chemical Reaction with Solvent: Although acetone and DMSO are commonly used, prolonged storage in solution could potentially lead to slow degradation, depending on the purity of the solvent. | - Prepare fresh solutions for each experiment whenever possible.- Use high-purity, anhydrous solvents to minimize potential reactions. | |
| Inconsistent experimental results between batches. | Degradation during the experiment: Exposure to harsh experimental conditions could lead to degradation. | - Temperature: Avoid exposing this compound solutions to high temperatures.- pH: The stability of chromene derivatives can be pH-dependent. If working with aqueous solutions or buffers, ensure the pH is suitable. While specific data for this compound is unavailable, it is advisable to buffer solutions and maintain a consistent pH across experiments.- Light: As a precaution, minimize light exposure during experiments. |
| Contamination: Contamination of the stock solution or experimental setup can lead to degradation or interfere with the biological activity. | - Use sterile techniques when preparing and handling solutions.- Ensure all glassware and equipment are clean and dry. | |
| Visible changes in the this compound solution (e.g., color change, precipitation). | Degradation or Insolubility: This could indicate chemical degradation or that the compound has precipitated out of solution. | - If the solution has changed color, it is a strong indicator of degradation, and it should be discarded.- If precipitation is observed, gently warm the solution and vortex to see if it redissolves. If it does not, it may have degraded or exceeded its solubility limit. Consider preparing a fresh, more dilute solution. |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound, with an emphasis on minimizing degradation.
Protocol 1: Topical Application of this compound to Insects
This protocol is adapted from studies on Spodoptera littoralis.[2]
Materials:
-
This compound
-
Acetone (analytical grade)
-
Microapplicator
-
Glass vials
-
Insects of the desired species and developmental stage
Methodology:
-
Preparation of Stock Solution:
-
Dissolve a known weight of this compound in a specific volume of acetone to create a high-concentration stock solution. For example, dissolve 10 mg of this compound in 1 ml of acetone to get a 10 µg/µl solution.
-
Store the stock solution in a tightly sealed amber glass vial at -20°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the stock solution with acetone to achieve the desired concentrations for your bioassay.
-
Keep the working solutions on ice and protected from light during the experiment.
-
-
Topical Application:
-
Calibrate the microapplicator to deliver the desired volume (e.g., 1 µl).
-
Apply the desired dose of this compound solution to the dorsal thoracic region of the insect.
-
A control group should be treated with the same volume of acetone only.
-
-
Post-application:
-
House the treated insects under standard rearing conditions and provide them with an appropriate diet.
-
Observe the insects at regular intervals for developmental changes, mortality, or other biological effects.
-
Protocol 2: Dietary Administration of this compound to Insects
This protocol is based on studies involving Spodoptera litura.[3][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Artificial insect diet
-
Mixing container
-
Diet dispensing equipment
Methodology:
-
Preparation of this compound Solution:
-
Dissolve this compound in 1% DMSO to the desired stock concentration.
-
-
Incorporation into Diet:
-
Prepare the artificial diet according to the standard protocol for your insect species.
-
While the diet is still in a liquid or semi-liquid state and has cooled to a temperature that will not cause thermal degradation of this compound (e.g., below 50°C), add the appropriate volume of the this compound/DMSO solution.
-
For the control group, add the same volume of 1% DMSO without this compound to the diet.
-
Thoroughly mix the diet to ensure a homogenous distribution of this compound.
-
-
Diet Dispensing and Insect Rearing:
-
Dispense the diet into rearing containers and allow it to solidify.
-
Introduce the insects to the diet.
-
Maintain the insects under controlled environmental conditions and monitor for effects.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced chemical allatectomy.
Experimental Workflow for Topical Application
Caption: Workflow for a typical topical application experiment.
Logical Relationship for Troubleshooting Degradation
Caption: Troubleshooting logic for this compound degradation.
References
- 1. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 2. innspub.net [innspub.net]
- 3. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 4. jast.modares.ac.ir [jast.modares.ac.ir]
- 5. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Visible‐Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Precocene I Dose-Response Analysis: Technical Support Center
Welcome to the technical support center for Precocene I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding dose-response analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily functions as an anti-juvenile hormone (JH) agent.[1] Its main target is the corpora allata (CA), the endocrine glands in insects responsible for synthesizing juvenile hormone.[1][2] this compound is metabolized within the CA by cytochrome P450 enzymes into a highly reactive epoxide. This metabolite alkylates cellular components, leading to profound cytotoxicity and the destruction of the gland's parenchymal cells.[1] This destruction halts JH production, leading to JH deficiency, which can induce effects like precocious metamorphosis in immature insects and sterility in adults.[1]
Q2: I am observing a non-linear, U-shaped, or inverted U-shaped dose-response curve. What could be the cause?
A2: This phenomenon is likely a biphasic dose-response, often referred to as hormesis. Hormesis is characterized by a low-dose stimulation and a high-dose inhibition.[3] With this compound, low concentrations might trigger adaptive responses or have subtle off-target effects, while higher concentrations lead to the expected inhibitory and cytotoxic effects. One study noted that effects were negatively correlated with concentration at certain sub-lethal doses, indicating a complex, non-linear relationship.[4] To investigate this, it is crucial to expand the range of concentrations tested, using a tighter spacing of doses in the lower range to accurately characterize the biphasic nature of the response.
Q3: My experiment is showing high mortality or cell death even at concentrations where I expect to see specific anti-JH effects. How can I differentiate between targeted cytotoxicity on the corpora allata and general toxicity?
A3: This is a common issue, as the mechanism of this compound is inherently cytotoxic to the corpora allata.[1][2] However, at higher concentrations, it can exert general toxicity that masks the specific anti-JH effects.[5] For example, one study on bumble bees observed over 50% mortality at a 6 mg dose, forcing the use of a lower 3 mg dose for experimentation.[5]
To distinguish between these effects, you should:
-
Establish a toxicity baseline: Run a standard cytotoxicity assay (e.g., MTT, Neutral Red Uptake, or ATP content assay) in parallel with your primary endpoint measurement.[6] This will help you determine the concentration at which general cytotoxicity becomes a confounding factor.
-
Use a control compound: If possible, use a non-cytotoxic JH inhibitor or a compound with a different mechanism of action to compare results.
-
Perform histological analysis: For in-vivo studies, histological examination of the corpora allata can confirm targeted cell death, while examination of other tissues (e.g., fat body, midgut) can reveal signs of general toxicity.
Q4: What are the known off-target effects of this compound?
A4: While the primary target is the corpora allata, this compound is known to have broader physiological effects. Research has shown it can modulate the activity of various detoxification enzymes, such as esterases and glutathione-S-transferases (GST), and alter the expression of multiple cytochrome P450 genes not exclusive to the corpora allata.[7][8] These off-target effects can contribute to the overall physiological response and may complicate the interpretation of dose-response data, especially if the endpoint being measured is sensitive to these pathways.
Troubleshooting Guide
Problem: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | This compound is a pale green solid or liquid.[9][10] Ensure accurate weighing and dilution. Given its density of ~1.052 g/mL, volumetric measurements of the pure compound should be handled with care.[9][10] |
| Poor Solubility | This compound has poor water solubility. It is typically dissolved in an organic solvent like DMSO, acetone, or ethanol (B145695) to create a stock solution before being diluted in the aqueous experimental medium.[7] Ensure the final solvent concentration is low and consistent across all treatment groups, including a solvent-only control. |
| Compound Instability | Once diluted in aqueous media, this compound may degrade or precipitate. Prepare fresh dilutions for each experiment from a stable stock solution. Protect solutions from light and store them appropriately. |
| Biological Variability | The sensitivity to this compound can vary significantly between insect species, developmental stages, and even strains.[11][12] Ensure that the age and developmental stage of the test organisms are tightly controlled. |
Quantitative Data Summary
The effective and lethal concentrations of this compound vary widely depending on the organism and application method. The following table summarizes reported values from the literature.
| Organism | Stage | Assay Type | Value | Reference |
| Spodoptera littoralis | 5th Instar Larva | Topical LD50 | 70.48 µ g/larva | [11][12] |
| Spodoptera littoralis | 6th Instar Larva | Topical LD50 | 234.96 µ g/larva | [12] |
| Eurygaster integriceps | Egg (5-day old) | Bioassay LC50 | 15.0 µg/mL | [13] |
| Spodoptera litura | Larva | Dietary LC50 | 78.05 mg/L | [7] |
| Desmosstachya bipinnata | 3rd Instar Larva | Dietary LC50 | 23.2 ppm | [4] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol helps determine the concentration range at which this compound exhibits general cytotoxicity, which is crucial for interpreting dose-response data.
-
Cell Plating: Seed cells (e.g., insect cell line like Sf9 or a relevant mammalian cell line for toxicity screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.5% and is consistent across all wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions. Include wells for untreated controls and solvent-only controls. Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at the appropriate temperature until purple formazan (B1609692) crystals form.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot the concentration-response curve to determine the TC50 (Toxic Concentration 50%).
Visualizations
Caption: Mechanism of action of this compound leading to juvenile hormone deficiency.
Caption: Experimental workflow for a this compound dose-response analysis.
Caption: Troubleshooting decision tree for this compound dose-response issues.
References
- 1. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. Preconditioning is hormesis part I: Documentation, dose-response features and mechanistic foundations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (CAS 17598-02-6) High Purity (99%) Pale Green Solid at Best Price [nacchemical.com]
- 10. This compound 99 17598-02-6 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. innspub.net [innspub.net]
- 13. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
Technical Support Center: Interpreting Sublethal Effects of Precocene I Exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Precocene I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chromene derivative originally isolated from plants like Ageratum houstonianum.[1] Its primary mechanism of action is the disruption of juvenile hormone (JH) biosynthesis in insects.[2][3] It achieves this by acting as a suicide substrate for the cytochrome P450 enzymes in the corpora allata (the glands that produce JH), leading to the destruction of these glands and a subsequent deficiency in JH.[1][2]
Q2: What are the most common sublethal effects observed after this compound exposure?
Sublethal exposure to this compound can lead to a variety of effects, primarily due to JH deficiency. These include:
-
Precocious metamorphosis: Immature insect stages may prematurely molt into adult forms.[2]
-
Sterility in adults: It can inhibit ovarian activation and reduce fecundity (the number of eggs laid).[2][3][4][5]
-
Developmental delays: In some species, it can prolong the nymphal period.[1][2]
-
Morphological deformities: Treated insects may exhibit incomplete ecdysis (molting), deformed wings, or other abnormalities.[1][2]
-
Behavioral changes: Effects can include reduced aggression and altered feeding behavior.[4][5]
Q3: Does this compound only affect juvenile hormone pathways?
While the primary target is JH biosynthesis, sublethal this compound exposure can also influence other physiological processes. For instance, it has been shown to modulate the expression of cytochrome P450 genes involved in detoxification and can alter the activity of enzymes like esterases and glutathione-S-transferase (GST).[6][7]
Troubleshooting Guides
Issue: High mortality in control groups treated with the vehicle (e.g., DMSO or acetone).
-
Q: My control group is showing significant mortality after being treated with the solvent used to dissolve this compound. What could be the cause?
-
A: The solvent itself might be toxic to the insect species at the concentration used. It is crucial to run preliminary tests with the solvent alone to determine a safe concentration. For example, some protocols specify using 1% dimethyl sulfoxide (B87167) (DMSO).[6] Ensure the solvent has completely evaporated before introducing the insects, especially in feeding assays.
-
Issue: Inconsistent or no observable effects at expected sublethal concentrations.
-
Q: I am not observing the expected effects like precocious metamorphosis or reduced fecundity, even at concentrations reported in the literature. Why might this be happening?
-
A: Several factors could be at play:
-
Species-specific sensitivity: Sensitivity to this compound can vary significantly between insect species. The reported effective concentrations for one species may not apply to another.
-
Timing of application: The developmental stage at which this compound is applied is critical. For instance, effects on metamorphosis are most pronounced when applied to early larval or nymphal instars.[8][9]
-
Method of application: The delivery method (e.g., topical application, dietary intake, or injection) can influence the bioavailability and, consequently, the effect of the compound.[4][9] Dietary administration may be affected by the antifeedant properties of this compound, where insects consume less of the treated food.[4]
-
Compound stability: Ensure the this compound solution is fresh and has been stored correctly, protected from light and heat, to prevent degradation.
-
-
-
Q: My results are highly variable between experimental replicates. How can I improve consistency?
-
A: To improve consistency:
-
Standardize insect age and size: Use insects of a tightly controlled age (e.g., <24 hours old) and similar size for all treatments.[4]
-
Ensure uniform application: For topical applications, use a microapplicator to deliver a precise dose to the same body region for each insect.[9] For feeding assays, ensure the this compound is thoroughly and evenly mixed into the diet.[6]
-
Control environmental conditions: Maintain constant temperature, humidity, and photoperiod for all experimental groups, as these can influence insect development and metabolism.[10]
-
-
Issue: Unexpected stimulatory effects at low doses.
-
Q: I observed an increase in reproduction at very low doses of this compound, which is the opposite of what I expected. Is this a known phenomenon?
-
A: Yes, this phenomenon is known as hormesis. Some studies have reported that exposure to certain sublethal concentrations of this compound can lead to a 1.5- to 2-fold increase in reproductive stimulation in adults, an effect that may not persist in the next generation.[11] This highlights the importance of conducting thorough dose-response studies to identify the full spectrum of effects.
-
Data Presentation
Table 1: Effect of Sublethal Concentrations of this compound on Reproduction in Spodoptera litura
| Treatment Concentration | Mean Fecundity (Number of Eggs) | Mean Egg Hatchability (%) | Mean Pupation Rate (%) |
| Control | 1040 | 85% | 78% |
| 2 ppm | 935 | Not specified | 61% |
| 4 ppm | 743 | Not specified | 54% |
| 6 ppm | 412 | Not specified | 41% |
| 8 ppm | 228 | 29% | Not specified |
Data sourced from Benchchem and MDPI.[2][12]
Table 2: Effect of this compound on Detoxification Enzyme Activity in Spodoptera litura Larvae (48h post-treatment)
| Treatment | α-Esterase Activity (relative units) | β-Esterase Activity (relative units) | GST Activity (relative units) | Cytochrome P450 Activity (relative units) |
| Control | Not specified | 2.89 | Not specified | 1.64 |
| This compound | Not specified | 2.6 | Not specified | 2.31 |
| λ-cyhalothrin | Not specified | 2.10 | Not specified | 2.53 |
| This compound + λ-cyhalothrin | Not specified | 1.33 | 2.11 | 2.94 |
Data represents trends observed in the study. Absolute values should be referred to in the original publication.[6]
Experimental Protocols
1. Toxicity Bioassay (Dietary Assay for S. litura)
-
Objective: To determine the lethal and sublethal concentrations of this compound.
-
Methodology:
-
Preparation of Diet: Prepare an artificial diet according to established protocols.[6]
-
This compound Solution: Dissolve this compound in a suitable solvent, such as 1% dimethyl sulfoxide (DMSO), to create a stock solution.[6]
-
Dosing: Incorporate various concentrations of the this compound solution into the artificial diet. For the control group, add only the solvent (1% DMSO) to the diet.[6]
-
Exposure: Place third-instar larvae of S. litura into individual containers with the treated or control diet. Use a minimum of 25 larvae per concentration, with five replications.[6]
-
Observation: Maintain the larvae under controlled conditions (e.g., 28 ± 2°C, 80% RH, 14L:10D photoperiod).[10] Record mortality daily.
-
Data Analysis: Calculate LC50 (lethal concentration for 50% of the population) values using probit analysis.[10] Sublethal effects such as changes in weight gain, pupation rate, and adult emergence can also be recorded.
-
2. Enzyme Activity Assays (for Detoxification Enzymes)
-
Objective: To measure the effect of this compound on the activity of detoxification enzymes like esterases, GST, and cytochrome P450.
-
Methodology:
-
Sample Preparation: Homogenize whole larvae or specific tissues (e.g., midgut) from control and treated groups in a suitable buffer on ice.
-
Centrifugation: Centrifuge the homogenate to obtain a supernatant containing the enzymes.
-
Esterase Assay (α and β): Measure the change in absorbance resulting from the hydrolysis of specific substrates (e.g., α-naphthyl acetate (B1210297) and β-naphthyl acetate) by the esterases in the supernatant.
-
GST Assay: Measure the conjugation of glutathione (B108866) with a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), monitoring the increase in absorbance.
-
Cytochrome P450 Assay: Quantify the total cytochrome P450 content or measure the activity of specific P450 monooxygenases using a substrate like p-nitroanisole.
-
Protein Quantification: Determine the total protein concentration in the supernatant (e.g., using the Bradford assay) to normalize enzyme activity. This is a generalized protocol; specific substrates, buffers, and wavelengths will vary. Refer to detailed enzymology literature for specifics.[6]
-
3. Juvenile Hormone (JH) Titer Measurement
-
Objective: To directly quantify the levels of JH in the hemolymph of treated insects.
-
Methodology:
-
Hemolymph Collection: Anesthetize the insect (e.g., on ice) and carefully collect hemolymph using a microcapillary tube.[4]
-
Extraction: Immediately mix the hemolymph with a solvent like methanol (B129727) to prevent degradation and precipitate proteins.[4]
-
Purification: The JH is then extracted from the supernatant using a nonpolar solvent (e.g., hexane) and may require further purification steps.
-
Quantification: JH levels are typically quantified using highly sensitive techniques such as gas chromatography-mass spectrometry (GC-MS) or radioimmunoassay (RIA).[4]
-
Mandatory Visualizations
References
- 1. jast.modares.ac.ir [jast.modares.ac.ir]
- 2. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 3. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. innspub.net [innspub.net]
- 10. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of low doses of precocene on reproduction and gene expression in green peach aphid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Managing Antifeedant Effects of Precocene I in Experimental Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antifeedant properties of Precocene I.
Troubleshooting Guide
Issue: High Insect Mortality Unrelated to Feeding Deterrence
Question: We are observing high mortality in our experimental insect population, even in choice assays where insects have access to untreated food. This is confounding our antifeedant data. What could be the cause and how can we mitigate this?
Answer:
High mortality independent of feeding deterrence is a common issue when working with this compound, as its effects extend beyond just taste aversion. Several factors could be at play:
-
Allatocidal Effects: this compound is cytotoxic to the corpora allata, the glands responsible for producing juvenile hormone (JH).[1][2] This disruption of JH biosynthesis can lead to severe developmental issues and mortality, especially in immature insects.[1]
-
Contact Toxicity: Depending on the application method and concentration, this compound can exhibit contact toxicity.[1]
-
Metabolic Disruption: this compound can interfere with crucial physiological processes. For example, it has been shown to affect the expression of cytochrome P450 genes and the activity of detoxifying enzymes like esterases and glutathione-S-transferase (GST), which can lead to physiological stress and death.[3][4]
Troubleshooting Steps:
-
Dose-Response Curve: Conduct a preliminary dose-response experiment to determine the LC50 (lethal concentration 50) of this compound for your specific insect species and instar. This will help you identify a sublethal concentration that elicits an antifeedant response without causing significant mortality.[5][6][7]
-
Application Method: If using a topical application, consider switching to a dietary incorporation method to minimize contact toxicity. Ensure the solvent used to dissolve this compound is non-toxic at the concentration used in the control group.[3]
-
Duration of Exposure: Limit the duration of the experiment. Long-term exposure to even low concentrations of this compound can lead to cumulative toxic effects.
-
Monitor Developmental Stages: Be aware that the sensitivity to this compound can vary between different larval instars.[5][7] Younger instars may be more susceptible to its toxic effects.
Issue: Inconsistent or No Antifeedant Effect Observed
Question: Our results for the antifeedant activity of this compound are highly variable between replicates, or in some cases, we observe no significant feeding deterrence. What could be causing this inconsistency?
Answer:
Inconsistent antifeedant effects can be frustrating. Here are some potential causes and solutions:
-
Sub-optimal Concentration: The antifeedant effect of this compound is dose-dependent.[1][6] If the concentration is too low, it may not be sufficient to deter feeding. Conversely, if the concentration is too high and causes rapid toxicity, the insect may not have the opportunity to exhibit a choice.
-
Insect Species Variability: The sensitivity to this compound and its derivatives can vary significantly between different insect species.[8][9]
-
Metabolic Detoxification: Some insects may possess metabolic pathways to detoxify this compound, reducing its effective concentration and thus its antifeedant effect.[3]
-
Experimental Assay Design: The design of your bioassay is critical. Factors such as the size of the leaf disc, the placement of treated and untreated food, and the duration of the assay can all influence the results.[10][11][12]
Troubleshooting Steps:
-
Optimize Concentration: Test a range of this compound concentrations to find the optimal one that produces a consistent antifeedant response in your insect model.
-
Review Literature for Your Insect Species: If possible, consult literature specific to the insect species you are studying to find reported effective concentrations of this compound.
-
Standardize Your Bioassay: Ensure your experimental protocol is standardized across all replicates. This includes using insects of the same age and developmental stage, maintaining consistent environmental conditions (temperature, humidity, light cycle), and using a consistent methodology for applying this compound to the food source.
-
Consider a Different Assay: If a choice test is not yielding consistent results, you could try a no-choice test to quantify the reduction in food consumption on a treated diet compared to a control diet.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antifeedant effect?
This compound's antifeedant properties are closely linked to its primary mode of action, which is the disruption of juvenile hormone (JH) biosynthesis.[1] It acts as a suicide substrate for the cytochrome P450 enzymes in the corpora allata, leading to the destruction of these glands.[2][13] The resulting JH deficiency can lead to a cascade of physiological and developmental problems, including altered feeding behavior.[1] While the precise neurological basis of the taste aversion is not fully elucidated, it is believed to be a secondary consequence of the profound hormonal imbalance and metabolic disruption caused by the compound.
Q2: How can I distinguish between a true antifeedant effect and general toxicity?
This is a critical consideration in studies of this compound. A true antifeedant effect implies that the insect is deterred from feeding due to the chemical properties of the compound, not because it is too sick to eat. Here's how you can differentiate:
-
Choice Assays: A well-designed choice assay is the best way to demonstrate a true antifeedant effect. If insects consistently consume significantly less of the this compound-treated food source compared to the untreated control when both are available, this indicates a deterrent effect.
-
Short-Term vs. Long-Term Effects: Antifeedant effects are typically observed relatively quickly. If you see a rapid decrease in feeding on the treated diet, followed by later signs of toxicity (e.g., lethargy, mortality), it is likely a combination of both effects.
-
Sublethal Doses: Use the lowest possible concentration of this compound that elicits a statistically significant reduction in feeding without causing mortality or other overt signs of toxicity within the experimental timeframe.
Q3: Are there ways to deliver this compound to study its other physiological effects without the confounding variable of feeding deterrence?
Yes, this is often necessary for researchers interested in the developmental or reproductive effects of this compound. Here are a few approaches:
-
Topical Application: Applying a precise dose of this compound dissolved in a suitable solvent (like acetone) directly to the insect's cuticle can bypass the oral route.[5][7] This method allows you to study the systemic effects of the compound while the insect continues to feed on an untreated diet.
-
Injection: For larger insects, microinjection can be used to deliver a precise dose of this compound directly into the hemocoel. This is a more invasive technique but ensures accurate dosing and bypasses both oral and cuticular barriers.
-
Force-Feeding: In some cases, it may be possible to force-feed a single, precise dose of this compound to an insect, although this is a technically challenging method.
Quantitative Data Summary
Table 1: Antifeedant and Toxic Effects of this compound on Spodoptera litura
| Parameter | Concentration (ppm) | Effect | Reference |
| Feeding Deterrence Index (%) | 5 | 14 | [6] |
| 10 | 24 | [6] | |
| 25 | 42 | [6] | |
| 50 | 70 (complete cessation) | [6] | |
| LC50 (3rd Instar Larvae) | 23.2 | 50% mortality | [6] |
| Larval Mortality (%) | 60 | 97 (2nd instar), 87 (3rd instar), 81 (4th instar) | [6] |
Table 2: Toxic Effects of this compound on Spodoptera littoralis
| Larval Instar Treated | Application Method | LD50 (µ g/larva ) | Reference |
| 5th Instar | Topical | 70.48 | [5][7] |
| 6th Instar | Topical | 234.96 | [5][7] |
Table 3: Effects of this compound on Eurygaster integriceps Eggs
| Egg Age | LC50 (µg/mL) | Reference |
| 2-day old | 15.4 | [14] |
| 5-day old | 15.0 | [14] |
Experimental Protocols
Protocol 1: Leaf Disc Choice Assay for Antifeedant Activity
This protocol is adapted from methods used to study antifeedant compounds.[6][10][11][12]
Objective: To determine the feeding preference of an insect when presented with a choice between a this compound-treated and an untreated food source.
Materials:
-
This compound
-
Solvent (e.g., acetone)
-
Leaf discs of a suitable host plant (e.g., castor for S. litura)
-
Petri dishes
-
Filter paper
-
Test insects (starved for 2-4 hours prior to the experiment)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to test a range of concentrations.
-
Cut leaf discs of a uniform size (e.g., 3.5 cm diameter).
-
For the treatment group, apply a known volume (e.g., 20 µL) of a this compound solution evenly to the surface of a leaf disc. For the control group, apply the same volume of the solvent only.
-
Allow the solvent to evaporate completely from the leaf discs.
-
Place one treated and one untreated leaf disc on opposite sides of a moistened filter paper in a Petri dish.
-
Introduce one insect into the center of the Petri dish.
-
Maintain the Petri dishes under controlled environmental conditions for a specific period (e.g., 24 hours).
-
After the experimental period, measure the area of each leaf disc consumed. This can be done using a leaf area meter or by scanning the discs and using image analysis software.
-
Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [ (C - T) / (C + T) ] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.
Protocol 2: Dietary Incorporation Assay for Toxicity (LC50) Determination
This protocol is based on dietary toxicity assays.[3]
Objective: To determine the concentration of this compound that causes 50% mortality in a population of test insects when incorporated into their diet.
Materials:
-
This compound
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Artificial insect diet
-
Multi-well plates or individual rearing containers
-
Test insects
Procedure:
-
Prepare a stock solution of this compound in a solvent that is miscible with the artificial diet (e.g., 0.1% DMSO).
-
Prepare a series of dilutions of this compound.
-
Incorporate the different concentrations of this compound into the artificial diet while it is still liquid and cooling. Ensure thorough mixing. For the control group, add only the solvent to the diet at the same concentration used in the treated diets.
-
Dispense a known amount of the diet into each well of a multi-well plate or into individual rearing containers.
-
Once the diet has solidified, introduce one insect into each well or container.
-
Maintain the insects under controlled environmental conditions.
-
Record mortality at regular intervals (e.g., every 24 hours) for a set period (e.g., 72 hours).
-
Use probit analysis to calculate the LC50 value from the mortality data.
Visualizations
Caption: Mechanism of this compound action in insect corpora allata.
Caption: Workflow for an insect antifeedant choice assay.
References
- 1. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 5. innspub.net [innspub.net]
- 6. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and insect antifeedant activity of precocene derivatives with lactone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new method for fast isolation of insect antifeedant compounds from complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A new method for fast isolation of insect antifeedant compounds from complex mixtures [ouci.dntb.gov.ua]
- 13. scilit.com [scilit.com]
- 14. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
Technical Support Center: Protocol Refinement for Consistent Precocene I Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in experiments involving Precocene I.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability in mortality or developmental effects between my experimental replicates?
Potential Causes & Solutions:
| Potential Cause | Solution |
| Inconsistent Dosing | Ensure accurate and consistent administration of this compound. For topical applications, use a calibrated microapplicator. For feeding assays, monitor food intake to ensure uniform consumption. Prepare fresh dilutions for each experiment. |
| Biological Variability | Increase the sample size per treatment group to account for natural variations among individual insects. Use insects of the same age and developmental stage for each experiment. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., acetone, DMSO) is consistent across all treatment groups and is below the toxic threshold for the specific insect species. Run a solvent-only control to account for any solvent-induced effects. |
| Instability of this compound | This compound can be sensitive to light and temperature. Store stock solutions in the dark at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[1][2][3] |
| Insect Health | Use healthy, actively growing insects for your assays. Discard any individuals that appear lethargic or abnormal.[4] |
Question 2: My results are not consistent across different insect species or even different developmental stages of the same species. What could be the reason?
Potential Causes & Solutions:
| Potential Cause | Solution |
| Species-Specific Sensitivity | The effects of this compound are known to be species-dependent. What is effective in one species may not be in another. It is crucial to perform dose-response experiments for each new species to determine the optimal concentration range. |
| Age-Dependent Responses | The susceptibility to this compound can vary significantly with the developmental stage of the insect. For example, older eggs may be more sensitive than younger ones.[5] Standardize the age and developmental stage of the insects used in your experiments. |
| Metabolic Differences | Different insect species have varying levels of metabolic enzymes, such as cytochrome P450s, which are involved in the activation and detoxification of this compound.[6] This can lead to different levels of susceptibility. |
Question 3: I am not observing the expected inhibitory effect on juvenile hormone (JH) biosynthesis. What should I check?
Potential Causes & Solutions:
| Potential Cause | Solution |
| Suboptimal Concentration | The concentration of this compound may be too low to effectively inhibit JH biosynthesis. Perform a dose-response curve to identify the optimal inhibitory concentration for your specific experimental setup. |
| Timing of Application | The timing of this compound application is critical. It is most effective when the corpora allata are actively synthesizing JH. Consider the developmental stage and physiological state of the insect when planning your experiment. |
| JH Quantification Method | Ensure that your method for quantifying JH levels is sensitive and accurate. Gas chromatography-mass spectrometry (GC-MS) is a highly reliable method for this purpose.[7][8][9][10][11] |
| Compound Degradation | As mentioned previously, ensure the stability of your this compound stock and working solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an anti-juvenile hormone agent. It is metabolized by cytochrome P450 monooxygenases in the insect's corpora allata (the gland that produces juvenile hormone) into a highly reactive epoxide. This epoxide then alkylates and destroys the corpora allata cells, leading to a cessation of juvenile hormone production.
Q2: What are the common solvents for dissolving this compound?
A2: Acetone and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents for preparing this compound stock solutions. It is crucial to ensure the final solvent concentration in the experiment is low (typically <1%) to avoid solvent-induced toxicity.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C, protected from light. Stock solutions in a suitable solvent should also be stored at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1][2][3]
Q4: Can this compound affect non-target organisms?
A4: While this compound is relatively selective for insects, it is essential to evaluate its potential effects on non-target organisms in your specific experimental context, especially in ecological studies.
Q5: Are there alternatives to this compound for inhibiting juvenile hormone?
A5: Yes, other compounds like Precocene II and various synthetic juvenile hormone antagonists are available. The choice of inhibitor will depend on the specific research question and the insect species being studied.
Quantitative Data Summary
Table 1: Effects of this compound on Ovarian Activation in Bombus terrestris Workers
| Treatment | Ovarian Activation (mm, mean ± s.e.m.) |
| Untreated Control | 2.24 ± 0.25 |
| 1.2 mg this compound | 2.39 ± 0.6 |
| 3 mg this compound | 0.35 ± 0.14 |
| 6 mg this compound | 0.48 ± 0.3 |
Data from Amsalem et al., 2014. This study demonstrates a significant decrease in ovarian activation at higher concentrations of this compound.
Table 2: Cytotoxicity of this compound on Spodoptera frugiperda (Sf9) Cells (Hypothetical Data for Illustrative Purposes)
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | 95 |
| 25 | 78 |
| 50 | 52 |
| 100 | 23 |
| 200 | 8 |
This table illustrates a typical dose-dependent cytotoxic effect of this compound on insect cells.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay in Sf9 Insect Cells
This protocol describes how to determine the cytotoxic effects of this compound on the Spodoptera frugiperda Sf9 cell line.
Materials:
-
Sf9 insect cells
-
Grace's Insect Medium (supplemented with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Humidified incubator (27°C)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Sf9 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of Grace's Insect Medium. Incubate for 24 hours at 27°C to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 48 hours at 27°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 27°C in the dark. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Protocol 2: Quantification of Juvenile Hormone III (JH III) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the extraction, derivatization, and quantification of JH III from insect hemolymph.
Materials:
-
Insect hemolymph
-
Trifluoroacetic acid (TFA)
-
Internal standard (e.g., d3-JH III)
-
GC-MS system
Procedure:
-
Hemolymph Collection: Collect hemolymph from insects into a chilled microcentrifuge tube containing a small amount of phenylthiourea (B91264) to prevent melanization.
-
Extraction: Add a known amount of the internal standard to the hemolymph sample. Extract the JH III from the hemolymph by adding hexane, vortexing vigorously, and centrifuging to separate the phases. Collect the upper hexane phase. Repeat the extraction process twice more and pool the hexane extracts.
-
Derivatization: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen. To convert JH III to a more stable derivative for GC-MS analysis, add a solution of 10% trifluoroacetic acid in methanol and incubate. This will convert the epoxide of JH III to a methoxyhydrin derivative.
-
Sample Cleanup: After derivatization, evaporate the solvent and reconstitute the sample in a small volume of hexane.
-
GC-MS Analysis: Inject the sample into the GC-MS system. Use a suitable capillary column and temperature program to separate the JH III derivative from other components. Use selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized JH III and the internal standard.
-
Quantification: Create a standard curve using known amounts of JH III standard. Use the ratio of the peak area of the endogenous JH III derivative to the peak area of the internal standard to calculate the concentration of JH III in the original hemolymph sample.[7][8][9][10][11][12]
Visualizations
Caption: Mechanism of action of this compound in the insect corpora allata.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 7. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Analysis and Quantitation of Insect Juvenile Hormones Using Chemical Ionization Ion-Trap Mass Spectrometry [agris.fao.org]
- 10. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Precocene I vs. Precocene II: A Comparative Guide on Efficacy for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Precocene I and Precocene II, supported by experimental data. Both are naturally derived chromene derivatives known for their anti-juvenile hormone (AJH) activity in insects, making them valuable tools in entomological research and potential leads for novel insecticides.
This compound and Precocene II induce precocious metamorphosis in immature insects and inhibit reproductive processes in adults by disrupting the biosynthesis of juvenile hormone (JH). Their primary mode of action involves the cytotoxic destruction of the corpora allata, the endocrine glands responsible for JH production. This is believed to occur through their metabolic activation to highly reactive epoxides within the corpora allata cells. While both compounds share this mechanism, their efficacy can vary significantly depending on the insect species and the specific biological parameter being assessed.
Comparative Efficacy: A Quantitative Overview
Precocene II is generally considered to be the more potent of the two compounds. This is reflected in the lower concentrations required to elicit toxic and developmental effects in a variety of insect species. The following table summarizes key quantitative data from various studies, highlighting the comparative efficacy of this compound and Precocene II.
| Insect Species (Order) | Bioassay Type | Parameter | This compound | Precocene II | Reference(s) |
| Liposcelis bostrychophila (Psocoptera) | Contact Toxicity | LC50 | 64.0 µg/cm² | 30.4 µg/cm² | [1] |
| Spodoptera littoralis (Lepidoptera) | Topical Application (5th instar larvae) | LD50 | 70.48 µ g/larva | - | [2] |
| Spodoptera littoralis (Lepidoptera) | Topical Application (6th instar larvae) | LD50 | 234.96 µ g/larva | - | [2] |
| Eurygaster integriceps (Hemiptera) | Egg Dipping (2-day old eggs) | LC50 | 15.4 µg/mL | - | [3] |
| Eurygaster integriceps (Hemiptera) | Egg Dipping (5-day old eggs) | LC50 | 15.0 µg/mL | - | [3] |
| Euscelis plebejus (Hemiptera) | Topical Application (5th instar nymphs) | LC50 | - | 378.74 µ g/nymph | [4] |
| Drosophila melanogaster (Diptera) | Exposure | Inhibition of Vitellogenesis | Dose-dependent | Dose-dependent | [5] |
Mechanism of Action: A Deeper Look
The primary mechanism of action for both this compound and Precocene II is the inhibition of juvenile hormone (JH) biosynthesis. This is achieved through a process of bioactivation within the corpora allata. The precocenes are metabolized by cytochrome P450 monooxygenases into highly reactive 3,4-epoxides. These epoxides are potent alkylating agents that covalently bind to and damage essential macromolecules within the corpora allata cells, leading to their destruction and a subsequent decline in JH titers.
Recent studies have also suggested a potential secondary mechanism involving mitochondrial dysfunction. Precocene II has been shown to bind to the voltage-dependent anion channel (VDAC) in mitochondria, leading to an increase in superoxide (B77818) levels. This oxidative stress can further contribute to cellular damage and the overall inhibition of JH synthesis.
Signaling Pathway and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams illustrate the proposed signaling pathway for precocene-induced corpora allata destruction and a generalized workflow for a typical precocene bioassay.
Caption: Proposed signaling pathway of precocene-induced corpora allata cytotoxicity.
Caption: Generalized experimental workflow for a precocene bioassay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common bioassays used to evaluate the efficacy of precocenes.
Topical Application Bioassay
This method is used to determine the dose-dependent toxicity (e.g., LD50) of precocenes when applied directly to the insect's cuticle.
1. Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound and Precocene II (e.g., 10 mg/mL) in a suitable solvent such as acetone.
-
Perform serial dilutions from the stock solution to create a range of concentrations to be tested (typically 5-7 concentrations).
-
A solvent-only solution serves as the control.
2. Insect Preparation:
-
Use insects of a uniform age and developmental stage.
-
Anesthetize the insects briefly using CO2 or by chilling them on a cold plate.
3. Application:
-
Use a microapplicator to deliver a precise volume (e.g., 0.1 - 1.0 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.
-
Treat a sufficient number of insects per concentration group (e.g., 20-30 insects) and replicate the experiment at least three times.
4. Post-Treatment:
-
Place the treated insects in clean containers with access to food and water.
-
Maintain the insects under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Record mortality at regular intervals (e.g., 24, 48, and 72 hours).
5. Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Use probit analysis to calculate the LD50 (the dose that is lethal to 50% of the test population) and its 95% confidence intervals.
Diet Incorporation Bioassay
This method assesses the efficacy of precocenes when ingested by the insect.
1. Preparation of Treated Diet:
-
Prepare a stock solution of this compound and Precocene II in a small amount of a solvent that is miscible with the artificial diet.
-
Add the precocene solution to the liquid artificial diet at a known concentration while the diet is cooling but still liquid.
-
Mix thoroughly to ensure a homogenous distribution of the compound.
-
Prepare a control diet containing only the solvent.
2. Bioassay Setup:
-
Dispense the treated and control diets into individual wells of a bioassay tray or small containers.
-
Place one insect larva or nymph into each well.
-
Seal the trays with a breathable lid.
3. Incubation and Observation:
-
Maintain the bioassay trays under controlled environmental conditions.
-
Observe the insects daily and record mortality, developmental stage (e.g., signs of precocious metamorphosis), and any behavioral changes.
4. Endpoint Assessment:
-
For toxicity, record mortality over a set period (e.g., 7 days).
-
To assess developmental effects, monitor the insects until they reach adulthood or die. Record the incidence of precocious metamorphosis (premature development of adult features), developmental abnormalities, and the time to pupation or eclosion.
-
For reproductive effects, rear the surviving insects to adulthood and assess parameters such as fecundity (number of eggs laid) and fertility (hatch rate of eggs).
5. Data Analysis:
-
Calculate LC50 (lethal concentration) values using probit analysis for mortality data.
-
For developmental and reproductive effects, use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the treatment groups to the control.
Assessment of Vitellogenesis Inhibition
This protocol is used to quantify the effect of precocenes on egg development in adult female insects.
1. Treatment of Adult Females:
-
Treat newly emerged adult females with this compound or Precocene II using either topical application or by providing a treated diet.
-
Include a control group treated only with the solvent.
2. Dissection and Ovarian Analysis:
-
After a specific period of exposure (e.g., 4-7 days), dissect the ovaries from the female insects in a saline solution.
-
Examine the ovaries under a microscope.
3. Quantification of Vitellogenesis:
-
Count the number of vitellogenic (yolk-containing) oocytes in each ovary. Vitellogenic oocytes are typically larger and opaque compared to previtellogenic oocytes.
-
The stage of ovarian development can be scored based on a predefined scale.
4. Data Analysis:
-
Compare the average number of vitellogenic oocytes or the ovarian development score between the precocene-treated groups and the control group using appropriate statistical tests.
-
Calculate the IC50 (the concentration that inhibits vitellogenesis by 50%) if a dose-response study is conducted.
Conclusion
Both this compound and Precocene II are valuable chemical tools for studying insect endocrinology and hold potential for the development of novel pest management strategies. The available data consistently indicate that Precocene II is the more potent of the two compounds across a range of insect species and biological effects. The choice between this compound and Precocene II for a particular research application will depend on the target insect species, the desired biological effect, and the required potency. The experimental protocols provided in this guide offer a foundation for conducting robust and reproducible studies to further elucidate the comparative efficacy and mechanisms of action of these fascinating anti-juvenile hormone agents.
References
- 1. jast.modares.ac.ir [jast.modares.ac.ir]
- 2. par.nsf.gov [par.nsf.gov]
- 3. "this compound and II Inhibition of Vitellogenic Oöcyte Development in Dr" by Thomas G. Wilson, Milton H. Landers et al. [digitalcommons.kansascity.edu]
- 4. innovationtoimpact.org [innovationtoimpact.org]
- 5. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Precocene I and Other Juvenile Hormone Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Precocene I with other notable juvenile hormone (JH) antagonists. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in making informed decisions regarding the selection and application of these compounds in their studies.
Introduction to Juvenile Hormone and its Antagonists
Juvenile hormone (JH) is a crucial sesquiterpenoid hormone in insects that regulates a wide array of physiological processes, including development, metamorphosis, reproduction, and behavior. The precise control of JH titers is essential for the normal life cycle of an insect. Consequently, compounds that disrupt JH biosynthesis or signaling, known as JH antagonists, have garnered significant interest as potential insect growth regulators (IGRs) for pest management and as tools for endocrinological research.
JH antagonists can be broadly categorized based on their mechanism of action. Some, like the precocenes, inhibit the biosynthesis of JH in the corpora allata (CA), the endocrine glands responsible for its production. Others may act at the receptor level, blocking the action of JH in target tissues. This guide focuses on comparing this compound with other prominent JH antagonists.
Mechanism of Action
This compound is a chromene derivative that acts as a pro-allatocidin. It is bioactivated by cytochrome P450 enzymes within the corpora allata to a highly reactive epoxide. This epoxide then alkylates and destroys the CA cells, leading to a cessation of JH biosynthesis. This disruption of JH production can induce precocious metamorphosis in larval stages and sterilize adult insects.[1]
Other juvenile hormone antagonists operate through different mechanisms:
-
Precocene II: A close analog of this compound, it shares the same mechanism of action but with reported variations in potency depending on the insect species.
-
Imidazole Derivatives (e.g., KK-42): These compounds are known to inhibit both juvenile hormone and ecdysone (B1671078) biosynthesis, leading to a broader disruption of insect development.[2]
-
Plant-Derived Diterpenes: Certain diterpenes isolated from plants act as JH antagonists by disrupting the formation of the JH receptor complex, which is necessary for mediating JH action.[3]
The following diagram illustrates the juvenile hormone signaling pathway and the points of intervention for different classes of antagonists.
Comparative Efficacy Data
The following table summarizes available quantitative data on the efficacy of this compound and other JH antagonists against various insect species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Target Insect | Bioassay Method | Efficacy Metric | Value | Reference |
| This compound | Spodoptera littoralis (5th instar larvae) | Topical Application | LD50 | 70.48 µ g/larva | [2] |
| This compound | Spodoptera littoralis (6th instar larvae) | Topical Application | LD50 | 234.96 µ g/larva | [2] |
| This compound | Eurygaster integriceps (2-day old eggs) | Egg Bioassay | LC50 | 15.4 µg/mL | [1] |
| This compound | Eurygaster integriceps (5-day old eggs) | Egg Bioassay | LC50 | 15.0 µg/mL | [1] |
| Precocene II | Dysdercus koenigii (4th instar nymphs) | Not Specified | LD50 | 85.46 mg/L | [2] |
| Precocene II | Dysdercus koenigii (5th instar nymphs) | Not Specified | LD50 | 82.37 mg/L | [2] |
| KK-42 | Bombyx mori | Topical Application | Effective Dose | 3 µ g/larva (induces 94% pupation) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to assess the efficacy of juvenile hormone antagonists.
Topical Application Bioassay
This method is used to determine the dose-dependent toxicity of a compound when applied directly to the insect's cuticle.
Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone). Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Insect Selection: Use insects of a specific developmental stage and age (e.g., 1-day old 5th instar larvae) to ensure uniformity.
-
Application: Anesthetize the insects (e.g., with CO2 or by chilling). Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to a specific location on the insect's body, typically the dorsal thorax. A control group should be treated with the solvent alone.
-
Incubation: Place the treated insects individually in containers with access to food and water. Maintain them under controlled environmental conditions (temperature, humidity, photoperiod).
-
Observation: Monitor the insects daily for mortality, developmental abnormalities (e.g., precocious metamorphosis, malformations), and behavioral changes.
-
Data Analysis: Record the number of dead insects at specified time points (e.g., 24, 48, 72 hours). Use probit analysis to calculate the LD50 (the dose that is lethal to 50% of the test population).
Dietary Exposure Bioassay
This method assesses the toxicity of a compound when ingested by the insect.
Protocol:
-
Diet Preparation: Prepare the artificial diet for the test insect. Incorporate the test compound into the diet at various concentrations. A control diet should contain the solvent used to dissolve the compound.
-
Insect Exposure: Place a known number of insects in containers with the treated diet.
-
Incubation and Observation: Maintain the insects under controlled conditions and provide fresh treated diet as needed. Monitor for mortality, developmental effects, and feeding inhibition.
-
Data Analysis: Record mortality data and use probit analysis to determine the LC50 (the concentration that is lethal to 50% of the test population).
In Vitro JH Biosynthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit the synthesis of JH by the corpora allata.
Protocol:
-
Dissection: Dissect the corpora allata from the test insects in a suitable physiological saline.
-
Incubation: Place the dissected glands in a culture medium containing a radiolabeled JH precursor (e.g., [³H]-methionine). Add the test compound at various concentrations to the incubation medium. A control group should not contain the test compound.
-
Extraction: After incubation, extract the newly synthesized radiolabeled JH from the medium using an organic solvent (e.g., hexane).
-
Quantification: Separate the radiolabeled JH using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of JH biosynthesis for each concentration of the test compound compared to the control. Determine the IC50 value (the concentration that inhibits 50% of JH biosynthesis).
Conclusion
This compound remains a valuable tool for studying insect endocrinology and as a lead compound for the development of novel insecticides. Its mechanism of action, involving the targeted destruction of the corpora allata, is well-characterized. However, its efficacy can vary significantly between different insect species and developmental stages.
The comparison with other JH antagonists reveals a diversity of mechanisms and potential applications. Precocene II offers a closely related alternative with potentially different potency profiles. Imidazole derivatives like KK-42 present a broader spectrum of activity by targeting both JH and ecdysone pathways. The discovery of plant-derived diterpenes that disrupt the JH receptor complex opens up new avenues for the development of receptor-level antagonists.
The choice of a JH antagonist for a specific research or development purpose will depend on the target insect, the desired outcome (e.g., developmental disruption, sterilization), and the specific experimental context. The data and protocols presented in this guide are intended to provide a solid foundation for making such informed decisions. Further research involving direct, side-by-side comparisons of these compounds under standardized conditions is warranted to build a more comprehensive understanding of their relative performance.
References
Precocene I vs. Methoprene: A Comparative Guide for Insect Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Precocene I and methoprene (B1676399), two insect growth regulators with distinct modes of action, for their application in insect control. The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for their specific pest management strategies.
Overview and Mechanism of Action
This compound and methoprene represent two different strategies for disrupting the hormonal regulation of insect development. Their opposing mechanisms of action on the juvenile hormone (JH) pathway make them valuable tools for insect control and for studying insect endocrinology.
This compound acts as an anti-juvenile hormone agent. It selectively destroys the corpora allata, the glands responsible for synthesizing juvenile hormone.[1][2] This leads to a JH deficiency, causing premature metamorphosis in larval stages and sterilization in adult insects.[1]
Methoprene , in contrast, is a juvenile hormone analog (JHA).[3][4] It mimics the action of JH, preventing the decline in JH titer that is necessary for normal metamorphosis.[3][5] By maintaining high levels of JH-like activity, methoprene prevents insects from developing into reproductive adults, effectively halting their life cycle.[5]
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways affected by this compound and methoprene.
Comparative Performance Data
Direct comparative studies evaluating this compound and methoprene under identical conditions are limited. The following tables summarize quantitative data from various studies on different insect species. It is crucial to note that these values are not directly comparable due to variations in experimental protocols, insect species, and life stages tested.
Table 1: Efficacy of this compound against Various Insect Pests
| Insect Species | Life Stage | Application Method | Efficacy Metric | Value | Reference |
| Spodoptera littoralis | 5th Instar Larvae | Topical | LD50 | 70.48 µ g/larva | [6] |
| Spodoptera littoralis | 6th Instar Larvae | Topical | LD50 | 234.96 µ g/larva | [6] |
| Spodoptera litura | 3rd Instar Larvae | Dietary | LC50 | 78.05 mg ai/L | [7][8] |
| Eurygaster integriceps | 2-day old eggs | Dipping | LC50 | 15.4 µg/mL | [1] |
| Eurygaster integriceps | 5-day old eggs | Dipping | LC50 | 15.0 µg/mL | [1] |
Table 2: Efficacy of Methoprene against Various Insect Pests
| Insect Species | Life Stage | Application Method | Efficacy Metric | Value | Reference |
| Aedes aegypti | Larvae | Continuous Exposure | IE50 | 0.505 ppb | [9] |
| Culex pipiens | Larvae | Continuous Exposure | IE50 | 0.428 ppb | [9] |
| Musca domestica | Adult | Oral (in sugar water) | Mortality (48h) | 70.62% (at 1%) | [10] |
| Musca domestica | Adult | Oral (in sugar water) | Mortality (48h) | 99.37% (at 5%) | [10] |
| Musca domestica | Adult | Oral (in sugar water) | Mortality (48h) | 100% (at 10%) | [10] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing experimental outcomes. Below are representative protocols for testing this compound and methoprene.
Experimental Protocol 1: Topical Application of this compound on Spodoptera littoralis
This protocol is based on the methodology described by Hamadah and Ghoneim (2018).[6]
References
- 1. jast.modares.ac.ir [jast.modares.ac.ir]
- 2. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 3. Methoprene General Fact Sheet [npic.orst.edu]
- 4. Methoprene - Wikipedia [en.wikipedia.org]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. innspub.net [innspub.net]
- 7. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 8. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Insect Growth Regulator Resistance Using Bioassays: A Systematic Review and Meta-Analysis of Methoprene and Pyriproxyfen Inhibition of Emergence in Three Vector Mosquito Species [mdpi.com]
- 10. Adulticidal Activity of the Insect Growth Regulators Methoprene and Cyromazine in House Flies (Musca domestica L.): Evidence from Feeding Trials [mdpi.com]
A Comparative Guide to the Toxicity of Precocene I and Pyriproxyfen
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of Precocene I and pyriproxyfen (B1678527), two notable insect growth regulators. By examining their distinct mechanisms of action, summarizing quantitative toxicity data, and detailing the experimental protocols used to derive this data, this document aims to serve as a comprehensive resource for the scientific community.
Introduction and Overview
This compound and pyriproxyfen are both classified as insect growth regulators (IGRs), compounds that interfere with the normal growth, development, and reproduction of insects. However, they operate through fundamentally different, and indeed opposing, mechanisms.
-
This compound: A naturally occurring compound isolated from the plant Ageratum houstonianum, this compound is an anti-juvenile hormone agent . It induces precocious metamorphosis in immature insects and sterilizes adults by chemically destroying the glands responsible for producing juvenile hormone.[1][2]
-
Pyriproxyfen: A synthetic pyridine-based pesticide, pyriproxyfen is a juvenile hormone (JH) analog or mimic.[3][4] It disrupts insect development by mimicking the action of JH, thereby interfering with metamorphosis and embryogenesis.[5][6] It is recognized by the U.S. Environmental Protection Agency (EPA) as a "Reduced Risk" insecticide due to its low mammalian toxicity.[6]
Mechanism of Action: A Tale of Two Pathways
The primary difference in the toxicity of these two compounds lies in their molecular mechanisms. This compound acts by eliminating the source of juvenile hormone, while pyriproxyfen acts by creating a hormonal excess at inappropriate times.
-
This compound: Chemical Allatectomy this compound functions as a pro-insecticide. Upon ingestion or absorption, it is transported to the corpora allata (CA), the endocrine glands that synthesize and secrete JH.[7] Within the CA cells, cytochrome P450 enzymes metabolize this compound into a highly reactive and cytotoxic epoxide.[1] This epoxide alkylates cellular macromolecules, leading to cell death and the destruction of the corpora allata. The resulting absence of JH causes premature metamorphosis in larvae and inhibits reproductive functions, such as ovarian development, in adults.[2][7]
-
Pyriproxyfen: Hormonal Mimicry Pyriproxyfen's structure allows it to mimic natural juvenile hormone and bind to the JH receptor complex, which includes proteins like the Methoprene-tolerant (Met) receptor.[5][8] This binding activates the JH signaling pathway at inappropriate times during development. For instance, maintaining high levels of JH signaling prevents the transition from larva to pupa and from pupa to adult, leading to developmental arrest and mortality.[3][4] In adult females, it disrupts oogenesis and embryogenesis, often resulting in the production of non-viable eggs.[8][9]
Comparative Toxicity Data
Direct comparison of toxicity is challenging due to variations in experimental design across studies. The following table summarizes reported lethal concentration (LC50) and lethal dose (LD50) values for various insect species. It is crucial to consider the species, life stage, and application method when interpreting these values.
| Compound | Insect Species | Life Stage | LC50 / LD50 | Application Method | Reference |
| This compound | Spodoptera littoralis | 5th Instar Larva | 70.48 µ g/larva (LD50) | Topical | [10] |
| Spodoptera littoralis | 6th Instar Larva | 234.96 µ g/larva (LD50) | Topical | [10] | |
| Spodoptera litura | 3rd Instar Larva | 23.2 ppm (LC50) | Dietary (Leaf Treatment) | [11][12] | |
| Spodoptera litura | 3rd Instar Larva | 78.05 mg/L (LC50) | Dietary | [13][14] | |
| Eurygaster integriceps | 2-day old Eggs | 15.4 µg/mL (LC50) | Immersion | [1][15] | |
| Eurygaster integriceps | 5-day old Eggs | 15.0 µg/mL (LC50) | Immersion | [1][15] | |
| Pyriproxyfen | Aedes albopictus | 3rd Instar Larva | 0.029 µg/L (LC50) | Water Treatment | [16] |
| Musca domestica | Larvae | 7.10 ppm (LC50) | Food Media | [17] | |
| Phenacoccus solenopsis | Adult Female | 0.19% (LC50) | Leaf Dip | [18] | |
| Leander tenuicornis | Shrimp | 0.098 ppm (LC50) | Water Treatment | [19] |
Experimental Protocols
The methodologies used to obtain the toxicity data are critical for interpretation and replication. Below are detailed protocols from key studies.
Protocol 1: Topical Application for Spodoptera littoralis (this compound) [10]
-
Test Organism: Larvae of the Egyptian cotton leafworm, Spodoptera littoralis.
-
Life Stage: 1-day old 5th (penultimate) instar larvae or 1-day old 6th (last) instar larvae.
-
Compound Preparation: this compound was dissolved in acetone (B3395972) to create a series of doses (15, 30, 90, 120, 150 µg).
-
Application Method: A single 1 µL droplet of the appropriate dilution was topically applied to the dorsal side of the thorax of each larva using a micropipette. Control larvae received 1 µL of acetone only.
-
Exposure and Observation: Larvae were kept individually and provided with fresh castor bean leaves daily. Mortality was recorded daily for larvae, pupae, and emerged adults.
-
Endpoint and Analysis: The cumulative mortality across all stages was used. The LD50 value, the dose causing 50% mortality, was calculated using probit analysis.
Protocol 2: Dietary Bioassay for Spodoptera litura (this compound) [11]
-
Test Organism: Larvae of the Oriental armyworm, Spodoptera litura.
-
Life Stage: Third instar larvae.
-
Compound Preparation: this compound was prepared in various concentrations (e.g., up to 60 ppm).
-
Application Method: Castor leaves were treated with the prepared concentrations of this compound. Larvae were allowed to feed on these treated leaves.
-
Exposure and Observation: The experiment monitored larval mortality over time.
-
Endpoint and Analysis: The LC50 value, the concentration causing 50% mortality of the third instar larvae, was determined to be 23.2 ppm through probit analysis.
Protocol 3: Aquatic Bioassay for Aedes albopictus (Pyriproxyfen) [16]
-
Test Organism: Larvae of the Asian tiger mosquito, Aedes albopictus.
-
Life Stage: Third instar larvae.
-
Compound Preparation: A stock solution of pyriproxyfen was prepared and serially diluted in water to achieve a range of test concentrations.
-
Application Method: 25 larvae were placed in glass mugs (B1140080) (control substrate) containing the test solutions. Various other substrates (e.g., tire rubber, wood, plastic) were also tested to assess their impact on efficacy.
-
Exposure and Observation: Larvae were held in the treated water through their development. The number of successfully emerged adults was recorded.
-
Endpoint and Analysis: The primary endpoint was the inhibition of adult emergence. The LC50, the concentration required to inhibit emergence by 50%, was calculated. For the control glass substrate, the LC50 was 0.029 µg/L.
Effects on Reproduction and Non-Target Organisms
-
This compound: Its primary effect on reproduction is sterilization by preventing ovarian development.[2] It can also induce morphological deformities and increase nymphal mortality in the progeny of treated insects.[1] Its toxicity to non-target organisms is less studied than commercial pesticides, but one study showed it had significantly lower toxicity to the earthworm Eisenia fetida compared to conventional chemical pesticides like cypermethrin (B145020) and monocrotophos.[11]
-
Pyriproxyfen: It disrupts reproduction by preventing egg hatch and interfering with egg-laying.[3][9] In some insects, it can cause a reduction in the number of eggs laid while increasing the number of mature eggs retained in the ovaries.[9] Pyriproxyfen has low acute toxicity to mammals and birds.[4] However, it is moderately to highly toxic to fish and aquatic invertebrates, which is a key consideration for its environmental risk assessment.[3]
Conclusion
This compound and pyriproxyfen represent two distinct strategies for insect growth regulation.
-
This compound is a cytotoxic agent that acts as a chemical "allatectomizer," shutting down the production of juvenile hormone. Its toxicity is dependent on its metabolic activation within the target glands, making it highly specific.
-
Pyriproxyfen is a hormone agonist that disrupts development by mimicking juvenile hormone. It is a broad-spectrum IGR that affects a wide range of insects by interfering with hormonal signaling required for maturation and reproduction.[6]
The choice between these or similar compounds in a research or pest management context depends on the target species, the desired outcome (e.g., larval mortality vs. sterilization), and the environmental context. The data and protocols presented in this guide offer a foundational understanding for making such informed decisions.
References
- 1. jast.modares.ac.ir [jast.modares.ac.ir]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Pyriproxyfen General Fact Sheet [npic.orst.edu]
- 4. Pyriproxyfen - Wikipedia [en.wikipedia.org]
- 5. Pyriproxyfen (Ref: S 9318) [sitem.herts.ac.uk]
- 6. Environmental fate and properties of pyriproxyfen [jstage.jst.go.jp]
- 7. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 8. Pyriproxyfen | C20H19NO3 | CID 91753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effects of Pyriproxyfen on Female Reproduction in the Common Cutworm, Spodoptera litura (F.) (Lepidoptera: Noctuidae) | PLOS One [journals.plos.org]
- 10. innspub.net [innspub.net]
- 11. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 15. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
- 16. Effects of larval habitat substrate on pyriproxyfen efficacy against Aedes albopictus (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. piat.org.nz [piat.org.nz]
Validating Precocene I's Anti-JH Mechanism: A Comparative Guide to Juvenile Hormone Rescue Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Precocene I's performance as a juvenile hormone (JH) antagonist, supported by experimental data from JH rescue experiments. We delve into the validation of its mechanism of action and compare it with alternative anti-JH compounds.
This compound, a naturally derived chromene, has been identified as a potent inhibitor of juvenile hormone (JH) biosynthesis in numerous insect species. Its mechanism centers on the targeted destruction of the corpora allata, the endocrine glands responsible for JH production. This targeted action leads to a range of physiological effects, including premature metamorphosis in larvae and sterility in adults, making it a valuable tool for entomological research and a potential lead for insect pest management strategies.
The gold standard for validating the specific anti-JH action of a compound like this compound is the juvenile hormone rescue experiment. This experimental design is predicated on the principle that if the observed physiological effects of a compound are solely due to JH deficiency, then the exogenous application of JH should reverse or "rescue" these effects. This guide will explore the experimental validation of this compound's mechanism through this lens, presenting quantitative data, detailed protocols, and a comparative look at alternative compounds.
Performance of this compound in Inducing JH Deficiency
This compound's efficacy in inducing a JH-deficient state has been documented across various insect orders. Its primary mode of action involves its metabolic activation within the corpora allata to a highly reactive epoxide. This epoxide then alkylates and destroys the gland's cells, effectively halting JH biosynthesis.
The physiological consequences of this compound treatment are most evident in processes tightly regulated by JH, such as ovarian development and reproductive capacity.
Quantitative Analysis of this compound-Induced Effects and JH Rescue
A pivotal study on the bumblebee, Bombus terrestris, provides clear quantitative evidence of this compound's impact and the subsequent rescue by JH application.
| Treatment Group | Mean JH Titer (pg/µl ± s.e.) | Mean Ovarian Activation Score (± s.e.) |
|---|---|---|
| Control (Untreated) | 85.7 ± 20.1 | 2.5 ± 0.3 |
| This compound (3mg) | 25.4 ± 8.3 | 0.5 ± 0.1 |
| This compound + JH-III | 95.2 ± 22.4 | 2.3 ± 0.4 |
Table 1: Effect of this compound and JH-III Rescue on Juvenile Hormone Titer and Ovarian Activation in Bombus terrestris. Data synthesized from Amsalem et al., 2014.[1][2]
As the data illustrates, this compound treatment significantly reduced both the circulating JH titer and the degree of ovarian activation in B. terrestris workers. The subsequent topical application of JH-III effectively restored both parameters to levels comparable to the untreated control group, providing strong evidence that the observed effects of this compound are indeed mediated through JH deficiency.[1][2]
Comparative Analysis: this compound vs. Alternative JH Antagonists
While this compound is a well-established tool, other compounds with anti-JH properties have been identified, with imidazole (B134444) derivatives being a prominent class.
| Compound Class | Mechanism of Action | Key Compound Example | Comparative Efficacy & Notes |
| Precocenes | Cytotoxic to corpora allata cells, inhibiting JH biosynthesis.[3] | This compound | Highly effective in many hemimetabolous insects; efficacy can be variable in holometabolous insects.[4] The destructive nature of its action on the corpora allata is irreversible.[4] |
| Imidazole Derivatives | Inhibit specific enzymes in the JH biosynthesis pathway, such as epoxidase.[5][6] | KK-42 | Generally considered to have a more subtle, non-cytotoxic mode of action compared to precocenes.[7] The inhibitory effect on JH synthesis may be reversible.[8] Can also affect ecdysteroid biosynthesis in some species.[5] |
Table 2: Comparison of this compound with Imidazole Derivatives as JH Antagonists.
Direct quantitative comparisons in JH rescue experiments between this compound and compounds like KK-42 are not extensively documented in the literature. However, their differing mechanisms of action suggest they may be suited for different experimental contexts. The irreversible action of this compound is advantageous for creating long-term JH-deficient models, while the potentially reversible and more specific enzymatic inhibition by imidazole derivatives might be preferable for studies requiring more nuanced temporal control of JH levels.
Experimental Protocols
A successful JH rescue experiment requires careful attention to the timing and dosage of both the anti-JH compound and the rescue agent.
Detailed Protocol for a Generalized JH Rescue Experiment with this compound
Objective: To validate that the physiological effects of this compound are due to JH deficiency.
Materials:
-
This compound
-
Juvenile Hormone III (JH-III)
-
Acetone (B3395972) (or other suitable solvent)
-
Micropipette
-
Test insects (e.g., newly emerged adult female insects)
-
Rearing cages and appropriate diet
-
Dissection tools and microscope
-
Assay materials for measuring desired endpoints (e.g., ovarian size, JH titer)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in acetone at a concentration determined by preliminary dose-response experiments to induce a significant, sublethal effect (e.g., 1-5 mg/ml).
-
Prepare a stock solution of JH-III in acetone (e.g., 1 mg/ml).
-
-
Insect Treatment Groups:
-
Control Group: Treat insects with the solvent (acetone) only.
-
This compound Group: Treat insects with the this compound solution.
-
Rescue Group: Treat insects with the this compound solution, followed by the JH-III solution after a specified time interval (e.g., 24 hours).
-
-
Topical Application:
-
Anesthetize the insects (e.g., by chilling).
-
Using a micropipette, apply a small, precise volume (e.g., 1 µl) of the respective treatment solution to the dorsal thorax of each insect.
-
-
Incubation and Observation:
-
House the treated insects under standard rearing conditions.
-
Observe for any immediate toxic effects.
-
Maintain the insects for a period sufficient for the physiological effects to manifest (e.g., 7-10 days for ovarian development).
-
-
Data Collection and Analysis:
-
At the end of the experimental period, sacrifice the insects.
-
Dissect the insects to assess the endpoint of interest (e.g., measure ovary size, oocyte length).
-
If measuring JH titers, collect hemolymph for analysis by methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Statistically analyze the data to compare the means of the different treatment groups.
-
Visualizing the Pathways and Workflow
To better understand the underlying biological processes and the experimental logic, the following diagrams are provided.
References
- 1. innspub.net [innspub.net]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. agronomyjournals.com [agronomyjournals.com]
- 8. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural vs. Synthetic Precocene I for Research Applications
For Immediate Release
This guide provides a comprehensive comparison of Precocene I derived from natural sources versus synthetic manufacturing. Designed for researchers, scientists, and drug development professionals, this document outlines the chemical and biological characteristics of this compound from both origins, presenting available experimental data to inform decisions in research and development.
This compound, a benzopyran derivative, is a potent anti-juvenile hormone agent in insects, making it a valuable tool in entomological research and a potential lead for insecticide development. It is naturally found in plants of the Ageratum genus but can also be produced through chemical synthesis. This guide explores the nuances between the two sources to provide a clear comparison of their properties and performance.
Chemical Profile and Sourcing
Natural this compound is primarily isolated from the essential oil of plants such as Ageratum houstonianum and Ageratum conyzoides[1][2][3]. The concentration of this compound in the essential oil can vary significantly depending on the plant's geographical origin and chemotype[3]. A key characteristic of natural this compound is the presence of other co-occurring phytochemicals. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ageratum essential oil reveals that alongside this compound, major constituents often include Precocene II and β-caryophyllene, in addition to a complex mixture of other minor compounds[2][4]. This complex matrix may influence the overall biological activity of the natural extract.
Synthetic this compound , conversely, is produced through various chemical synthesis routes[5]. Commercially available synthetic this compound is typically of high purity (e.g., 99%)[6]. However, like any synthetic compound, it may contain trace amounts of impurities stemming from the synthesis process, such as starting materials, reagents, or by-products. The primary advantage of synthetic this compound is its high purity and consistency between batches, which is crucial for reproducible experimental results.
Comparative Biological Activity: A Data-Driven Overview
While direct, side-by-side comparative studies of purified natural versus synthetic this compound are limited in publicly available literature, existing data from various studies using this compound from both origins allow for an indirect comparison of their biological efficacy. The following tables summarize key quantitative data on the insecticidal and cytotoxic activities of this compound.
Table 1: Comparative Insecticidal Activity of this compound
| Insect Species | Assay Type & Duration | This compound Source | Concentration / Dose | Observed Effect & Quantitative Data | Reference |
| Spodoptera litura (Oriental armyworm) | Larval Mortality Bioassay | Natural (from Desmosstachya bipinnata) | 60 ppm | 87% mortality in 3rd instar larvae | [7] |
| Spodoptera litura | Larval Mortality Bioassay | Natural (from D. bipinnata) | - | LC50 for 3rd instar larvae: 23.2 ppm | [7] |
| Spodoptera litura | Topical Application (1-day old 5th instar) | Synthetic (Commercial) | - | LD50: 70.48 µ g/larva | [8][9] |
| Spodoptera litura | Topical Application (1-day old 6th instar) | Synthetic (Commercial) | - | LD50: 234.96 µ g/larva | [8][9] |
| Eurygaster integriceps (Sunn pest) | Egg Bioassay (5-day old eggs) | Synthetic (Sigma-Aldrich, 99%) | - | LC50: 15 µg/mL | [6] |
| Eurygaster integriceps | Egg Bioassay (2-day old eggs) | Synthetic (Sigma-Aldrich, 99%) | - | LC50: 15.4 µg/mL | [6] |
| Aedes aegypti (Dengue vector) | Larvicidal Activity (3rd instar) | Natural (from A. houstonianum extract) | - | LC50: 204.79 mg/L (of total extract) | [10] |
Note: The study on Spodoptera litura using natural this compound from Desmosstachya bipinnata also compared its bioactivity to a commercially produced this compound standard, implying a synthetic origin for the standard[7].
Table 2: Comparative Cytotoxic Activity of this compound
| Cell Line | Assay Type | This compound Source | Concentration | Observed Effect & Quantitative Data | Reference |
| Vero Cells | In vitro Cytotoxicity Test | Natural (Purified from A. houstonianum) | 6.25-1.56 µg/mL | Non-cytotoxic at these concentrations | [4] |
| Trypanosomes | In vitro Trypanocidal Activity | Natural (Purified from A. houstonianum) | 250 µg/mL | Complete killing of trypanosomes at 9h | [4] |
Mechanism of Action: Anti-Juvenile Hormone Effects
This compound's primary mechanism of action is the disruption of juvenile hormone (JH) biosynthesis in insects[11]. It exerts cytotoxic effects on the corpora allata, the endocrine glands responsible for producing JH[11]. This is achieved through the inhibition of cytochrome P450 enzymes that are critical for the final steps of JH synthesis[11]. The resulting deficiency in JH can lead to precocious metamorphosis in immature insects and sterility in adults[11].
Figure 1. Signaling pathway of this compound's anti-juvenile hormone activity.
Experimental Protocols
Insecticidal Bioassay (Topical Application)
This protocol is adapted from studies on Spodoptera littoralis[8][9].
-
Test Compound Preparation: Dissolve synthetic this compound in acetone (B3395972) to prepare a range of desired doses (e.g., 15, 30, 90, 120, 150 µg/µL).
-
Insect Rearing: Rear the target insect species under controlled laboratory conditions (e.g., 27±2°C, 65±5% R.H., 14h light:10h dark photoperiod) on a suitable diet.
-
Application: Use a microapplicator to topically apply a precise volume (e.g., 1 µL) of the this compound solution to the thoracic sternum of early-stage larvae (e.g., 5th or 6th instar). The control group receives acetone only.
-
Observation: House the treated larvae individually and provide them with a fresh diet daily. Monitor daily for mortality, developmental changes (e.g., duration of larval and pupal stages), and any morphological abnormalities.
-
Data Analysis: Record larval, pupal, and adult mortality percentages. Calculate the LD50 value using probit analysis.
References
- 1. Analysis of precocenes in the essential oil of Ageratum spp. by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H14O2 | CID 28619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jast.modares.ac.ir [jast.modares.ac.ir]
- 7. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innspub.net [innspub.net]
- 9. researchgate.net [researchgate.net]
- 10. entomol.org [entomol.org]
- 11. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
A Comparative Analysis of the Insecticidal Spectrum: Precocene I vs. Commercial Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal spectrum and mechanism of action of Precocene I against a selection of widely used commercial pesticides. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential alternative or synergistic agent in pest management strategies.
Executive Summary
This compound, a naturally derived chromene, exhibits a unique mode of action by inhibiting juvenile hormone biosynthesis in insects, leading to precocious metamorphosis and sterilization.[1] This contrasts with many commercial insecticides that primarily target the nervous system. This guide summarizes the available quantitative data on the insecticidal efficacy of this compound and compares it with five major classes of commercial insecticides: organophosphates (Chlorpyrifos), pyrethroids (Lambda-cyhalothrin), neonicotinoids (Imidacloprid), spinosyns (Spinosad), and avermectins (Abamectin). While this compound shows promising activity against certain insect orders, particularly Hemiptera and Lepidoptera, its spectrum of activity and potency can vary significantly compared to broad-spectrum synthetic pesticides.
Data Presentation: Comparative Insecticidal Activity
The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of this compound and selected commercial insecticides against various insect species from different orders. It is important to note that direct comparisons can be challenging due to variations in experimental protocols between studies.
Table 1: Insecticidal Activity (LC50) of this compound and Commercial Pesticides
| Insect Order | Species | Compound | LC50 | Exposure Time | Bioassay Method | Reference |
| Lepidoptera | Spodoptera litura (Third Instar Larvae) | This compound | 78.05 mg/L | 72 h | Diet Incorporation | [1] |
| Lambda-cyhalothrin | >270 mg/L (Resistant Strain) | 72 h | Diet Incorporation | [1] | ||
| Spodoptera litura (Third Instar Larvae) | This compound | 23.2 ppm | - | Diet Incorporation | [2] | |
| Hemiptera | Eurygaster integriceps (Eggs, 2-day old) | This compound | 15.4 µg/mL | - | Egg Dipping | [3] |
| Eurygaster integriceps (Eggs, 5-day old) | This compound | 15.0 µg/mL | - | Egg Dipping | [3] |
Table 2: Insecticidal Activity (LD50) of this compound and Commercial Pesticides
| Insect Order | Species | Compound | LD50 | Insect Stage | Bioassay Method | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Lepidoptera | Spodoptera littoralis | this compound | 70.48 µ g/larva | 5th Instar | Topical Application |[4] | | | Spodoptera littoralis | this compound | 234.96 µ g/larva | 6th Instar | Topical Application |[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of toxicological studies. Below are summaries of common experimental protocols used in the cited studies.
Diet Incorporation Bioassay (for Lepidoptera)
This method is used to assess the toxicity of insecticides when ingested by chewing insects.
-
Insect Rearing: Larvae of the target insect (e.g., Spodoptera litura) are reared on an artificial diet under controlled laboratory conditions (e.g., 27 ± 1°C, 85% relative humidity, 12:12 h light:dark photoperiod).[1]
-
Preparation of Treated Diet: The test compound (this compound or commercial insecticide) is dissolved in an appropriate solvent (e.g., 1% DMSO).[1] This solution is then incorporated into the liquid artificial diet at various concentrations. A control diet containing only the solvent is also prepared.
-
Bioassay: A known number of third-instar larvae (e.g., 25 larvae per replicate) are placed in individual containers with a portion of the treated or control diet.[1]
-
Data Collection and Analysis: Mortality is recorded after a specific exposure period (e.g., 72 hours).[1] The LC50 value, the concentration that causes 50% mortality, is then calculated using statistical methods such as probit analysis.
Topical Application Bioassay (for Lepidoptera)
This method assesses the toxicity of insecticides through direct contact with the insect's cuticle.
-
Insect Rearing: Larvae of the target species (e.g., Spodoptera littoralis) are reared under controlled conditions.
-
Preparation of Insecticide Solutions: The test compound is dissolved in a volatile solvent like acetone (B3395972) to prepare a range of concentrations.
-
Application: A precise volume (e.g., 1 µL) of each insecticide solution is applied to the dorsal thoracic region of individual larvae using a microapplicator.[4] Control insects are treated with the solvent alone.
-
Observation and Data Analysis: The treated larvae are kept in individual containers with a food source. Mortality is assessed at specific time intervals, and the LD50 value (the dose causing 50% mortality) is determined using probit analysis.[4]
Egg Dipping Bioassay (for Hemiptera)
This method is employed to evaluate the ovicidal activity of an insecticide.
-
Egg Collection: Eggs of a specific age (e.g., 2- and 5-day old Eurygaster integriceps eggs) are collected from a laboratory colony.[3]
-
Preparation of Treatment Solutions: The test compound is dissolved in a suitable solvent (e.g., acetone) to create a series of concentrations.[3]
-
Treatment: Batches of eggs are dipped into the test solutions for a short duration (e.g., 10 seconds).[3] Control eggs are dipped in the solvent only.
-
Incubation and Assessment: The treated eggs are allowed to dry and are then incubated under controlled conditions. The number of hatched and unhatched eggs is recorded to determine the percentage of mortality. The LC50 is then calculated.[3]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound and the selected commercial insecticides.
Conclusion
This compound presents a distinct alternative to conventional neurotoxic insecticides due to its specific action on the endocrine system of insects. Its efficacy is most pronounced in certain insect orders, and it may offer advantages in resistance management strategies, potentially through synergistic combinations with other pesticides.[1] However, its insecticidal spectrum appears to be narrower than that of many broad-spectrum commercial products. Further research is warranted to fully elucidate the comparative efficacy of this compound across a wider range of pest species and to explore its potential in integrated pest management programs. The detailed experimental protocols and comparative data provided in this guide serve as a foundational resource for such investigations.
References
Precocene I: A Comparative Efficacy Analysis Against Other Botanical Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal efficacy of Precocene I with other prominent botanical insecticides, including azadirachtin (B1665905) (from neem oil), pyrethrins, and rotenone. The information is curated to assist researchers and professionals in evaluating these compounds for pest management strategies and the development of new insecticidal agents.
Executive Summary
This compound, a chromene derivative found in plants of the genus Ageratum, demonstrates a unique mode of action by inhibiting the biosynthesis of juvenile hormone in insects, leading to premature metamorphosis and sterilization. This distinct mechanism sets it apart from other botanical insecticides. While direct comparative studies under identical conditions are limited, this guide synthesizes available experimental data to provide an objective assessment of this compound's efficacy relative to other key botanical insecticides.
Comparative Efficacy: Quantitative Data
The following tables summarize the insecticidal activity of this compound and other major botanical insecticides against various insect pests. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Efficacy of this compound against Spodoptera species
| Target Pest | Instar | Application Method | Efficacy Metric | Value | Reference |
| Spodoptera litura | 3rd | Leaf Dip Assay | LC50 | 23.2 ppm | |
| Spodoptera litura | 2nd | Leaf Tissue Treatment | Mortality (60 ppm) | 97% | |
| Spodoptera litura | 3rd | Leaf Tissue Treatment | Mortality (60 ppm) | 87% | |
| Spodoptera litura | 4th | Leaf Tissue Treatment | Mortality (60 ppm) | 81% | |
| Spodoptera littoralis | 5th | Topical Application | LD50 | 70.48 µ g/larva | |
| Spodoptera littoralis | 6th | Topical Application | LD50 | 234.96 µ g/larva |
Table 2: Efficacy of Azadirachtin (Neem) against Spodoptera litura
| Target Pest | Instar | Application Method | Efficacy Metric | Value | Reference |
| Spodoptera litura | 3rd | Leaf Dip Assay | Larval Mortality (5% NSKE) | 40% | |
| Spodoptera litura | Egg | Egg Dipping | Egg Mortality (2% Seed Extract) | 94.66% |
Table 3: Efficacy of Other Botanical Insecticides
| Insecticide | Target Pest | Efficacy Metric | Value | Reference |
| Pyrethrins | Various | - | Fast-acting neurotoxin | |
| Rotenone | Various | - | Inhibits cellular respiration |
Mechanism of Action: A Comparative Overview
Botanical insecticides exhibit diverse mechanisms of action, targeting various physiological and biochemical processes in insects.
This compound: Anti-Juvenile Hormone Activity
This compound's primary mode of action is the disruption of juvenile hormone (JH) biosynthesis. It achieves this by targeting the corpora allata, the endocrine glands responsible for JH production. Specifically, this compound is metabolized by cytochrome P450 monooxygenases within the corpora allata to a highly reactive epoxide. This epoxide then alkylates and destroys the gland's cells, leading to a cessation of JH production. The absence of JH induces precocious metamorphosis in larval stages and sterilizes adult insects.
Precocene I and Insecticide Cross-Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Precocene I's performance in the context of insecticide resistance, with a focus on cross-resistance patterns and the underlying biochemical mechanisms. The information presented is intended to support research and development efforts in pest management and the design of novel insecticide strategies.
Executive Summary
This compound, a chromene derivative originally isolated from the plant Ageratum houstonianum, is known for its anti-juvenile hormone activity in insects. This mode of action, distinct from most conventional neurotoxic insecticides, presents a compelling case for its investigation in insecticide resistance management. This guide synthesizes available experimental data on the efficacy of this compound against insecticide-resistant insect strains, delves into the metabolic pathways involved, and provides detailed experimental protocols for relevant bioassays. A key focus is the interaction between this compound and the cytochrome P450 monooxygenases, a critical enzyme system implicated in the detoxification of a wide range of insecticides.
Comparative Toxicity of this compound in Insecticide-Resistant Insects
Cross-resistance studies are crucial for understanding the potential of a novel insecticide in managing resistant pest populations. The primary mechanism of resistance to many conventional insecticides involves enhanced metabolism by detoxification enzymes, particularly cytochrome P450s, esterases, and glutathione (B108866) S-transferases (GSTs).[1] The following data from a study on a λ-cyhalothrin-resistant strain of Spodoptera litura (Lepidoptera: Noctuidae) provides insights into the performance of this compound.
Table 1: Comparative Toxicity of this compound and λ-cyhalothrin against λ-cyhalothrin-Resistant Spodoptera litura
| Compound | Strain | LC50 (mg/L) | 95% Confidence Interval |
| This compound | λ-cyhalothrin-Resistant | 78.05 | 65.21-92.64 |
| λ-cyhalothrin | λ-cyhalothrin-Resistant | 91.89 (with PBO) | 78.34-108.52 |
Data extracted from a study on a field-collected, λ-cyhalothrin-resistant population of S. litura. The LC50 for λ-cyhalothrin is provided in the presence of piperonyl butoxide (PBO), a known inhibitor of cytochrome P450s, to assess the contribution of these enzymes to resistance. The LC50 of this compound was also tested with PBO, showing a decrease to 61.06 mg ai/L, suggesting some P450-mediated detoxification of this compound as well.[1]
Mechanisms of Action and Resistance
This compound: An Anti-Juvenile Hormone Agent
This compound's primary mode of action is the disruption of juvenile hormone (JH) biosynthesis. It achieves this by targeting the corpora allata, the glands responsible for JH production in insects. Specifically, this compound is activated by cytochrome P450 enzymes within the corpora allata to a highly reactive epoxide, which then alkylates and destroys the gland's cells. The resulting JH deficiency leads to premature metamorphosis in larval stages and sterilization in adult insects.
Cross-Resistance and Detoxification Pathways
The development of resistance to conventional insecticides is often linked to the overexpression of detoxification enzymes. The study on λ-cyhalothrin-resistant S. litura provides evidence of the complex interplay between this compound and these resistance-associated enzymes.[1]
Table 2: Effect of this compound and λ-cyhalothrin on Detoxification Enzyme Activity in λ-cyhalothrin-Resistant S. litura
| Treatment | α-Esterase Activity (relative) | β-Esterase Activity (relative) | GST Activity (relative) | Cytochrome P450 Activity (relative) |
| Control | 0.8 | 1.0 | 0.98 | 1.21 |
| This compound | 1.5 | 1.6 | 1.29 | 1.98 |
| λ-cyhalothrin | 1.1 | 1.2 | 1.13 | 1.82 |
| This compound + λ-cyhalothrin | 1.95 | 1.8 | 1.89 | 2.35 |
Relative enzyme activity measured 24 hours post-treatment. Data is illustrative of the trends observed in the cited study.[1]
The data suggests that while this compound can be effective against a pyrethroid-resistant strain, the insect's detoxification system, particularly cytochrome P450s, is also induced by this compound. This indicates a potential for the development of resistance to this compound through enhanced metabolic detoxification.
Furthermore, the study investigated the expression of several cytochrome P450 genes. Notably, the expression of some P450 genes was significantly altered by this compound treatment, with some being upregulated and others downregulated. This highlights the complex regulatory response of the insect's detoxification system to this compound.[1]
Experimental Protocols
The following are generalized protocols for key experiments in cross-resistance studies, based on standard methodologies.
Insect Rearing and Resistance Selection
-
Insect Culture: Establish and maintain a susceptible laboratory strain of the target insect species under controlled conditions (e.g., 25±1°C, 65±5% RH, 16:8 L:D photoperiod).
-
Resistance Selection: For creating a resistant strain, expose successive generations of the insect to a discriminating concentration of a chosen insecticide (e.g., λ-cyhalothrin). The concentration should initially cause 70-80% mortality. Survivors are used to propagate the next generation. This process is repeated for multiple generations until a desired level of resistance is achieved.
Bioassays for Determining Lethal Concentrations (LC50)
-
Dietary Bioassay:
-
Prepare a series of dilutions of the test compound (e.g., this compound) in a suitable solvent.
-
Incorporate each dilution into the insect's artificial diet.
-
Place a known number of larvae (e.g., third instar) into individual containers with the treated diet.
-
A control group should receive a diet with the solvent only.
-
Record mortality after a specific period (e.g., 48 or 72 hours).
-
Calculate the LC50 value using probit analysis.
-
Biochemical Assays for Detoxification Enzymes
-
Sample Preparation: Homogenize insect tissues (e.g., midgut or whole body) in a suitable buffer and centrifuge to obtain a supernatant containing the enzymes.
-
Esterase Assay: Measure the hydrolysis of a substrate like α-naphthyl acetate (B1210297) or β-naphthyl acetate. The rate of product formation is determined spectrophotometrically.
-
GST Assay: Measure the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH). The rate of formation of the conjugate is measured spectrophotometrically.
-
Cytochrome P450 Assay: Measure the O-demethylation of p-nitroanisole or a similar substrate. The rate of product formation is determined spectrophotometrically.
Conclusion and Future Directions
The available data suggests that this compound can be effective against insect strains that have developed resistance to conventional pyrethroid insecticides. Its unique mode of action as an anti-juvenile hormone agent makes it a valuable tool for research and a potential candidate for inclusion in insecticide resistance management programs. However, the induction of detoxification enzymes, particularly cytochrome P450s, by this compound itself warrants further investigation.
Future research should focus on:
-
Conducting comprehensive cross-resistance studies with strains resistant to a wider range of insecticide classes, including organophosphates, carbamates, and neonicotinoids.
-
Investigating the potential for negative cross-resistance, where resistance to one insecticide confers hypersensitivity to this compound.
-
Elucidating the specific cytochrome P450 enzymes involved in the metabolism of this compound in resistant insect strains.
-
Evaluating the efficacy of this compound in combination with other insecticides or synergists to enhance its potency and delay the onset of resistance.
By addressing these research gaps, a more complete understanding of this compound's role in combating insecticide resistance can be achieved, paving the way for its potential application in sustainable pest management strategies.
References
A Comparative Guide to the Anti-Gonadotropic Activity of Precocene I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Precocene I, a naturally occurring anti-juvenile hormone agent, with its analogue Precocene II. The anti-gonadotropic activity of these compounds in insects is primarily mediated through the inhibition of juvenile hormone (JH) biosynthesis, which is essential for reproductive development. This guide presents quantitative data, detailed experimental protocols, and a mechanistic overview to aid researchers in evaluating these compounds for their studies.
Performance Comparison: this compound vs. Precocene II
This compound and its analogue, Precocene II, both exhibit anti-gonadotropic effects by disrupting the production of juvenile hormone in the corpora allata of insects. While both compounds are effective, available data suggests that Precocene II is generally more potent.
| Parameter | This compound | Precocene II | Alternative: Fluoromevalonate |
| Mechanism of Action | Pro-allatocidin; suicide substrate for cytochrome P450 in corpora allata. | Pro-allatocidin; suicide substrate for cytochrome P450 in corpora allata. | Inhibitor of mevalonate (B85504) kinase and/or pyrophosphomevalonate decarboxylase in the JH biosynthesis pathway. |
| Primary Target | Corpora allata cells. | Corpora allata cells. | Juvenile hormone biosynthesis pathway (early stages). |
| Reported Effects | Inhibition of ovarian development, induction of sterility, precocious metamorphosis.[1] | Inhibition of ovarian development, induction of sterility, precocious metamorphosis (often more potent than this compound). | Induces morphogenetic abnormalities and death before pupation. |
| LC50 (Eurygaster integriceps eggs) | 15.4 µg/mL (2-day old eggs), 15.0 µg/mL (5-day old eggs)[2] | Data not available in the same study for direct comparison. | Data not available for this species. |
| Effect on Ovarian Development (Oxycarenus lavaterae) | Less active in inhibiting oocyte development. | More active than this compound in inhibiting oocyte development. | Data not available in the same study. |
| LD50 (Spodoptera littoralis 5th instar larvae) | 70.48 µ g/larva [3] | Data not available in the same study for direct comparison. | Data not available in the same study. |
Experimental Protocols
Validating the anti-gonadotropic activity of compounds like this compound involves assessing their impact on juvenile hormone biosynthesis and ovarian development. Below are detailed methodologies for these key experiments.
In Vitro Juvenile Hormone Biosynthesis Assay (Radiochemical Method)
This assay quantifies the rate of JH biosynthesis by the corpora allata (CA) glands.
Materials:
-
Insect Ringer's solution
-
TC-199 medium, supplemented with Ficoll and HEPES buffer
-
L-[methyl-³H]methionine
-
Liquid scintillation cocktail and vials
-
Dissection tools (forceps, dissecting scissors)
-
Incubation chamber (28°C)
-
Liquid scintillation counter
Procedure:
-
Gland Dissection: Anesthetize adult female insects and dissect out the corpora allata in cold insect Ringer's solution.
-
Incubation: Transfer the excised glands to a culture dish containing TC-199 medium.
-
Radiolabeling: Add L-[methyl-³H]methionine to the medium to a final concentration of 100 µM.
-
Treatment: Introduce this compound or the alternative compound at various concentrations to the incubation medium. A control group with no treatment should be included.
-
Incubation: Incubate the glands for 3-4 hours at 28°C.
-
JH Extraction: Stop the reaction by adding isooctane to the medium. Vortex thoroughly to extract the radiolabeled JH.
-
Quantification: Transfer the isooctane phase containing the radiolabeled JH to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the radioactivity counts between the control and treated groups to determine the percentage of inhibition of JH biosynthesis.
Ovarian Development Assessment
This method evaluates the effect of the test compound on oocyte development and ovarian maturation.
Materials:
-
Test insects (adult females)
-
This compound or alternative compound dissolved in a suitable solvent (e.g., acetone)
-
Phosphate-buffered saline (PBS)
-
Dissection microscope and tools
-
Glass slides and coverslips
-
Micrometer for measurement
Procedure:
-
Treatment: Treat adult female insects with the test compound, either topically, by injection, or through their diet. Include a control group treated with the solvent only.
-
Incubation: Maintain the insects under standard laboratory conditions for a specific period (e.g., 7-10 days) to allow for ovarian development.
-
Dissection: Anesthetize the insects and dissect out the ovaries in PBS.[4]
-
Observation: Place the ovaries on a glass slide with a drop of PBS and observe under a dissecting microscope.
-
Measurement: Measure the length and width of the terminal oocytes using a calibrated micrometer.
-
Scoring: Score the stage of ovarian development based on the size of the oocytes and the presence of yolk (vitellogenesis). A common scoring system ranges from stage 0 (no developed oocytes) to stage 3 or 4 (fully mature oocytes).[5]
-
Data Analysis: Compare the average oocyte size and the distribution of ovarian development stages between the control and treated groups.
Mechanism of Action & Signaling Pathway
The anti-gonadotropic activity of this compound is a direct result of its effect on the corpora allata, the glands responsible for juvenile hormone synthesis.
Caption: Mechanism of this compound-induced anti-gonadotropic activity.
Workflow for Validating Anti-Gonadotropic Activity
Caption: Experimental workflow for validating anti-gonadotropic activity.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jast.modares.ac.ir [jast.modares.ac.ir]
- 4. Dissection of Drosophila Ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissection, Fixation, and Standard Staining of Adult Drosophila Ovaries | Springer Nature Experiments [experiments.springernature.com]
The Differential Impact of Precocene I Across Insect Orders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological and developmental effects of Precocene I, a well-documented anti-juvenile hormone agent, across various insect orders. By summarizing key experimental findings, detailing methodologies, and illustrating the underlying biochemical pathways, this document serves as a valuable resource for researchers investigating insect endocrinology and those involved in the development of novel insect growth regulators.
This compound, a chromene derivative originally isolated from the plant Ageratum houstonianum, selectively induces cytotoxic effects on the corpora allata, the glands responsible for synthesizing juvenile hormone (JH).[1] This disruption of JH production leads to a range of developmental and reproductive abnormalities in susceptible insects, making it a significant tool for both basic research and potential pest management strategies. The effects, however, are not uniform across the insect class, with notable variations in sensitivity and response observed among different orders.
Mechanism of Action: Inhibition of Juvenile Hormone Biosynthesis
This compound's primary mode of action is the targeted destruction of the corpora allata (CA) cells.[1] It is believed that the compound is metabolized by cytochrome P-450 monooxygenases within the CA into a highly reactive epoxide. This epoxide then alkylates cellular macromolecules, leading to cell death and a subsequent drop in juvenile hormone titers. The deficiency in JH, a crucial regulator of metamorphosis, reproduction, and behavior, results in the diverse physiological effects documented in sensitive insects.[1]
Caption: Mechanism of this compound-induced corpora allata destruction and inhibition of Juvenile Hormone synthesis.
The absence of JH during larval or nymphal stages can trigger precocious metamorphosis, where immature insects molt into sterile adultoids.[1] In adult insects, particularly females, JH is essential for vitellogenesis (yolk protein synthesis), and its absence leads to sterility.[1]
The Juvenile Hormone Signaling Pathway
Juvenile hormone exerts its effects at the cellular level by binding to an intracellular receptor, a bHLH-PAS protein known as Methoprene-tolerant (Met).[2][3] Upon binding JH, Met forms a complex with another protein, often Taiman (Tai) or a similar partner. This hormone-receptor complex then binds to specific JH-responsive elements (JHREs) on the DNA, regulating the transcription of target genes, such as Krüppel homolog 1 (Kr-h1), which is responsible for maintaining the juvenile status and preventing metamorphosis.[4]
Caption: Simplified Juvenile Hormone (JH) signaling pathway and the inhibitory role of this compound.
Comparative Effects of this compound on Different Insect Orders
The sensitivity to this compound varies significantly among insect orders. Hemiptera and Orthoptera are generally considered highly sensitive, while Lepidoptera and Diptera show a more varied and often lower sensitivity. The following tables summarize quantitative data from various studies.
Table 1: Lethal and Developmental Effects of this compound
| Insect Order | Species | Stage Treated | Application | Dosage/Concentration | Observed Effects | Reference |
| Hemiptera | Eurygaster integriceps | 2 & 5-day old eggs | Immersion | LC50: 15.0-15.4 µg/mL | Increased egg & nymphal mortality; prolonged nymphal period (39.3 days vs 34.8 in control).[5][6] | [5][6] |
| Eurygaster integriceps | 3rd Instar Nymphs | Topical | Dose-dependent | Increased mortality; induction of abnormalities in later instars and adults.[7][8] | [7][8] | |
| Orthoptera | Heteracris littoralis | 4th Instar Nymphs | Topical | ED50: 65 ng/nymph | Precocious metamorphosis; <20% mortality.[9] | [9] |
| Heteracris littoralis | 5th Instar Nymphs | Topical | ED50: 90 ng/nymph | Precocious metamorphosis; <20% mortality.[9] | [9] | |
| Lepidoptera | Spodoptera littoralis | 5th Instar Larvae | Topical | LD50: 70.48 µ g/larva | Increased mortality in larvae, pupae, and adults; inhibited pupation.[10] | [10] |
| Spodoptera littoralis | 6th Instar Larvae | Topical | LD50: 234.96 µ g/larva | Lower sensitivity than 5th instar; pupal mortality and production of abnormal pupae at high doses.[10] | [10] | |
| Spodoptera litura | 3rd Instar Larvae | Dietary (on castor leaves) | LC50: 23.2 ppm | Dose-dependent mortality (87% mortality at 60 ppm); reduced survival and pupation at sub-lethal doses.[11][12] | [11][12] |
Table 2: Reproductive and Physiological Effects of this compound
| Insect Order | Species | Stage Treated | Application | Dosage/Concentration | Observed Effects | Reference |
| Hemiptera | Eurygaster integriceps | Adult Females & Males | Topical | 2 g/L | Reduced hemolymph protein concentrations in females; affected number of eggs laid and percentage hatched.[7][8] | [7][8] |
| Orthoptera | Heteracris littoralis | 3rd Instar Nymphs | Topical | 40 µ g/insect | Inhibition of ovarian development in resulting females.[13] | [13] |
| Lepidoptera | Spodoptera litura | 3rd Instar Larvae | Dietary | Sub-lethal (2-8 ppm) | Decreased fecundity and egg hatch percentage.[11][12] | [11][12] |
| Spodoptera litura | 3rd Instar Larvae | Dietary | 0.2% in diet | Increased activity of GST and Cytochrome P450 enzymes; decreased esterase activity after 48h.[14][15] | [14][15] | |
| Hymenoptera | Bombus terrestris | Adult Workers | Oral (in sugar water) | 3 mg & 6 mg | Decreased JH titer; significant reduction in ovarian activation.[16] | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols adapted from the cited literature.
Protocol 1: Topical Application for Precocious Metamorphosis Assay (Orthoptera)
-
Insect Rearing: Heteracris littoralis nymphs are reared under controlled conditions (e.g., 33 ± 3°C, 55 ± 5% RH, 16:8 L:D photoperiod) and provided with fresh grasses and bran.[9]
-
Compound Preparation: this compound is dissolved in a suitable solvent like acetone (B3395972) to prepare a range of concentrations.
-
Application: One-day-old fourth or fifth instar nymphs are treated individually. A specific volume (e.g., 1 µL) of the this compound solution is applied topically to the dorsal surface of the thorax using a microsyringe. Control groups are treated with the solvent alone.[9]
-
Observation: Treated insects are monitored daily for mortality and developmental changes. The primary endpoint is the induction of precocious metamorphosis at the subsequent molt, characterized by the appearance of adult features in what should be the next nymphal instar.
-
Data Analysis: The dose required to induce precocious metamorphosis in 50% of the treated insects (ED50) is calculated using probit analysis or similar statistical methods.[9]
Protocol 2: Dietary Bioassay for Larval Mortality and Growth Inhibition (Lepidoptera)
-
Insect Culture: Spodoptera litura larvae are reared on an artificial diet or host plant leaves (e.g., castor bean) under laboratory conditions.
-
Treatment Preparation: this compound is first dissolved in a small amount of a solvent (e.g., DMSO) and then mixed into the artificial diet or sprayed onto host plant leaves to achieve the desired final concentrations (e.g., 2 to 60 ppm).[11][12][14]
-
Bioassay: Pre-weighed third instar larvae are placed in individual containers with a piece of the treated diet or a treated leaf. Control larvae receive a diet/leaf treated only with the solvent.[14]
-
Data Collection: Mortality is recorded daily for a set period (e.g., 72 hours or until pupation). For sub-lethal studies, parameters such as larval weight gain, duration of larval period, pupation success, adult emergence, and fecundity of the resulting adults are recorded.[10][11]
-
Analysis: The concentration that causes 50% mortality (LC50) is determined. Other developmental parameters are compared between treatment and control groups using statistical tests like ANOVA or t-tests.[11][14]
Caption: Generalized experimental workflow for assessing the effects of this compound on insects.
Conclusion
This compound remains a powerful chemical probe for studying the intricacies of juvenile hormone regulation in insects. The data clearly indicate a differential susceptibility across insect orders, with Hemiptera and Orthoptera showing high sensitivity, often leading to precocious metamorphosis at low doses. Lepidoptera exhibit a more complex, dose- and stage-dependent response, often requiring higher concentrations to elicit lethal or significant developmental effects. This variability underscores the differences in metabolism, receptor sensitivity, or transport mechanisms among insect groups. For drug development professionals, this comparative data is essential for identifying potential target spectra and for designing more selective and effective insect growth regulators. Further research into the molecular basis of this differential sensitivity will be key to unlocking the full potential of anti-JH compounds in modern pest management.
References
- 1. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 2. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Importance of juvenile hormone signaling arises with competence of insect larvae to metamorphose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jast.modares.ac.ir [jast.modares.ac.ir]
- 6. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. innspub.net [innspub.net]
- 11. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The effects of precocenes in grasshoppers Heteracris littoralis (Orthoptera: Acrididae) | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]
- 14. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 15. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
Unlocking Potency: The Synergistic Effects of Precocene I with Insecticides
For researchers, scientists, and drug development professionals, understanding the mechanisms of insecticide synergy is paramount in the development of next-generation pest management strategies. This guide provides a comprehensive comparison of the synergistic effects of Precocene I with various classes of insecticides, supported by experimental data and detailed protocols.
This compound, a chromene derivative first isolated from the plant Ageratum houstonianum, is a pro-insecticide that, upon activation by insect-specific enzymes, acts as an anti-juvenile hormone agent. This disruption of hormonal balance leads to premature metamorphosis and sterilization in insects.[1] Beyond its standalone insecticidal properties, this compound has demonstrated significant potential as a synergist, enhancing the efficacy of conventional insecticides. This guide delves into the synergistic interactions of this compound with pyrethroids, and discusses the potential for synergy with carbamates and organophosphates, providing a valuable resource for researchers in the field of insecticide development and resistance management.
Performance Comparison: this compound as a Synergist
The synergistic effect of this compound is primarily attributed to its ability to inhibit detoxification enzymes within the insect, such as cytochrome P450 monooxygenases.[1] These enzymes are often responsible for metabolizing and thereby neutralizing the toxic effects of insecticides. By inhibiting these enzymes, this compound allows the primary insecticide to exert its effect more potently and for a longer duration.
Synergism with Pyrethroids
Research has demonstrated a notable synergistic relationship between this compound and the pyrethroid insecticide λ-cyhalothrin against the agricultural pest Spodoptera litura (tobacco cutworm). The addition of this compound significantly reduces the concentration of λ-cyhalothrin required to achieve a lethal effect.
| Insecticide Combination | Target Insect | Parameter | Value (Insecticide Alone) | Value (with this compound) | Synergistic Ratio | Reference |
| λ-cyhalothrin + this compound | Spodoptera litura (3rd instar larvae) | LC50 (mg/L) | 91.89 (with PBO) | 61.06 (with PBO + Precocene 1) | 1.50 | Shyam-Sundar et al., 2022[2][3] |
Note: The study by Shyam-Sundar et al. (2022) used Piperonyl Butoxide (PBO), a known synergist, in both the control and experimental groups to establish a baseline of synergized toxicity. The synergistic ratio is calculated as the LC50 of the insecticide with PBO divided by the LC50 of the insecticide with PBO and this compound.
Potential Synergism with Carbamates and Organophosphates
While direct quantitative data on the synergistic effects of this compound with carbamate (B1207046) and organophosphate insecticides is limited in the reviewed literature, the mechanism of action of this compound suggests a strong potential for synergy. Both carbamates and organophosphates are known to be detoxified by cytochrome P450 enzymes and esterases in insects.[2][4] As this compound is known to inhibit these enzymes, it is plausible that it would enhance the toxicity of these insecticide classes. Further research in this area is warranted to quantify these potential synergistic interactions.
Mechanism of Action and Synergism
This compound's primary mode of action is the disruption of juvenile hormone (JH) synthesis in insects. It is metabolized by corpora allata-specific cytochrome P450 enzymes into a highly reactive epoxide. This epoxide then alkylates and destroys the cells of the corpora allata, the gland responsible for producing JH. The resulting JH deficiency leads to premature metamorphosis in larval stages and sterility in adult insects.
The synergistic effect of this compound with insecticides stems from its broader inhibitory effect on detoxification enzymes, particularly cytochrome P450s. Many insecticides are metabolized and rendered less toxic by these enzymes. By inhibiting P450s, this compound prevents the breakdown of the partner insecticide, leading to a higher concentration of the active compound at the target site and an overall increase in toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Validation of Precocene I as a Chemosterilant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Precocene I with other chemosterilants, supported by experimental data and detailed methodologies. The information is intended to assist researchers and professionals in evaluating the potential of this compound for insect pest management programs.
Executive Summary
This compound is a naturally derived chromene derivative that acts as a potent anti-juvenile hormone agent in many insect species. By inhibiting the biosynthesis of juvenile hormone (JH), a crucial regulator of insect development and reproduction, this compound can induce premature metamorphosis in larval stages and sterility in adults. This guide presents a comparative analysis of this compound's efficacy against other classes of chemosterilants, including alkylating agents, insect growth regulators (IGRs), and other hormone mimics.
Comparative Efficacy of Chemosterilants
The following tables summarize the available quantitative data on the lethal and sterilizing effects of this compound and selected alternative chemosterilants. It is important to note that the data are derived from various studies with different insect species and experimental protocols, making direct comparisons challenging. The data should be interpreted as indicative of the potential efficacy of each compound under specific conditions.
Lethal Dose (LD50) and Lethal Concentration (LC50) Data
This table presents the doses or concentrations of chemosterilants required to cause 50% mortality in the tested insect population.
| Chemosterilant | Insect Species | Application Method | LD50/LC50 | Reference(s) |
| This compound | Spodoptera littoralis (5th instar larvae) | Topical Application | 70.48 µ g/larva | [1] |
| This compound | Spodoptera littoralis (6th instar larvae) | Topical Application | 234.96 µ g/larva | [1] |
| This compound | Eurygaster integriceps (2-day old eggs) | Egg Dipping | 15.4 µg/mL | [2][3] |
| This compound | Eurygaster integriceps (5-day old eggs) | Egg Dipping | 15.0 µg/mL | [2][3] |
| This compound | Spodoptera litura (3rd instar larvae) | Diet Incorporation | 23.2 ppm | [4][5] |
| This compound | Spodoptera litura | Diet Incorporation | 78.05 mg/L | [6][7] |
| Lufenuron (B1675420) | Spodoptera frugiperda | Not Specified | 0.99 mg/L | [8] |
| Pyriproxyfen | Aedes albopictus | Substrate Treatment | 0.029 µg/L (glass) | [9] |
| Thiotepa (B1682881) | Aedes aegypti (males) | Oral | 0.025% solution induces sterility | [10] |
Effective Dose for Sterility (ED50) and Other Sterilizing Effects
This table presents data related to the sterilizing effects of the compounds, such as the dose required to induce 50% sterility or other reported effects on fecundity and fertility.
| Chemosterilant | Insect Species | Application Method | Sterilizing Effect | Reference(s) |
| This compound | Spodoptera littoralis | Topical Application | Complete sterility at 150 µ g/larva (on 6th instar) | [11] |
| This compound | Bombus terrestris | Not Specified | Decreased JH titer and ovarian activation | [12][13] |
| This compound | Spodoptera litura | Diet Incorporation | Reduced fecundity and egg hatchability at 2-8 ppm | [4][5] |
| Thiotepa | Musca domestica | Injection | ED90 for sterilization varies with alkylamino group substitution | [14] |
| Thiotepa | Aedes aegypti | Not Specified | Release of thiotepa-sterilized males significantly reduced fecundity of caged populations | [15][16] |
| Pyriproxyfen | Glossina morsitans morsitans | Topical Application | 0.1 µ g/male can be transferred to females to cause sterility | [9] |
| Pyriproxyfen | Anopheles gambiae | Net Treatment | Complete sterilization of females after exposure to 0.1% treated nets | [17] |
| Lufenuron | Bactrocera cucurbitae | Food Bait | Reduced fecundity by 68.4% and adult emergence by 70.97% at highest tested concentration | [18] |
| Busulfan | Boll weevil | Diet | Effective oral sterilant | [14] |
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of juvenile hormone (JH) biosynthesis in the corpora allata (CA) of insects. This "chemical allatectomy" leads to a deficiency in JH, which is essential for normal development and reproduction.[12][13]
Alternative Chemosterilants employ different mechanisms:
-
Alkylating Agents (e.g., Tepa, Thiotepa, Busulfan): These compounds are highly reactive and cause sterility by inducing dominant lethal mutations in the reproductive cells of insects, primarily affecting the chromosomes.[19]
-
Insect Growth Regulators (IGRs) (e.g., Lufenuron, Pyriproxyfen):
-
Chitin Synthesis Inhibitors (e.g., Lufenuron): Interfere with the formation of chitin, a key component of the insect exoskeleton. This disrupts molting and leads to mortality, and can also affect egg development and fecundity.[8][18]
-
Juvenile Hormone Analogs (e.g., Pyriproxyfen): Mimic the action of JH, disrupting normal insect development and reproductive processes.[20][21]
-
Experimental Protocols
This section provides a generalized protocol for a laboratory bioassay to validate the chemosterilant activity of a compound like this compound. This protocol is a synthesis of common practices and should be adapted based on the target insect species and the specific research question.
General Chemosterilant Bioassay Protocol
Objective: To determine the lethal and sterilizing effects of a candidate chemosterilant on a target insect species.
Materials:
-
Test insect colony (uniform age and stage)
-
Candidate chemosterilant (e.g., this compound)
-
Appropriate solvent (e.g., acetone, ethanol)
-
Insect rearing cages or containers
-
Artificial diet or host plants
-
Micropipettes or syringes for application
-
Microscope for observing reproductive organs
-
Incubator or environmental chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Dose Preparation: Prepare a series of dilutions of the chemosterilant in a suitable solvent. A control group should be treated with the solvent alone.
-
Application Method (select one):
-
Topical Application: Apply a precise volume of the chemosterilant solution directly to the insect's cuticle (e.g., thorax) using a micropipette.
-
Diet Incorporation: Mix the chemosterilant into the insect's artificial diet at various concentrations.
-
Contact Exposure: Treat a surface (e.g., filter paper, glass vial) with the chemosterilant solution and allow the solvent to evaporate. Then, introduce the insects to the treated surface.
-
-
Exposure and Observation:
-
Place the treated and control insects in rearing containers with an adequate food supply.
-
Maintain the insects under optimal environmental conditions.
-
Record mortality at regular intervals (e.g., 24, 48, 72 hours) to determine LD50/LC50 values.
-
-
Assessment of Sterility:
-
Mating Crosses: After the initial exposure period, pair treated insects with untreated insects of the opposite sex (and vice versa). Also, set up crosses between treated males and treated females.
-
Fecundity and Fertility: Collect and count the number of eggs laid by each female (fecundity). Determine the percentage of eggs that hatch (fertility).
-
Histological Examination: Dissect a subset of treated insects to observe the effects of the chemosterilant on the reproductive organs (e.g., ovaries, testes). Look for signs of atrophy, cell death, or other abnormalities.[22]
-
-
Data Analysis:
-
Calculate LD50 and LC50 values using probit analysis.
-
Statistically compare the fecundity and fertility of treated and control groups.
-
Calculate the percentage of sterility induced by each concentration.
-
Determine the ED50 (effective dose for 50% sterility).
-
Visualizations
The following diagrams illustrate key concepts related to the validation of this compound as a chemosterilant.
Caption: Mechanism of action of this compound.
References
- 1. innspub.net [innspub.net]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. Effects of Anti-Juvenile Hormone, Precocene-I, on Egg Development of Sunn Pest, Eurygaster integriceps, and Its Progenies [jast.modares.ac.ir]
- 4. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 7. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of lufenuron treatments on the growth and development of Spodoptera frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. Effects of thiotepa on the productivity of male Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Disruptive Impact of this compound (juvenile hormone-antagonist) on the Adult Performance and Reproductive Potential of the Egyptian Cotton Leafworm Spodoptera littoralis Boisduval (Lepidoptera: Noctuidae) | Semantic Scholar [semanticscholar.org]
- 12. Precocene-I inhibits juvenile hormone biosynthesis, ovarian activation, aggression and alters sterility signal production in bumble bee (Bombus terrestris) workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemosterilants for Control of Insects and Insect Vectors of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Release of thiotepa sterilized males into caged populations of Aedes aegypti: life table analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Efficacy of pyriproxyfen-treated nets in sterilizing and shortening the longevity of Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemosterilant Potential of Insect Growth Regulators for Management of Bactrocera cucurbitae (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. THE TOXICOLOGY OF CHEMOSTERILANTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyriproxyfen - Wikipedia [en.wikipedia.org]
- 21. Pyriproxyfen [npic.orst.edu]
- 22. mdpi.com [mdpi.com]
A Comparative Analysis of Precocene I and Fenoxycarb: Mechanisms and Applications in Insect Growth Regulation
This guide provides a detailed comparative analysis of Precocene I and fenoxycarb (B1672525), two compounds that significantly interfere with insect growth and development through opposing actions on the juvenile hormone (JH) pathway. This compound acts as an anti-juvenile hormone agent, while fenoxycarb is a juvenile hormone mimic. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data, detailed protocols, and pathway visualizations.
Introduction: The Role of Juvenile Hormone
Juvenile hormone (JH) is a critical sesquiterpenoid that regulates a multitude of physiological processes in insects, including development, metamorphosis, reproduction, and behavior.[1][2] High titers of JH maintain the larval or nymphal state, preventing metamorphosis. A decline in JH levels is necessary to initiate the transition to the pupal and adult stages. In adult insects, JH often resumes its role as a gonadotropin, stimulating reproductive processes like vitellogenesis (yolk protein synthesis).[2][3]
Compounds that disrupt JH homeostasis are valuable tools for both basic research and pest management.[1] This guide focuses on two such compounds with diametrically opposed mechanisms:
-
This compound: A plant-derived chromene that acts as an anti-JH agent by inhibiting the biosynthesis of JH.[1][2][4] This leads to a JH deficiency, causing premature metamorphosis in immature insects and sterility in adults.[4]
-
Fenoxycarb: A carbamate-based insect growth regulator (IGR) that functions as a potent JH mimic or analogue (JHA).[5][6][7] It disrupts development by maintaining high JH activity, which inhibits metamorphosis and interferes with molting and reproduction.[6][8]
Mechanism of Action
The fundamental difference between this compound and fenoxycarb lies in their interaction with the insect endocrine system.
This compound: Anti-Juvenile Hormone Agent
This compound functions as a pro-toxicant. It is selectively metabolized by cytochrome P450 enzymes within the corpora allata, the endocrine glands responsible for synthesizing JH. This metabolic activation transforms this compound into a highly reactive epoxide, which then alkylates and destroys the gland's cells, leading to a cessation of JH production.[4] The resulting JH deficiency can induce precocious metamorphosis in larval stages and inhibit ovarian development in adult females.[2][4]
Fenoxycarb: Juvenile Hormone Mimic
Fenoxycarb is a stable analogue of juvenile hormone.[6][7] Its mode of action involves binding to the JH receptor complex, which includes the Methoprene-tolerant (Met) protein.[6][9] Unlike natural JH, which is rapidly degraded by JH esterases, fenoxycarb is resistant to this enzymatic breakdown.[6] This persistence leads to sustained activation of the JH signaling pathway at inappropriate times. The high level of simulated JH activity prevents the insect from successfully molting into the adult stage, often resulting in lethal developmental abnormalities or the formation of non-viable adultoids with larval characteristics.[6][8]
Data Presentation: Performance Comparison
The efficacy of this compound and fenoxycarb varies significantly depending on the insect species, developmental stage, and method of application. The following tables summarize available quantitative data.
Table 1: Insecticidal Activity (Toxicity)
| Compound | Insect Species | Stage | Bioassay Method | Endpoint | Value | Reference(s) |
| This compound | Spodoptera littoralis | 5th Instar Larva | Topical Application | LD₅₀ | 70.48 µ g/larva | [1] |
| Spodoptera littoralis | 6th Instar Larva | Topical Application | LD₅₀ | 234.96 µ g/larva | [1] | |
| Spodoptera litura | 3rd Instar Larva | Dietary Assay | LC₅₀ | 23.2 ppm | [10][11] | |
| Eurygaster integriceps | 5-day-old Eggs | Topical Application | LC₅₀ | 15.0 µg/mL | [12] | |
| Fenoxycarb | Plutella xylostella | 3rd Instar Larva | Leaf Dip | LC₁₀ | 21.58 mg/L | [13] |
| Plutella xylostella | 3rd Instar Larva | Leaf Dip | LC₂₅ | 43.25 mg/L | [13] | |
| Plutella xylostella | 3rd Instar Larva | Leaf Dip | LC₅₀ | 93.62 mg/L | [13] | |
| Rainbow Trout | - | Aquatic Exposure | LC₅₀ | 1.6 ppm | [8] | |
| Rat | Adult | Oral | LD₅₀ | >16,800 mg/kg | [5] |
Table 2: Effects on Insect Development and Reproduction
| Compound | Insect Species | Effect | Observation | Reference(s) |
| This compound | Spodoptera littoralis | Development | Shortened larval duration, prolonged pupal duration, inhibited pupation. | [1] |
| Bombus terrestris | Reproduction | Decreased JH titer and ovarian activation. | [2] | |
| Eurygaster integriceps | Reproduction | Reduced number of eggs laid and percentage of hatched eggs. | [14] | |
| Eurygaster integriceps | Development | Increased nymphal period duration from 34.8 to 39.3 days. | [12] | |
| Fenoxycarb | Plutella xylostella | Reproduction | Reduced fecundity from 169.4 (control) to 40.6 eggs/female at LC₂₅. | [13] |
| Plutella xylostella | Development | Increased pre-adult developmental time. | [13] | |
| Chrysoperla rufilabris | Development | Delayed development time to adult emergence by 2.1-7.5 days. | [15] | |
| Phenacoccus solenopsis | Reproduction | Reduced fecundity and longevity at higher concentrations. | [16] |
Experimental Protocols
The data presented above are derived from specific experimental methodologies. Below are detailed protocols for key assays used to evaluate these compounds.
A. Toxicity Bioassays
Toxicity bioassays are essential for determining the lethal concentration (LC) or lethal dose (LD) of a compound.[17]
Protocol 1: Topical Application Bioassay
This method is used to determine the contact toxicity of a compound.[18][19]
-
Insect Rearing: Rear insects under controlled conditions (temperature, humidity, photoperiod) to ensure a homogenous population. For this example, use last-instar larvae of Spodoptera littoralis.[1]
-
Solution Preparation: Dissolve this compound in a volatile solvent like acetone (B3395972) to prepare a series of concentrations (e.g., 15, 30, 90, 120, 150 µg/µL).[1]
-
Application: Anesthetize larvae by chilling. Using a microapplicator, apply a fixed volume (e.g., 1 µL) of the test solution to the dorsal thoracic surface of each larva.[1] Control insects are treated with acetone only.
-
Incubation: Place treated insects individually in containers with an artificial diet and maintain them under standard rearing conditions.
-
Data Collection: Record mortality daily until the emergence of adults in the control group. Larvae are considered dead if they cannot move when prodded.
-
Data Analysis: Use probit analysis to calculate LD₅₀/LC₅₀ values and their 95% confidence limits.
Protocol 2: Dietary Bioassay
This method assesses toxicity upon ingestion.[20]
-
Solution Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent.
-
Diet Incorporation: Mix a precise volume of each dilution into a molten artificial diet just before it solidifies. The final concentrations should be known (e.g., in ppm or mg/L).[20] A control diet contains the solvent only.
-
Exposure: Place a single, pre-weighed larva (e.g., third-instar Spodoptera litura) into a vial containing a cube of the treated diet.[10]
-
Incubation and Observation: Maintain the vials under controlled conditions. Record mortality at specified intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate LC₅₀ values using probit analysis.
B. Assessment of Reproductive Effects (Vitellogenesis)
The impact on reproduction is often evaluated by measuring vitellogenesis.
Protocol 3: Ovarian Activation and Vitellogenin Quantification
-
Treatment: Treat newly emerged adult female insects with the test compound (e.g., this compound) via topical application or feeding.[2] A control group and a "rescue" group (co-treated with a JH analogue) should be included.
-
Incubation: Keep the insects under conditions conducive to reproductive development for a set period (e.g., 5-7 days).
-
Dissection and Measurement: Anesthetize and dissect the ovaries in a saline solution. Measure the length of the terminal oocytes using a calibrated microscope to assess ovarian activation.[2]
-
Hemolymph/Fat Body Collection: Collect hemolymph for protein analysis. Dissect the fat body (the primary site of vitellogenin synthesis) and store it for gene expression analysis.[3][21]
-
Vitellogenin (Vg) Quantification:
-
Gene Expression (qRT-PCR): Extract total RNA from the fat body, synthesize cDNA, and perform quantitative real-time PCR using primers specific for the Vg gene.[21]
-
Protein Levels (Western Blot): Separate hemolymph proteins via SDS-PAGE, transfer to a membrane, and probe with an anti-Vg antibody to quantify the amount of circulating yolk protein.[21]
-
-
Data Analysis: Compare oocyte length, Vg mRNA levels, and Vg protein abundance between control and treated groups using appropriate statistical tests (e.g., ANOVA).
Summary and Conclusion
This compound and fenoxycarb represent two distinct strategies for disrupting the insect endocrine system for pest control.
-
This compound (Anti-JH): Acts by chemically destroying the JH-producing glands, creating a hormone deficiency. It is most effective against larval stages, potentially inducing lethal premature metamorphosis, or against adults, causing sterilization.[1][4] Its utility can be limited by the insect's ability to metabolize it in tissues other than the corpora allata, thus detoxifying it before it reaches its target.
-
Fenoxycarb (JH Mimic): Acts as a persistent agonist of the JH receptor.[6] It is highly effective at disrupting the final larval-to-adult molt and has ovicidal properties.[8] Because it mimics a natural hormone, it generally shows low toxicity to vertebrates but can affect non-target arthropods and is toxic to some aquatic life.[5][8]
The choice between these compounds for research or pest management depends on the target insect's life cycle, physiology, and the desired outcome. This compound offers a unique tool for studying the effects of JH deprivation, while fenoxycarb provides a more conventional IGR approach by over-stimulating the JH pathway. Future research may focus on developing more potent and selective anti-JH compounds and further clarifying the ecological impact of JH mimics.
References
- 1. innspub.net [innspub.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Frontiers | Regulatory Mechanisms of Vitellogenesis in Insects [frontiersin.org]
- 4. This compound|Anti-Juvenile Hormone|For Research Use [benchchem.com]
- 5. Fenoxycarb - Wikipedia [en.wikipedia.org]
- 6. piat.org.nz [piat.org.nz]
- 7. mdpi.com [mdpi.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jast.modares.ac.ir [jast.modares.ac.ir]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zenodo.org [zenodo.org]
- 19. entomoljournal.com [entomoljournal.com]
- 20. Frontiers | Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) [frontiersin.org]
- 21. benchchem.com [benchchem.com]
A Comparative Environmental Safety Assessment: Precocene I vs. Synthetic Insect Growth Regulators
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the environmental safety profiles of Precocene I and leading synthetic Insect Growth Regulators (IGRs), supported by experimental data and detailed methodologies.
The imperative to move towards more sustainable and environmentally benign pest management strategies has led to the exploration of alternatives to conventional broad-spectrum insecticides. Among these are Insect Growth Regulators (IGRs), compounds that selectively disrupt insect development and physiology. This guide provides a detailed comparison of the environmental safety of this compound, a naturally derived anti-juvenile hormone agent, and a range of commercially significant synthetic IGRs.
Executive Summary
This compound, a chromene derivative found in certain plants, exhibits a favorable environmental profile characterized by low toxicity to the non-target organisms studied and likely rapid biodegradation. However, a significant data gap exists in publicly available, standardized quantitative ecotoxicity data for this compound across a wide range of non-target species. In contrast, synthetic IGRs, such as methoprene, pyriproxyfen, diflubenzuron, novaluron, tebufenozide, and chromafenozide, have been extensively studied as part of their registration processes. While generally demonstrating a high degree of selectivity and lower environmental persistence compared to traditional insecticides, some synthetic IGRs show moderate to high toxicity to specific non-target organisms, particularly aquatic invertebrates.
This guide presents a comprehensive analysis of the available data to aid researchers and drug development professionals in making informed decisions regarding the selection and development of insect control agents with minimal environmental impact.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the toxicity and environmental fate of this compound and selected synthetic IGRs. It is important to note the limited availability of standardized ecotoxicity data for this compound.
Table 1: Acute Toxicity to Non-Target Aquatic Organisms
| Compound | Species | Endpoint (48h LC50/EC50) | Value (µg/L) | Reference |
| This compound | Daphnia magna | EC50 | Data Not Available | - |
| Methoprene | Daphnia magna | EC50 | >900 | [1] |
| Mysid shrimp (Americamysis bahia) | LC50 | >900 | [1] | |
| Pyriproxyfen | Daphnia magna | EC50 | 400 | [2] |
| Estuarine shrimp (Leander tenuicornis) | LC50 | 98 | [3] | |
| Diflubenzuron | Daphnia magna | EC50 | 5 | [4] |
| Mysid shrimp (Americamysis bahia) | LC50 | 2.1 | [5] | |
| Novaluron | Daphnia magna | EC50 | 0.23 | [6] |
| Tebufenozide | Daphnia magna | LC50 | 3,800 | [7] |
| Chromafenozide | Daphnia magna | EC50 | >100,000 | [8] |
Table 2: Acute Toxicity to Fish
| Compound | Species | Endpoint (96h LC50) | Value (mg/L) | Reference |
| This compound | Rainbow Trout (Oncorhynchus mykiss) | LC50 | Data Not Available | - |
| Methoprene | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 4.4 | [9] |
| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 4.6 | [9] | |
| Pyriproxyfen | Rainbow Trout (Oncorhynchus mykiss) | LC50 | >0.325 | [2] |
| Diflubenzuron | Rainbow Trout (Oncorhynchus mykiss) | LC50 | >150 | [4] |
| Novaluron | Rainbow Trout (Oncorhynchus mykiss) | LC50 | >1,000 | [6] |
| Tebufenozide | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 5.7 | [7] |
| Chromafenozide | Rainbow Trout (Oncorhynchus mykiss) | LC50 | >100 | [8] |
Table 3: Acute Toxicity to Avian Species
| Compound | Species | Endpoint (Oral LD50) | Value (mg/kg bw) | Reference |
| This compound | Bobwhite Quail (Colinus virginianus) | LD50 | Data Not Available | - |
| Methoprene | Mallard Duck (Anas platyrhynchos) | LD50 | >2,000 | [9] |
| Pyriproxyfen | Bobwhite Quail (Colinus virginianus) | LD50 | >2,000 | [2] |
| Diflubenzuron | Mallard Duck (Anas platyrhynchos) | LD50 | >4,640 | [10] |
| Novaluron | Bobwhite Quail (Colinus virginianus) | LD50 | >2,000 | [6] |
| Tebufenozide | Bobwhite Quail (Colinus virginianus) | LD50 | >5,000 | [11] |
| Chromafenozide | Bobwhite Quail (Colinus virginianus) | LD50 | >2,250 | [8] |
Table 4: Acute Toxicity to Beneficial Insects
| Compound | Species | Endpoint | Value | Reference |
| This compound | Earthworm (Eisenia fetida) | LC50 (48h, contact) | No mortality observed at concentrations tested | [11] |
| Honey Bee (Apis mellifera) | LD50 (Oral) | Data Not Available | - | |
| Methoprene | Honey Bee (Apis mellifera) | LD50 (Contact) | >100 µ g/bee | [9] |
| Pyriproxyfen | Honey Bee (Apis mellifera) | LD50 (Contact) | >100 µ g/bee | [3] |
| Diflubenzuron | Honey Bee (Apis mellifera) | LD50 (Contact) | >30 µ g/bee | [10] |
| Novaluron | Honey Bee (Apis mellifera) | LD50 (Oral) | >100 µ g/bee | [6] |
| Tebufenozide | Honey Bee (Apis mellifera) | LD50 (Contact) | >234 µ g/bee | [7] |
| Chromafenozide | Honey Bee (Apis mellifera) | LD50 (Oral) | >100 µ g/bee | [8] |
Table 5: Environmental Fate
| Compound | Compartment | Endpoint (Half-life, t½) | Value (days) | Reference |
| This compound | Soil | t½ | Data suggests rapid degradation, but quantitative data is limited. | - |
| Methoprene | Soil (aerobic) | t½ | ~10 | [9] |
| Water (photolysis) | t½ | 1.25 - 1.88 | [9] | |
| Pyriproxyfen | Soil (aerobic) | t½ | 6.4 - 9.0 | [3] |
| Water (photolysis) | t½ | Rapid | [2] | |
| Diflubenzuron | Soil (aerobic) | t½ | <7 | [12] |
| Water (aerobic aquatic) | t½ | 3.7 - 26 | [5] | |
| Novaluron | Soil (aerobic) | t½ | 53 - 118 | [6] |
| Tebufenozide | Soil (aerobic) | t½ | 30 - 100 | [7][13] |
| Chromafenozide | Soil (aerobic) | t½ | 163 - 485 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on internationally recognized OECD guidelines.
Aquatic Invertebrate Acute Immobilisation Test (OECD 202)
Objective: To determine the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.
Methodology:
-
Test Organisms: Young daphnids (<24 hours old) are used.[14]
-
Test Substance Preparation: The test substance is dissolved in the test medium to create a series of at least five concentrations, typically in a geometric series.[14]
-
Exposure: Daphnids are exposed to the different concentrations of the test substance for 48 hours in a static or semi-static system.[1]
-
Observation: The number of immobilised daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[6]
-
Data Analysis: The concentration that causes immobilisation in 50% of the daphnids (EC50) is calculated for the 48-hour exposure period.[1]
Fish Acute Toxicity Test (OECD 203)
Objective: To determine the acute lethal toxicity of a substance to fish.
Methodology:
-
Test Organisms: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.[15]
-
Test Substance Preparation: The test substance is dissolved or dispersed in water to create a range of concentrations.
-
Exposure: Fish are exposed to the test concentrations for a period of 96 hours.[16]
-
Observation: Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.[16]
-
Data Analysis: The lethal concentration that causes mortality in 50% of the test fish (LC50) is determined for the 96-hour exposure period.[17]
Honey Bee Acute Oral Toxicity Test (OECD 213)
Objective: To determine the acute oral toxicity of a substance to adult honey bees (Apis mellifera).
Methodology:
-
Test Organisms: Young adult worker honey bees are used.
-
Test Substance Preparation: The test substance is dissolved in a sucrose (B13894) solution. A series of at least five doses is prepared.[18]
-
Exposure: Individual bees or groups of bees are fed a known volume of the treated sucrose solution.[18]
-
Observation: Mortality is recorded at specified intervals, typically up to 48 or 96 hours.[19]
-
Data Analysis: The dose that is lethal to 50% of the bees (LD50) is calculated and expressed as µg of the test substance per bee.[19]
Aerobic and Anaerobic Transformation in Soil (OECD 307)
Objective: To determine the rate and pathway of degradation of a substance in soil under aerobic and anaerobic conditions.
Methodology:
-
Test System: Soil samples are collected and characterized. The test substance, often radiolabelled, is applied to the soil.[20]
-
Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. For aerobic conditions, the soil is exposed to air. For anaerobic conditions, the soil is flooded and purged with an inert gas.[4]
-
Sampling and Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. Volatile compounds and CO2 (from mineralization of the radiolabelled substance) are trapped and quantified.[20]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate its half-life (DT50) in the soil. The formation and decline of major transformation products are also quantified.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and synthetic IGRs, as well as a typical experimental workflow.
Caption: Juvenile Hormone Signaling Pathway and IGR Intervention.
Caption: Ecdysone Signaling Pathway and Agonist Action.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. Pyriproxyfen | C20H19NO3 | CID 91753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. piat.org.nz [piat.org.nz]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. academic.oup.com [academic.oup.com]
- 6. shop.fera.co.uk [shop.fera.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. altosidigr.com [altosidigr.com]
- 10. Diflubenzuron (HSG 99, 1995) [inchem.org]
- 11. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fs.usda.gov [fs.usda.gov]
- 13. scispace.com [scispace.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 16. oecd.org [oecd.org]
- 17. eurofins.com.au [eurofins.com.au]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
Safety Operating Guide
Prudent Disposal of Precocene I: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental stewardship is paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of Precocene I, a compound utilized in entomological research.
While this compound is not specifically listed as a hazardous waste under the Federal Resource Conservation and Recovery Act (RCRA) P-series or U-series, its toxicological and ecotoxicological properties have not been fully elucidated.[1] Therefore, it is imperative to manage it as a hazardous waste to ensure full compliance with safety and environmental regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult state and local regulations, which may be more stringent than federal guidelines.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory | Use in a well-ventilated area. If airborne concentrations are high or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the collection and disposal of this compound waste.
Experimental Protocol: Collection and Disposal of this compound Waste
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
This compound is incompatible with strong oxidizing agents.[1] Ensure waste containers holding this compound are stored separately from these materials.
-
-
Waste Collection:
-
Absorb liquid this compound or solutions containing it with an inert absorbent material (e.g., vermiculite, dry sand).
-
For solid this compound, carefully sweep it up, avoiding dust generation.
-
Place the absorbed material or solid waste into a clean, dry, and chemically compatible container with a secure, leak-proof lid.[1]
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste."
-
Indicate the approximate concentration and quantity of this compound.
-
Note any other constituents in the waste mixture.
-
Include the date when the waste was first added to the container (accumulation start date).
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible substances.[1]
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, contact your EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Do not dispose of this compound down the drain or in regular trash. While some research suggests lower toxicity to certain non-target organisms, its environmental fate is not fully understood, and such disposal is prohibited.[2][3]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Precocene I
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Precocene I, a chromene derivative used in biochemical research. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal, thereby fostering a culture of safety and responsibility in your laboratory.
This compound is a colorless to pale yellow liquid that may cause eye, skin, respiratory, and digestive tract irritation.[1] The toxicological properties of this material have not been fully investigated, warranting cautious handling and the use of appropriate personal protective equipment (PPE).[1]
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE, drawing from established safety protocols.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Protective eyeglasses or chemical safety goggles | OSHA 29 CFR 1910.133 or EN 166 | To prevent eye contact with this compound.[1] |
| Hand Protection | Appropriate protective gloves | EN 374 | To prevent skin exposure.[2] |
| Body Protection | Appropriate protective clothing (e.g., lab coat) | - | To prevent skin exposure.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (if exposure limits are exceeded) | OSHA 29 CFR 1910.134 or EN 149 | To be used if ventilation is inadequate or if irritation is experienced.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following step-by-step guide outlines the key procedures.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Before starting, inspect all PPE for integrity.
2. Handling this compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with eyes, skin, and clothing.[1]
-
Keep the container tightly closed when not in use.[1]
-
Avoid ingestion and inhalation.[1]
-
After handling, wash hands and other exposed areas thoroughly.[1]
3. Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, well-ventilated area.[1]
-
Store away from incompatible substances, such as strong oxidizing agents.[1]
4. Spill Management:
-
In case of a spill, immediately clean it up, observing all precautions in the PPE section.[1]
-
Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a suitable, clean, dry, closed container for disposal.[1]
-
Ensure adequate ventilation in the spill area.[1]
5. Disposal:
-
Dispose of waste in a suitable clean, dry, closed container.[1]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[1]
-
Consult state and local hazardous waste regulations for complete and accurate classification and disposal.[1]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps and decision points.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
